Exifone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O7/c14-7-2-1-6(11(18)13(7)20)10(17)5-3-8(15)12(19)9(16)4-5/h1-4,14-16,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDWWPGWIXPVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044950 | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52479-85-3, 72841-23-7 | |
| Record name | Exifone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52479-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exifone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052479853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072841237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exifone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EXIFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38K9TOD4EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Exifone's Core Mechanism of Action: A Technical Guide to its Function as a Histone Deacetylase 1 (HDAC1) Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exifone, a hexahydroxybenzophenone derivative, has demonstrated neuroprotective properties and was previously used in the treatment of cognitive deficits associated with neurodegenerative diseases.[1] While its clinical use was discontinued (B1498344) due to instances of hepatotoxicity, recent research has elucidated a primary mechanism of action that repositions this compound as a valuable tool for studying neuroprotective pathways and as a lead compound for the development of novel therapeutics.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as a potent activator of Histone Deacetylase 1 (HDAC1). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.
The primary molecular target of this compound is HDAC1, a class I histone deacetylase critical for maintaining genomic integrity and protecting neurons from DNA damage.[2][3] this compound functions as a mixed, non-essential activator of HDAC1, meaning it can bind to both the free enzyme and the enzyme-substrate complex to enhance its catalytic activity.[1][2] This activation leads to a global decrease in histone acetylation in neuronal cells, which is associated with its neuroprotective effects against oxidative stress.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction of this compound with HDAC1 and other relevant proteins.
Table 1: In Vitro Activity of this compound on HDAC Isoforms
| Parameter | HDAC1 | HDAC2 | Reference |
| EC50 (µM) | 0.02 | 0.082 | [4] |
| EC1.5 (µM) | 0.002 | 0.015 | [2] |
EC50 (Half-maximal effective concentration) is the concentration of this compound that results in 50% of the maximum activation of the enzyme. EC1.5 represents the concentration required for 1.5-fold activation.
Table 2: Binding Affinity and Kinetics of this compound for Various Proteins
| Target Protein | KD (µM) | Reference |
| HDAC1 | ~0.1 | [4] |
| HDAC2 | >10 | [4] |
| HDAC8 | >10 | [4] |
| CDK5/p25 | 0.24 | [4] |
KD (Dissociation constant) is a measure of the binding affinity between this compound and the target protein. A lower KD value indicates a stronger binding affinity.
Table 3: Kinetic Parameters of this compound as a Mixed, Non-Essential Activator of HDAC1
| Parameter | Value | Description | Reference |
| α | 0.3 | Factor by which substrate Km changes upon activator binding. | [1] |
| β | 1.46 | Factor by which Vmax changes upon activator binding. | [1] |
These parameters describe how this compound affects the enzyme's kinetics. An α value less than 1 indicates that the activator increases the enzyme's affinity for the substrate, while a β value greater than 1 indicates that the activator increases the maximum reaction velocity.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the direct activation of HDAC1. This leads to the deacetylation of histone proteins, which in turn is thought to contribute to the maintenance of genomic integrity and neuroprotection.
Caption: Mixed, non-essential activation of HDAC1 by this compound and its downstream neuroprotective effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
HDAC1 Activity Assay (RapidFire Mass Spectrometry)
This assay quantitatively measures the deacetylation of a substrate peptide by HDAC1 in the presence of this compound.
Materials:
-
Recombinant human HDAC1 enzyme
-
Biotinylated acetylated histone H4 peptide substrate (e.g., Bio-H4K12Ac)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.05 % BSA[5]
-
This compound (dissolved in DMSO)
-
Quenching Solution: 1% formic acid[5]
-
Agilent RapidFire High-Throughput Mass Spectrometry System[5]
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
-
In a 384-well plate, add the HDAC1 enzyme (final concentration ~4.5 nM) to the Assay Buffer.[6]
-
Add the diluted this compound or vehicle (DMSO) to the wells containing the enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the biotinylated acetylated histone H4 peptide substrate (final concentration ~20 µM).[6]
-
Incubate the reaction mixture at 30°C for 1 hour.[6]
-
Stop the reaction by adding the Quenching Solution.
-
Analyze the samples using the Agilent RapidFire system coupled to a mass spectrometer to quantify the amount of deacetylated product formed.
-
Calculate the percent activation relative to the vehicle control.
Caption: Workflow for the HDAC1 activity assay using RapidFire Mass Spectrometry.
Biolayer Interferometry (BLI) for Binding Kinetics
This technique measures the real-time binding of this compound to HDAC1 to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Materials:
-
Biotinylated recombinant human HDAC1
-
Streptavidin (SA) biosensors
-
Kinetics Buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
-
This compound (serial dilutions in Kinetics Buffer)
-
BLI instrument (e.g., Octet RED384)[7]
Procedure:
-
Hydrate the SA biosensors in Kinetics Buffer for at least 10 minutes.
-
Load the biotinylated HDAC1 onto the SA biosensors until a stable signal is achieved.
-
Establish a baseline by dipping the biosensors into Kinetics Buffer.
-
Associate this compound by dipping the biosensors into wells containing different concentrations of this compound.
-
Dissociate by moving the biosensors back into wells with Kinetics Buffer.
-
The binding and dissociation are monitored in real-time.
-
Analyze the data using the instrument's software to perform a global fit and determine ka, kd, and KD.
References
Exifone: A Potent Activator of HDAC1 for Neuroprotection and Genomic Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Genomic instability, stemming from deficient DNA damage response and repair, is increasingly implicated in age-related cognitive decline and neurodegenerative diseases such as Alzheimer's, ALS, and frontotemporal dementia.[1][2][3] A key player in neuronal protection against genotoxic stress is Histone Deacetylase 1 (HDAC1), a zinc-dependent class I histone deacetylase.[1][2][3] This has spurred the search for small molecules that can selectively enhance HDAC1 activity. This technical guide details the molecular mechanism and neuroprotective potential of Exifone (2,3,3',4,4',5'-hexahydroxybenzophenone), a compound that has been identified as a potent and selective activator of HDAC1.[1][4][5] Previously recognized for its efficacy in treating cognitive deficits, the precise mechanism of this compound was poorly understood.[1][5] Recent findings, which will be detailed herein, elucidate its function as a mixed, non-essential activator of HDAC1, capable of binding to both the free enzyme and the enzyme-substrate complex to increase the maximal rate of deacetylation.[1][2] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's activity, positioning it as a promising lead compound for therapeutic development in the context of neurodegeneration and aging.[1][2]
Mechanism of Action of this compound on HDAC1
This compound has been demonstrated to be a potent activator of HDAC1's deacetylase activity.[1][2][5] Its mechanism is characterized as mixed, non-essential activation, meaning it can bind to both the free HDAC1 enzyme and the HDAC1-substrate complex to enhance catalytic activity.[1][2][6] This interaction leads to an increased affinity of the enzyme for its acetylated substrate, reflected by a decrease in the apparent Michaelis constant (Km), and an increase in the maximum reaction velocity (Vmax).[5][6][7]
Biophysical assays, such as biolayer interferometry, have confirmed a direct binding interaction between this compound and HDAC1.[1][2] Kinetic and selectivity profiling have further revealed that this compound preferentially targets HDAC1 over other class I HDACs, such as HDAC2 and HDAC8, as well as the neurodegeneration-implicated kinase CDK5.[1][2][6] Studies with the active site inhibitor CI-994 suggest that this compound likely interacts with sites on HDAC1 other than the active site, which is consistent with its mixed activation mechanism.[5][6]
The activation of HDAC1 by this compound has significant downstream effects. In human induced pluripotent stem cell (iPSC)-derived neuronal cells, treatment with this compound results in a global decrease in histone acetylation.[1][2][5] This modulation of the cellular epigenome is linked to its neuroprotective properties. Specifically, this compound has been shown to protect neurons derived from a tauopathy patient against oxidative stress.[1][2][5] Furthermore, in mouse models of Alzheimer's disease, this compound has been observed to reduce DNA damage, reinforcing the link between HDAC1 activation and the maintenance of genomic integrity.[3][5][8]
dot
Caption: Signaling pathway of this compound as an HDAC1 activator.
Quantitative Data
The following tables summarize the key quantitative data regarding this compound's activation of HDAC1 and its selectivity.
Table 1: In Vitro HDAC1 Activation by this compound
| Substrate | EC50 (µM) | Top Fitted Activity (% Substrate Conversion) |
| Bio-H4K12Ac (1 µM) | 0.045 | Higher compared to Bio-p53K382Ac |
| Bio-p53K382Ac (1 µM) | 0.065 | - |
| Data from RapidFire Mass Spectrometry Assay.[4][6] |
Table 2: Kinetic Parameters of this compound-Mediated HDAC1 Activation
| Parameter | Value | Description |
| α (alpha) | 0.3 | Factor by which substrate Km changes upon activator binding. |
| β (beta) | 1.46 | Factor by which Vmax changes upon activator binding. |
| Determined with Bio-H4K12Ac peptide as substrate.[5][6] |
Table 3: Selectivity of this compound for HDAC Isoforms
| Enzyme | EC50 (µM) | Estimated EC1.5 (µM) | Top Fitted Activity (%) |
| HDAC1 | 0.02 | 0.002 | 495.6 |
| HDAC2 | 0.082 | 0.015 | 410.7 |
| HDAC8 | 0.27 | 0.08 | - |
| Assays performed with 1 µM Bio-H4K12Ac substrate.[3][5] |
Table 4: Binding Kinetics of this compound to HDACs and CDK5/p25 (Biolayer Interferometry)
| Protein | KD (µM) | ka (1/Ms) | kd (1/s) |
| HDAC1 | 4.3 ± 0.2 | 1.2 x 104 | 5.2 x 10-2 |
| HDAC2 | 11.2 ± 0.8 | 3.2 x 103 | 3.6 x 10-2 |
| HDAC8 | 13.0 ± 1.5 | 4.1 x 103 | 5.3 x 10-2 |
| CDK5/p25 | 18.5 ± 2.1 | 1.8 x 103 | 3.3 x 10-2 |
| KD: Equilibrium dissociation constant; ka: Association rate constant; kd: Dissociation rate constant. |
Experimental Protocols
RapidFire Mass Spectrometry (MS) HDAC Activity Assay
This assay quantitatively measures the deacetylation of a biotinylated peptide substrate by HDAC1.
-
Reagents and Materials:
-
Recombinant human HDAC1 enzyme
-
Biotinylated acetylated peptide substrates (e.g., Bio-H4K12Ac, Bio-p53K382Ac)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 0.01% Brij-35
-
This compound (or other test compounds) dissolved in DMSO
-
10% Formic Acid (for reaction termination)
-
384-well plates
-
RapidFire High-Throughput Mass Spectrometry System
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, pre-incubate 40 nM of HDAC1 enzyme with varying concentrations of this compound for 15 minutes at room temperature. The final DMSO concentration should be kept constant across all wells.
-
Initiate the deacetylation reaction by adding the acetylated peptide substrate (e.g., 1 µM Bio-H4K12Ac) to a final reaction volume of 50 µL.
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding 5 µL of 10% formic acid.
-
Analyze the samples using the RapidFire MS system to quantify the amount of deacetylated product formed.
-
Data are typically normalized to a positive control (enzyme with no inhibitor) and a negative control (no enzyme). EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
dot
Caption: Workflow for the RapidFire MS HDAC Activity Assay.
Biolayer Interferometry (BLI) Binding Assay
BLI is used to measure the direct binding of a small molecule (analyte) to a larger protein (ligand) immobilized on a biosensor tip, allowing for the determination of kinetic parameters.
-
Reagents and Materials:
-
Biotinylated recombinant human HDAC1, HDAC2, HDAC8, or CDK5/p25
-
Streptavidin (SA) biosensors
-
This compound dissolved in an appropriate buffer (e.g., PBS with 0.01% Brij-35 and 1% DMSO)
-
BLI instrument (e.g., ForteBio Octet)
-
-
Procedure:
-
Hydrate the SA biosensors in the assay buffer.
-
Immobilize the biotinylated HDAC protein onto the SA biosensors by dipping them into a solution containing the protein. This is the "loading" step.
-
Establish a baseline by dipping the loaded biosensors into the assay buffer.
-
Transfer the biosensors to wells containing various concentrations of this compound to measure the "association" phase. A spectral shift indicates binding.
-
Transfer the biosensors back to the assay buffer to measure the "dissociation" phase.
-
Subtract reference sensor data (without immobilized protein) to correct for non-specific binding.
-
Fit the association and dissociation curves globally to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
dot
Caption: Workflow for the Biolayer Interferometry (BLI) Binding Assay.
Cellular Histone Acetylation Assay
This immunofluorescence-based assay measures changes in histone acetylation levels within cells following treatment with a compound.
-
Reagents and Materials:
-
Human neural progenitor cells (NPCs) or other relevant cell lines
-
This compound
-
Cell culture medium and supplements
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a specific acetylated histone mark (e.g., anti-H3K9Ac)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
-
-
Procedure:
-
Plate NPCs in multi-well imaging plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 µM, 2 µM, 5 µM, 10 µM) for different time points (e.g., 6h, 18h). Include a vehicle control (DMSO).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody (e.g., anti-H3K9Ac).
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Perform quantitative image analysis to determine the mean fluorescence intensity of the acetylated histone mark within the nuclei (defined by the DAPI signal).
-
Normalize the intensity values to the vehicle control to determine the effect of this compound on histone acetylation.
-
Conclusion and Future Directions
This compound has been robustly characterized as a potent, selective, and direct activator of HDAC1.[1][4][5] Its unique mixed, non-essential mechanism of action distinguishes it from other HDAC modulators. The downstream consequences of HDAC1 activation by this compound, including the reduction of histone acetylation and neuroprotection against oxidative stress and DNA damage, highlight its therapeutic potential for a range of neurodegenerative disorders.[1][2][5][8][9]
While this compound itself was withdrawn from the market due to instances of liver toxicity at high doses, it serves as an invaluable chemical probe and a lead compound for the development of next-generation HDAC1 activators with improved safety profiles.[5][8][9] Future research should focus on structure-activity relationship (SAR) studies to optimize the benzophenone (B1666685) scaffold, aiming to enhance potency and selectivity for HDAC1 while minimizing off-target effects and toxicity. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for these future drug discovery and development efforts. The pharmacological activation of HDAC1 remains a promising strategy for combating neurodegeneration by bolstering the brain's intrinsic mechanisms for maintaining genomic integrity.[1][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. scispace.com [scispace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Study finds that aging neurons accumulate DNA damage | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. Neuroscientists Discover Anti-Aging Molecule that Repairs Age-Related DNA Damage - Gowing Life [gowinglife.com]
Neuroprotective Effects of Exifone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exifone (B1671832) (2,3,3',4,4',5'-hexahydroxybenzophenone) is a polyphenolic compound that has demonstrated significant neuroprotective properties. Initially marketed in France for cognitive deficits associated with aging, Alzheimer's disease, and Parkinson's disease, its clinical use was discontinued (B1498344) due to instances of hepatotoxicity.[1][2] Despite its withdrawal from the market, recent research has reinvigorated interest in this compound and its derivatives as potential therapeutic leads for neurodegenerative disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, with a focus on its role as a potent activator of Histone Deacetylase 1 (HDAC1). This document summarizes key quantitative data, details experimental protocols, and visualizes the critical signaling pathways and workflows to support further research and development in this area.
Core Mechanism of Action: HDAC1 Activation
The primary neuroprotective mechanism of this compound is attributed to its potent activation of HDAC1, a class I histone deacetylase critical for maintaining genomic integrity and neuronal viability.[1][2][3] this compound acts as a mixed, non-essential activator of HDAC1, meaning it can bind to both the free enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation.[2][4] This activation of HDAC1 is believed to confer neuroprotection by preventing DNA damage and blocking cell cycle re-entry in neurons, processes implicated in the pathology of neurodegenerative diseases.[2][3]
Quantitative Data on HDAC Activation and Binding
The following tables summarize the key quantitative data from in vitro biochemical and biophysical assays that characterize the interaction of this compound with HDACs and other relevant kinases.
Table 1: HDAC Deacetylase Activity in the Presence of this compound [1][2][3]
| Parameter | HDAC1 | HDAC2 | HDAC8 |
| Substrate | Bio-H4K12Ac | Bio-H4K12Ac | Bio-H4K12Ac |
| EC50 (µM) | 0.02 | 0.082 | 0.27 |
| EC1.5 (µM) | 0.002 | 0.015 | 0.08 |
| Maximal Activity (% of control) | ~496% | ~411% | Not specified |
| Substrate | Bio-p53K382Ac | Not specified | Not specified |
| EC50 (µM) | 0.065 | Not specified | Not specified |
Table 2: this compound Binding Kinetics to HDACs and CDK5/p25 [2][5]
| Target Protein | KD (µM) |
| HDAC1 | 0.093 |
| HDAC2 | 0.142 |
| CDK5/p25 | 0.24 |
| HDAC8 | Not specified |
Signaling Pathway of this compound-Mediated Neuroprotection
The proposed signaling pathway for this compound's neuroprotective effects is initiated by its direct binding to and activation of HDAC1. This enhanced deacetylase activity leads to the removal of acetyl groups from histones, resulting in a more condensed chromatin structure. This epigenetic modification is associated with the maintenance of genomic integrity and the suppression of aberrant gene expression that could lead to neuronal death.
Other Reported Neuroprotective Mechanisms
While HDAC1 activation is the most well-characterized mechanism, other activities of this compound may contribute to its neuroprotective profile.
-
Free Radical Scavenging: this compound possesses potent free radical scavenging properties, which can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.[1][2][6]
-
Modulation of Neuronal Metabolism: this compound has been reported to activate oxygen and glucose metabolism in neurons, potentially enhancing cellular energy production and resilience.[1][2][6]
-
Anti-Amyloid Beta Effects: In neuronal-like PC12 cells, this compound has been shown to reduce the association of toxic β-amyloid peptides with cell membranes and prevent their toxicity.[1][6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the neuroprotective effects of this compound.
RapidFire Mass Spectrometry for HDAC Activity
This assay quantitatively measures the deacetylase activity of HDAC enzymes in the presence of this compound.
Protocol:
-
Reaction Setup: In a 384-well plate, pre-incubate recombinant HDAC1 enzyme (40 nM) with varying concentrations of this compound for 15 minutes in an assay buffer (50 mM Tris, pH 7.4, 100 mM KCl, 0.01% Brij-35).
-
Initiate Reaction: Add the acetylated peptide substrate (e.g., Bio-H4K12Ac, 1 µM) to initiate the deacetylation reaction.
-
Reaction Quenching: After the desired incubation time, terminate the reaction by adding 10% formic acid.
-
RapidFire MS Analysis: Analyze the samples using a RapidFire High-Throughput Mass Spectrometry system. The system performs an online solid-phase extraction to desalt and concentrate the sample before injection into the mass spectrometer.
-
Data Acquisition and Analysis: Monitor the mass-to-charge ratios of both the acetylated substrate and the deacetylated product. Calculate the percentage of substrate conversion to determine the deacetylase activity. Fit the data to a sigmoidal dose-response curve to determine EC50 values.
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is used to measure the real-time binding affinity and kinetics of this compound to its protein targets.
Protocol:
-
Protein Immobilization: Biotinylate the recombinant target protein (e.g., HDAC1) and immobilize it onto streptavidin-coated biosensors.
-
Baseline: Establish a stable baseline by dipping the biosensor into the assay buffer (1X PBS with 0.01% Brij-35).
-
Association: Move the biosensor into wells containing varying concentrations of this compound and record the association phase in real-time.
-
Dissociation: Transfer the biosensor back to the assay buffer to monitor the dissociation of this compound.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Neuroprotection Assay in iPSC-Derived Neurons
This cell-based assay evaluates the ability of this compound to protect human neurons from stress-induced cell death.
Protocol:
-
Cell Culture: Differentiate human induced pluripotent stem cells (iPSCs), particularly from patients with neurodegenerative diseases like tauopathies, into neurons and culture them for several weeks to allow for maturation.
-
Pre-treatment: Pre-treat the mature neurons with varying concentrations of this compound (e.g., 1 µM and 10 µM) for 8 hours.
-
Induction of Stress: Introduce a neurotoxic stressor, such as rotenone (an inhibitor of mitochondrial complex I), at concentrations of 0.5 µM or 1 µM for a total of 24 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the viability data to vehicle-treated control cells and compare the viability of this compound-treated cells to those treated with the stressor alone.
Immunocytochemistry for Histone Acetylation
This method visualizes and quantifies changes in histone acetylation levels within cells following this compound treatment.
Protocol:
-
Cell Seeding and Treatment: Seed human neural progenitor cells (NPCs) on poly-ornithine/laminin-coated 96-well plates. Treat the cells with this compound (e.g., 0.5 µM and 2 µM) for 6 or 18 hours.[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS). Incubate with a primary antibody against a specific histone acetylation mark, such as H3K9Ac. Subsequently, incubate with a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of the H3K9Ac signal within the nuclei of the cells. A decrease in intensity indicates an increase in HDAC activity.[1]
Clinical Context and Future Directions
This compound was approved in France in 1988 for the treatment of cognitive deficits in elderly patients with Alzheimer's-type dementia and Parkinson's disease, with oral doses typically ranging from 200-600 mg/day.[1] Clinical trials demonstrated statistically significant improvements in cognitive domains such as immediate recall, object naming, spatiotemporal orientation, and calculation.[7]
However, continued administration of high doses (e.g., 600 mg/day for 2 to 4 months) was associated with reversible liver damage in approximately 1 in 15,000 patients, leading to its withdrawal from the market. The precise mechanism of this hepatotoxicity is not well understood.
The potent and selective HDAC1-activating properties of this compound, coupled with its demonstrated neuroprotective effects, make it a valuable chemical tool and a promising scaffold for the development of next-generation neuroprotective therapeutics. Future research should focus on:
-
Elucidating the structural basis of this compound's interaction with HDAC1 to guide the design of more selective and potent activators.
-
Developing derivatives of this compound with an improved safety profile, particularly with reduced hepatotoxicity.
-
Further investigating the role of HDAC1 activation in various models of neurodegeneration to identify specific patient populations that may benefit from this therapeutic strategy.
-
Conducting preclinical studies with optimized this compound analogs to validate their efficacy and safety for potential clinical translation.
By leveraging the knowledge gained from the study of this compound, the field of drug discovery for neurodegenerative diseases can advance novel therapeutic strategies aimed at preserving neuronal function and integrity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Randomized, double-blind trial of this compound versus cognitive problems in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Free Radical Scavenging Properties of Exifone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exifone (2,3,3',4,4',5'-hexahydroxybenzophenone) is a polyphenolic compound that has demonstrated a range of biological activities, most notably as a neuroprotective agent. While recent research has focused on its role as a histone deacetylase 1 (HDAC1) activator, early investigations and its structural characteristics suggest significant free radical scavenging and antioxidant properties. This technical guide provides a comprehensive overview of the known and inferred free radical scavenging capabilities of this compound. It consolidates available data on structurally related polyhydroxybenzophenones, details relevant experimental protocols for assessing antioxidant activity, and explores the potential signaling pathways influenced by its antioxidant action. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the antioxidant-mediated therapeutic potential of this compound and related compounds.
Introduction to this compound and Oxidative Stress
This compound, a benzophenone (B1666685) derivative, was first synthesized in the early 20th century and was later investigated for its cognitive-enhancing effects.[1] Its polyphenolic structure, characterized by multiple hydroxyl groups on its two aromatic rings, inherently suggests a capacity to act as an antioxidant.
Free radicals, highly reactive molecules with unpaired electrons, are generated as byproducts of normal metabolic processes and in response to environmental stressors. An imbalance between the production of these reactive oxygen species (ROS) and the body's ability to counteract their harmful effects leads to oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate oxidative stress by neutralizing free radicals, thereby preventing cellular damage.
The neuroprotective effects of this compound, initially observed in the 1980s, are now understood to be at least partially mediated through its potent activation of HDAC1.[2] However, its inherent free radical scavenging properties likely contribute to its overall therapeutic profile, a facet that warrants renewed investigation.[2][3]
Structure and Physicochemical Properties of this compound
-
Chemical Name: (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone[4]
-
Synonyms: 2,3,3',4,4',5'-Hexahydroxybenzophenone, 4-Galloylpyrogallol[1][4]
-
Molecular Formula: C₁₃H₁₀O₇[4]
-
Molecular Weight: 278.21 g/mol [4]
The structure of this compound, with its six hydroxyl groups distributed across two phenyl rings, is the primary determinant of its antioxidant potential. The presence of ortho- and para-dihydroxyl groups, in particular, is a well-established structural motif for potent free radical scavenging in phenolic compounds. These groups can readily donate a hydrogen atom to a free radical, forming a more stable phenoxyl radical that can be further stabilized by resonance.
In Vitro Free Radical Scavenging Activity
Table 1: DPPH Radical Scavenging Activity of Structurally Related Polyhydroxybenzophenones
| Compound | Structure | IC₅₀ (µM) | Reference |
| (2,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone | 8.91 | [7] | |
| (2,3,4-Trihydroxyphenyl)(phenyl)methanone | 10.15 | [7] | |
| (3,4-Dihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone | 11.15 | [7] | |
| Trolox (Standard) | Not specified | [7] |
Note: Lower IC₅₀ values indicate greater antioxidant activity.
Based on these findings for structurally similar compounds, it is highly probable that this compound possesses significant DPPH radical scavenging activity, with an expected IC₅₀ value in the low micromolar range. The increased number of hydroxyl groups in this compound compared to the compounds in Table 1 suggests its potential for even greater antioxidant potency.
Experimental Protocols for Key Antioxidant Assays
To facilitate further research into the free radical scavenging properties of this compound, detailed methodologies for key in vitro antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (or test compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
To each well of a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
Add a small volume of the this compound dilutions to the respective wells (e.g., 20 µL).
-
For the control, add the same volume of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
-
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
This compound (or test compound)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add a small volume of the this compound dilutions to a fixed volume of the diluted ABTS radical solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
-
Superoxide (B77818) Anion Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals, often generated by a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH) or an enzymatic system (e.g., xanthine/xanthine oxidase). The reduction of nitroblue tetrazolium (NBT) to formazan (B1609692) is a common method of detection.
-
Reagents and Materials:
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
PMS (Phenazine methosulfate)
-
NBT (Nitroblue tetrazolium)
-
Tris-HCl buffer
-
This compound (or test compound)
-
-
Procedure:
-
Prepare solutions of NADH, PMS, and NBT in Tris-HCl buffer.
-
In a reaction vessel, mix the buffer, NBT solution, and various concentrations of this compound.
-
Initiate the reaction by adding the NADH solution followed by the PMS solution.
-
Incubate at room temperature for a specific time (e.g., 5 minutes).
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).
-
Calculate the percentage of superoxide radical scavenging.
-
Hydroxyl Radical Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge highly reactive hydroxyl radicals, often generated via the Fenton reaction (Fe²⁺ + H₂O₂). The degradation of a detector molecule, such as deoxyribose, is measured.
-
Reagents and Materials:
-
Deoxyribose
-
Phosphate (B84403) buffer
-
Ferric chloride (FeCl₃)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
TBA (Thiobarbituric acid)
-
This compound (or test compound)
-
-
Procedure:
-
Prepare a reaction mixture containing deoxyribose, phosphate buffer, FeCl₃, EDTA, H₂O₂, and various concentrations of this compound.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Stop the reaction by adding a solution of TBA and trichloroacetic acid.
-
Heat the mixture in a boiling water bath to develop a colored product.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 532 nm).
-
Calculate the percentage of hydroxyl radical scavenging.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for assessing antioxidant activity and a simplified signaling pathway potentially influenced by this compound's free radical scavenging properties.
Caption: Workflow for DPPH Radical Scavenging Assay.
References
- 1. This compound [drugfuture.com]
- 2. biorxiv.org [biorxiv.org]
- 3. abmole.com [abmole.com]
- 4. This compound | C13H10O7 | CID 40399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 52479-85-3: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 52479-85-3 [chemicalbook.com]
- 7. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of Exifone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exifone (B1671832), a benzophenone (B1666685) derivative, has garnered significant interest in the scientific community for its neuroprotective properties and its unique mechanism of action as a histone deacetylase 1 (HDAC1) activator. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experiments are outlined, and signaling pathways are visualized to facilitate a deeper understanding of its function. All quantitative data is presented in structured tables for ease of reference and comparison.
Chemical Identity and Structure
This compound is chemically known as (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone. Its structure is characterized by two trihydroxyphenyl rings linked by a ketone functional group.
| Identifier | Value |
| IUPAC Name | (2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone[1] |
| CAS Number | 52479-85-3[1][2] |
| Molecular Formula | C₁₃H₁₀O₇[1] |
| Molecular Weight | 278.21 g/mol [1][2] |
| SMILES | C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O[1] |
| InChIKey | XEDWWPGWIXPVRQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Melting Point | 270-273 °C | [2] |
| Boiling Point | 674.6 °C at 760 mmHg | |
| Density | 1.759 g/cm³ | |
| logP | 1.53 | [3] |
| Appearance | Faintly yellow needles from water | [2] |
| Solubility | Soluble in DMSO (4 mg/mL with sonication) | [4] |
Biological Activity and Mechanism of Action
This compound is a potent, mixed, non-essential activator of Histone Deacetylase 1 (HDAC1).[3][5][6] This activation is crucial for its neuroprotective effects.
HDAC1 Activation
This compound enhances the catalytic activity of HDAC1, leading to the deacetylation of histone and non-histone protein targets.[3][5] It binds to both the free enzyme and the substrate-bound enzyme, thereby increasing the maximal rate of the deacetylation reaction.[3][6] This mechanism is classified as mixed, non-essential activation.[7][8][9] The activation of HDAC1 by this compound leads to a global decrease in histone acetylation, such as on H3K9Ac, in neuronal cells.[2][7][8]
The following diagram illustrates the proposed mechanism of HDAC1 activation by this compound.
Caption: Mechanism of HDAC1 activation by this compound.
Neuroprotection
The neuroprotective effects of this compound are largely attributed to its activation of HDAC1.[1][3] HDAC1 plays a critical role in protecting neurons from DNA damage.[1][3] By activating HDAC1, this compound enhances the cellular response to genotoxic stress, including oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3][7] Studies have shown that this compound treatment can protect human iPSC-derived neurons from oxidative stress-induced cell death.[1][3][7]
The signaling pathway below depicts the neuroprotective effect of this compound.
Caption: Neuroprotective signaling pathway of this compound.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the activity of this compound.
HDAC1 Activity Assay
This assay quantifies the ability of this compound to activate HDAC1.
Principle: The assay measures the deacetylation of a fluorogenic substrate by HDAC1. The deacetylated substrate is then cleaved by a developer enzyme, releasing a fluorescent molecule that can be quantified.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant HDAC1 enzyme and the acetylated fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Compound Incubation: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction and add a developer solution containing trypsin. Trypsin specifically cleaves the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Plot the fluorescence intensity against the this compound concentration to determine the EC₅₀ value (the concentration at which 50% of the maximum activation is observed).
The workflow for the HDAC1 activity assay is illustrated below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Randomized, double-blind trial of this compound versus cognitive problems in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Derivatization of Exifone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exifone, chemically known as (2,3,4-Trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone, is a polyphenolic compound recognized for its potent neuroprotective properties.[1][2] Initially developed for cognitive deficits, its mechanism of action has been more recently elucidated as a potent, mixed non-essential activator of Histone Deacetylase 1 (HDAC1).[3][4] This activity enhances genomic integrity and provides protection against genotoxic stress, making this compound and its analogs promising leads for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] This guide provides a comprehensive overview of the synthesis of the this compound core, strategies for the creation of its derivatives, detailed experimental protocols, and a summary of its biological activity.
Core Compound: this compound
This compound is a hexahydroxybenzophenone with the systematic IUPAC name (2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone.[5] Its structure features two highly hydroxylated phenyl rings linked by a ketone carbonyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₇ | [5] |
| Molecular Weight | 278.21 g/mol | [5] |
| CAS Number | 52479-85-3 | [5] |
| Appearance | Faintly yellow needles/crystals | - |
| Melting Point | ~270-273 °C | - |
Synthesis of the this compound Core
The primary method for synthesizing the benzophenone (B1666685) scaffold is the Friedel-Crafts acylation .[6][7][8][9][10] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) using a strong Lewis acid catalyst.
For this compound, this logically involves the acylation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene) with a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), or vice versa. Protecting the highly reactive hydroxyl groups on both precursors is crucial to prevent side reactions and ensure the desired regioselectivity. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process involving protection of hydroxyl groups, Friedel-Crafts acylation, and subsequent deprotection to yield the final product.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | C13H10O7 | CID 40399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
The History and Re-emerging Potential of Exifone in Dementia Treatment: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exifone, a polyphenolic compound, was once a clinically approved treatment for cognitive disorders in Europe before its withdrawal due to safety concerns.[1][2][3] Recent advancements in neurobiology have reignited interest in this molecule, revealing its potent and selective activation of Histone Deacetylase 1 (HDAC1), a key enzyme implicated in neuronal health and DNA damage repair.[4][5][6][7][8] This technical guide provides a comprehensive overview of the history, mechanism of action, and experimental validation of this compound's neuroprotective properties, with a focus on its potential relevance for the treatment of dementia.
Historical Context and Clinical Use
This compound (2,3,3',4,4',5'-hexahydroxybenzophenone), also known as Adlone, was developed in France in the 1980s.[2][5] It was initially investigated for its benefits in blood microcirculation disorders.[2] Subsequent preclinical and clinical studies demonstrated its efficacy in treating cognitive deficits in elderly patients, including those with Alzheimer's-type dementia and Parkinson's disease.[2][5][6][7] Controlled clinical trials with oral doses ranging from 200–600 mg/day showed positive effects on memory and cognition, leading to its approval as a medication in France in 1988.[2]
However, continued administration of high doses (e.g., 600 mg/day for 2 to 4 months) was associated with reversible liver damage in a small subset of patients (approximately 1 in 15,000), which ultimately led to the withdrawal of its registration in 1990.[2] Despite its withdrawal, the initial clinical findings suggested a genuine therapeutic potential that warranted further investigation into its mechanism of action.
Molecular Mechanism of Action: A Potent HDAC1 Activator
For a long time, the precise molecular mechanism underlying this compound's neuroprotective effects remained elusive. Early hypotheses centered on its free-radical scavenging properties and its ability to activate oxygen and glucose metabolism in neurons.[2][5] However, recent research has identified Histone Deacetylase 1 (HDAC1) as a primary and preferential target of this compound.[4][5][6][7][8][9]
HDAC1 is a critical enzyme in the DNA damage response and repair pathway, and its levels are known to be reduced in both normal aging and in Alzheimer's disease.[1] By activating HDAC1, this compound is believed to enhance the repair of DNA damage that accumulates in neurons, a key pathological feature of neurodegenerative diseases.[1]
Mixed Non-Essential Activation of HDAC1
Kinetic studies have revealed that this compound acts as a mixed, non-essential activator of HDAC1.[2][4][5][6][7][8] This means that this compound can bind to both the free HDAC1 enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation.[5][6][7][8] This mechanism is distinct from that of many other enzyme modulators and suggests a sophisticated mode of action.
dot
Caption: Signaling pathway of HDAC1 activation by this compound.
Preclinical and In Vitro Evidence
A substantial body of preclinical and in vitro evidence supports the neuroprotective effects of this compound and its mechanism as an HDAC1 activator.
Quantitative Data from Key Studies
| Experimental Model | Treatment | Key Findings | Reference |
| Mouse Model (Habituation of exploratory activity) | This compound (128 and 256 mg/kg IP) | Improved memory (increased habituation) compared to control. | [10] |
| Mouse Model (Scopolamine-induced amnesia) | This compound (512 mg/kg PO) | Partially antagonized scopolamine-induced amnesia in a passive avoidance task. | [10] |
| Mouse Models of Alzheimer's Disease and healthy older mice | This compound | Reduced levels of oxidative DNA damage in the brain and improved cognitive functions, including memory. | [1][3] |
| In vitro HDAC1 activity assay | Increasing concentrations of this compound | Decreased the apparent substrate Km for Bio-H4K12Ac peptide and increased the Vmax app. | [4][5] |
| In vitro selectivity profiling | This compound | At least four-fold selective for activating HDAC1 over HDAC2. | [4] |
| Human iPSC-derived neuronal cells | This compound treatment | Measurable decrease in genome-wide levels of histone acetylation. | [5] |
| Tauopathy patient-derived iPSC neuronal models | This compound treatment | Provided neuroprotection against oxidative stress. | [5][6][7] |
Experimental Protocols
The following outlines the general methodologies employed in the key studies that have elucidated this compound's mechanism of action.
3.2.1. HDAC Activity Assays
-
Objective: To determine the effect of this compound on the catalytic activity of HDAC1.
-
Methodology: A mass spectrometry-based (Rapid-Fire) or fluorescent-based assay is used to measure the deacetylation of a synthetic, biotinylated histone peptide substrate (e.g., Bio-H4K12Ac) by recombinant human HDAC1. The reaction is initiated by the addition of the substrate to a mixture of HDAC1 and varying concentrations of this compound. The reaction is then quenched, and the amount of deacetylated product is quantified.
-
Kinetic Analysis: To determine the mechanism of activation, the assay is performed with varying concentrations of both the substrate and this compound. The data are then fitted to kinetic models (e.g., Michaelis-Menten) to determine the apparent Km and Vmax values.
3.2.2. Biolayer Interferometry (BLI) Assays
-
Objective: To confirm the direct binding of this compound to HDAC1 and assess its binding kinetics and selectivity.
-
Methodology: Biotinylated HDAC1 is immobilized on streptavidin-coated biosensors. The biosensors are then dipped into solutions containing varying concentrations of this compound. The binding and dissociation of this compound to HDAC1 are measured in real-time by detecting changes in the interference pattern of light reflected from the biosensor surface.
-
Selectivity Profiling: The same methodology is used to test the binding of this compound to other related proteins, such as HDAC2, HDAC8, and CDK5/p25, to determine its binding selectivity.
3.2.3. Cellular Assays with iPSC-Derived Neurons
-
Objective: To validate the intracellular activity of this compound and its neuroprotective effects in a human neuronal model.
-
Methodology: Human induced pluripotent stem cells (iPSCs), including those derived from patients with tauopathies, are differentiated into neurons. These neurons are then treated with this compound.
-
Endpoint Analysis:
-
Histone Acetylation: Western blotting or immunofluorescence is used to measure the global levels of histone acetylation (e.g., H3K9Ac, H4K12Ac) to confirm intracellular HDAC activation.
-
Neuroprotection: The neurons are subjected to a stressor (e.g., oxidative stress through mitochondrial inhibition). Cell viability and markers of apoptosis are then measured to assess the neuroprotective effects of this compound.
-
Experimental Validation Workflow
The logical flow of experiments to validate this compound as a neuroprotective agent targeting HDAC1 is outlined below.
dot
References
- 1. Neuroscientists Discover Anti-Aging Molecule that Repairs Age-Related DNA Damage - Gowing Life [gowinglife.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Study finds that aging neurons accumulate DNA damage | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The effects of this compound, a new agent for senile memory disorder, on two models of memory in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Exifone's Role in Histone Deacetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exifone (B1671832), a molecule previously utilized for cognitive deficits, has been identified as a potent activator of histone deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation.[1][2] This technical guide delves into the molecular mechanisms, quantitative efficacy, and experimental validation of this compound's role in promoting histone deacetylation. It provides a comprehensive overview of its selective activation of HDAC1, the resulting cellular effects, and the potential therapeutic implications for neurodegenerative diseases.[1][2] Detailed experimental protocols and signaling pathway visualizations are presented to facilitate further research and drug development in this area.
Introduction: The Epigenetic Landscape and HDAC1
Genomic stability is crucial for neuronal health, and its decline is linked to age-related cognitive impairment and neurodegenerative diseases such as Alzheimer's, ALS, and frontotemporal dementia.[1][2][3][4] Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in chromatin remodeling and gene expression by removing acetyl groups from lysine (B10760008) residues on histones. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.
HDAC1, a zinc-dependent class I histone deacetylase, has emerged as a critical neuroprotective factor.[1][2][5] It is instrumental in protecting neurons from the detrimental effects of DNA damage.[1][2][5] Consequently, small molecules that can selectively enhance the deacetylase activity of HDAC1 are of significant interest for developing novel neuroprotective therapies.[1][2]
This compound: A Potent Activator of HDAC1
This compound has been identified as a potent activator of HDAC1's deacetylase activity.[1][2] Its mechanism of action has been elucidated as a mixed, non-essential activator, meaning it can bind to both the free enzyme and the enzyme-substrate complex to increase the maximal rate of deacetylation.[1][2][6]
Mechanism of Action
Kinetic studies have revealed that this compound's interaction with HDAC1 decreases the apparent substrate Michaelis constant (Km) and increases the apparent maximum reaction velocity (Vmax).[6] This is characteristic of non-essential activation, where the enzymatic reaction can proceed in the absence of the activator.[6] Biolayer interferometry assays have confirmed a direct binding interaction between this compound and HDAC1.[1][2]
Caption: Mechanism of mixed non-essential activation of HDAC1 by this compound.
Quantitative Efficacy and Selectivity
This compound demonstrates potent activation of HDAC1 with a half-maximal effective concentration (EC50) in the nanomolar range. It also shows selectivity for HDAC1 over other class I HDACs.
| Enzyme | Parameter | Value (µM) | Reference |
| HDAC1 | EC50 (Bio-H4K12Ac substrate) | 0.045 | [5] |
| HDAC1 | EC50 (Bio-p53K382Ac substrate) | 0.065 | [5] |
| HDAC1 | EC1.5 | 0.002 | [5][6] |
| HDAC2 | EC1.5 | 0.015 | [5][6] |
| HDAC8 | EC50 | 0.27 | [6] |
| HDAC8 | EC1.5 | 0.08 | [6] |
EC1.5 represents the concentration required to achieve a 1.5-fold increase in enzyme activity.
The data indicates that this compound is at least four-fold more selective for activating HDAC1 compared to HDAC2.[6]
Cellular Effects and Neuroprotection
Treatment of human induced pluripotent stem cell (iPSC)-derived neuronal cells with this compound leads to a global decrease in histone acetylation, confirming its intracellular activity.[1][2] Specifically, a decrease in the acetylation of histone H3 at lysine 9 (H3K9Ac) has been observed in human neural progenitor cells (NPCs) following this compound treatment.[5][6]
Moreover, this compound has demonstrated neuroprotective effects in a tauopathy patient-derived iPSC neuronal model subjected to oxidative stress.[1][2] This suggests that by activating HDAC1, this compound can help protect neurons from genomic instability and subsequent cell death.[1][2][3]
Caption: Signaling pathway from this compound activation of HDAC1 to neuroprotection.
Experimental Protocols
In Vitro HDAC Activity Assay
This protocol is for determining the effect of this compound on the enzymatic activity of HDACs.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC8
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) or acetylated peptide substrate (e.g., Bio-H4K12Ac)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A)
-
This compound dissolved in DMSO
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the HDAC enzyme to the assay buffer.
-
Add the this compound dilutions or vehicle control (DMSO) to the wells containing the enzyme.
-
Incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic or peptide substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of deacetylase activity relative to the vehicle control and plot dose-response curves to determine EC50 values.
Cellular Histone Acetylation Assay
This protocol is for assessing the effect of this compound on histone acetylation levels in cells.
Materials:
-
Human neural progenitor cells (NPCs) or other relevant cell lines
-
Cell culture medium
-
This compound dissolved in DMSO
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., Bovine Serum Albumin in PBS)
-
Primary antibody against acetylated histone mark (e.g., anti-H3K9Ac)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system
Procedure:
-
Seed NPCs in appropriate culture plates.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 6 or 18 hours).
-
Fix the cells with PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of the acetylated histone signal within the nuclei.
Caption: Workflow for assessing cellular histone acetylation levels.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel neuroprotective therapeutics through its targeted activation of HDAC1. The detailed understanding of its mechanism of action and its demonstrated efficacy in cellular models provide a strong foundation for further investigation. Future research should focus on optimizing the selectivity and pharmacokinetic properties of this compound analogs. Additionally, in vivo studies are warranted to validate the neuroprotective effects of HDAC1 activation in animal models of neurodegenerative diseases. The experimental protocols and conceptual frameworks presented in this guide offer valuable tools for advancing these research endeavors.
References
Methodological & Application
Exifone: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exifone, a benzophenone (B1666685) derivative, has been identified as a potent activator of Histone Deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation.[1] Its activity suggests a significant role in neuroprotection and the DNA damage response, making it a compound of interest for therapeutic development in neurodegenerative diseases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.
Mechanism of Action
This compound functions as a mixed non-essential activator of HDAC1.[1] This means it can bind to both the free HDAC1 enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation.[1] This activation of HDAC1 leads to the deacetylation of histone and non-histone proteins, playing a crucial role in regulating gene expression and maintaining genomic integrity.[1][2]
Data Summary
Enzyme Kinetics and Selectivity
This compound demonstrates preferential activation of HDAC1 over other class I HDACs, such as HDAC2.[3][4] The following tables summarize the key quantitative data regarding this compound's enzymatic activity and binding affinity.
| Parameter | HDAC1 | HDAC2 | Reference |
| EC50 (μM) | 0.02 | 0.082 | [3][4] |
| EC1.5 (μM) | 0.002 | 0.015 | [3][4] |
Table 1: EC50 and EC1.5 values for this compound activation of HDAC1 and HDAC2, as determined by a RapidFire mass spectrometry assay.[3][4]
| Target Protein | KD (μM) | ka (1/Ms) | kd (1/s) | Reference |
| HDAC1 | 0.10 | 1.2 x 10^4 | 1.2 x 10^-3 | [3] |
| HDAC2 | 0.83 | 2.9 x 10^3 | 2.4 x 10^-3 | [3] |
| HDAC8 | 1.10 | 3.1 x 10^3 | 3.4 x 10^-3 | [3] |
| CDK5/p25 | 0.24 | - | - | [5] |
Table 2: Kinetic parameters for the binding of this compound to various proteins, determined by Bio-layer Interferometry (BLI) assays.[3][5]
Cellular Activity
In cellular models, this compound treatment leads to a decrease in histone acetylation and can protect against cellular stressors.
| Cell Line | Treatment | Outcome | Reference |
| Human iPSC-derived Neural Progenitor Cells (NPCs) | 0.5 µM and 2 µM this compound for 6h or 18h | Decreased H3K9 acetylation levels | [6][7] |
| FTD tau-A152T Neurons | 1 µM or 10 µM this compound pre-treatment (8h) followed by 0.5 µM or 1 µM Rotenone (B1679576) (24h) | Rescued cell viability to almost 80% | [6][8] |
Table 3: Summary of this compound's effects in cell-based assays.[6][7][8]
Signaling Pathway
The primary signaling pathway initiated by this compound involves the direct activation of HDAC1, leading to downstream effects on histone acetylation and cellular response to stress.
Caption: this compound activates HDAC1, promoting histone deacetylation and enhancing the DNA damage response, ultimately leading to neuroprotection.
Experimental Protocols
Cell Viability Assay (Alamar Blue)
This protocol is designed to assess the effect of this compound on cell viability, particularly in the context of a cellular stressor like rotenone.[6]
Materials:
-
Human iPSC-derived neurons (or other cell line of interest)
-
DMEM/F12-B27 media
-
This compound (stock solution in DMSO)
-
Rotenone (stock solution in DMSO)
-
Alamar Blue Cell Viability Reagent
-
96-well plates
-
EnVision Multi-label Plate Reader or equivalent fluorescence plate reader
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at a density of 50,000 cells/cm². Differentiate for eight weeks in DMEM/F12-B27 media.
-
This compound Pre-treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 1 µM and 10 µM) or vehicle (DMSO) for 8 hours.
-
Stressor Addition: Add the stressor, rotenone (e.g., 0.5 µM and 1 µM), directly to the media containing this compound or vehicle.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure fluorescence using an EnVision Multi-label Plate Reader with excitation at 560 nm and emission at 590 nm.[9]
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control.
Caption: Workflow for assessing the neuroprotective effects of this compound using a cell viability assay.
Immunofluorescence for Histone Acetylation
This protocol allows for the visualization and quantification of changes in histone acetylation levels (e.g., H3K9Ac) following this compound treatment.[6][7]
Materials:
-
Human iPSC-derived Neural Progenitor Cells (NPCs)
-
Poly-ornithine and laminin (B1169045) (POL)-coated plates
-
DMEM/F12-B27 media with EGF and FGF
-
This compound (stock solution in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against H3K9Ac
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
High-content imaging system (e.g., IN Cell Analyzer)
Procedure:
-
Cell Culture: Culture NPCs on POL-coated plates in DMEM/F12-B27 media supplemented with growth factors.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 µM and 2 µM) for 6 or 18 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against H3K9Ac overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the immunofluorescent intensity of H3K9Ac in the nuclei. Normalize the intensities to DMSO-treated control samples.
Western Blot for Histone Modifications
This protocol is used to determine the global changes in histone modifications by immunoblotting.[10][11]
Materials:
-
Cell lysates from this compound-treated and control cells
-
Acid extraction buffers for histones
-
LDS sample buffer with DTT
-
Bis-Tris gels (10-15%)
-
MES SDS running buffer
-
Nitrocellulose membrane (0.2 µm pore size)
-
Transfer buffer
-
Ponceau S staining solution
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-H3K9Ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
Procedure:
-
Histone Extraction: Isolate histones from treated and control cells using an acid extraction protocol.
-
Sample Preparation: Dilute 0.5 µg of extracted histones in 1X LDS sample buffer with 100 mM DTT. Heat at 95°C for 5 minutes.[11]
-
Gel Electrophoresis: Load samples onto a 10-15% Bis-Tris gel and run in MES SDS running buffer at 200V for approximately 35 minutes.[10]
-
Protein Transfer: Transfer the proteins to a 0.2 µm nitrocellulose membrane.[10]
-
Staining and Blocking: Verify transfer with Ponceau S stain. Block the membrane for 1 hour at room temperature with 5% BSA in TBST.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-H3K9Ac) overnight at 4°C.[11] Use an antibody against a total histone (e.g., anti-H3) as a loading control on a separate blot or after stripping.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the signal using ECL reagents and an appropriate imaging system.[12]
-
Analysis: Quantify the band intensities and normalize the modified histone signal to the total histone signal.
Conclusion
This compound presents a valuable tool for studying the roles of HDAC1 in cellular processes, particularly in the context of neurodegeneration and DNA damage repair. The protocols and data presented here provide a foundation for researchers to investigate the effects of this compound in various cell culture models. Careful experimental design and adherence to these methodologies will ensure reproducible and reliable results.
References
- 1. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Dosage of Exifone in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exifone, a benzophenone (B1666685) derivative, has demonstrated neuroprotective properties in various preclinical models. Its primary mechanism of action involves the potent activation of Histone Deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation and DNA damage repair.[1][2][3] Pharmacological activation of HDAC1 by this compound has been shown to protect against oxidative DNA damage in the brains of aged wild-type and 5XFAD mice, an animal model for Alzheimer's disease.[1][2] These notes provide a comprehensive overview of the in vivo dosage and administration protocols for this compound in mouse models, compiled from available research.
Data Presentation: Quantitative Dosage Information
The following table summarizes the reported in vivo dosages of this compound in various mouse models. It is crucial to note that the optimal dosage can vary depending on the specific mouse strain, age, disease model, and experimental endpoint.
| Mouse Model | Administration Route | Dosage | Frequency | Duration | Reported Effects |
| Memory Impairment Model | Intraperitoneal (IP) | 128 mg/kg | Single dose | 30 minutes pre-test | Improved memory (habituation) |
| Memory Impairment Model | Intraperitoneal (IP) | 256 mg/kg | Single dose | 30 minutes pre-test | Improved memory (habituation) |
| Scopolamine-induced Amnesia | Oral (PO) | 512 mg/kg | Single dose | 60 minutes pre-test | Partial antagonism of amnesia |
| 5XFAD (Alzheimer's Disease Model) | Not Specified | Not Specified | Not Specified | Not Specified | Reduced oxidative DNA damage, improved cognitive function[4][5] |
| Aged Wild-Type Mice | Not Specified | Not Specified | Not Specified | Not Specified | Reduced oxidative DNA damage, improved cognitive function[1][4] |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: HDAC1 Activation and Neuroprotection
This compound acts as a potent activator of HDAC1. This activation is crucial for its neuroprotective effects, primarily through the enhancement of the DNA damage response and repair mechanisms. Specifically, HDAC1 activation by this compound has been linked to the upregulation of the base excision repair (BER) pathway, involving the enzyme 8-oxoguanine DNA glycosylase (OGG1), which repairs oxidative DNA damage.[1][2] Additionally, HDAC1-mediated neuroprotection may involve the PI3K/Akt/GSK3β signaling pathway.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neurodegeneration, such as the 5XFAD model.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of this compound
This protocol is based on general guidelines for IP injections in mice and should be adapted based on the specific experimental design.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like DMSO or a suspension in 0.5% methylcellulose)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Due to the hydrophobic nature of benzophenones, a suitable vehicle is required. For a target dose of 128 or 256 mg/kg, prepare a stock solution of this compound in a minimal amount of an appropriate solvent (e.g., DMSO).
-
The final injection volume should not exceed 10 mL/kg.[6] Therefore, the stock solution should be diluted with sterile saline to achieve the desired final concentration and a DMSO concentration of less than 10%.
-
Alternatively, this compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) in sterile water.[7] Ensure the suspension is homogenous by vortexing or sonicating before each injection.
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse securely, for example, by scruffing the neck to expose the abdomen.
-
Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Oral Gavage (PO) Administration of this compound
This protocol is based on general guidelines for oral gavage in mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose in water)[7][8][9]
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
For a target dose of 512 mg/kg, prepare a suspension of this compound in a suitable vehicle such as corn oil or 0.5% methylcellulose.[7][8][9] The maximum recommended volume for oral gavage in mice is 10 mL/kg.[10]
-
Ensure the suspension is uniform by thorough mixing before drawing it into the syringe.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to determine the correct volume to administer.
-
Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Withdraw the needle gently in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
-
Conclusion
This compound presents a promising therapeutic agent for neurodegenerative diseases through its activation of HDAC1. The provided protocols and data offer a foundational guide for researchers designing in vivo studies in mouse models. It is imperative to conduct pilot studies to determine the optimal dosage, vehicle, and administration route for each specific experimental context, particularly for long-term studies in models like the 5XFAD mouse. Further research is warranted to fully elucidate the detailed dosing regimens and the complete signaling cascade of this compound's neuroprotective effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study finds that aging neurons accumulate DNA damage | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. Neuroscientists Discover Anti-Aging Molecule that Repairs Age-Related DNA Damage - Gowing Life [gowinglife.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and disposition of 2-hydroxy-4-methoxybenzophenone, a sunscreen ingredient, in Harlan Sprague Dawley rats and B6C3F1/N mice; a species and route comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for the Use of Exifone in iPSC-Derived Neuron Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cell (iPSC)-derived neurons are a powerful tool for modeling neurodegenerative diseases and for the discovery of novel therapeutic agents. Exifone, a drug previously used to treat cognitive deficits, has been identified as a potent activator of Histone Deacetylase 1 (HDAC1).[1][2][3] Activation of HDAC1 is a promising neuroprotective strategy, as it plays a critical role in protecting neurons from DNA damage, a common factor in neurodegenerative conditions like Alzheimer's disease, ALS, and frontotemporal dementia.[1][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in iPSC-derived neuron models to study its neuroprotective effects.
Mechanism of Action
This compound acts as a mixed, non-essential activator of HDAC1.[1][2][3][5] This means it can bind to both the free HDAC1 enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation.[1][2][3] This activation results in a global decrease in histone acetylation, which is crucial for maintaining genomic integrity.[1][2] In iPSC-derived neuronal cells, treatment with this compound has been shown to decrease the acetylation of histone H3 at lysine (B10760008) 9 (H3K9Ac).
Signaling Pathway of this compound-mediated Neuroprotection
Caption: this compound activates HDAC1, leading to increased histone deacetylation and enhanced genomic integrity, which in turn provides neuroprotection against cellular stressors.
Data Presentation
Table 1: In Vitro HDAC Activation Profile of this compound
| Target | Parameter | Value (µM) |
| HDAC1 | EC50 | 0.02[6][7] |
| HDAC2 | EC50 | 0.082[6][7] |
| HDAC1 | EC1.5 | 0.002[6][7] |
| HDAC2 | EC1.5 | 0.015[6][7] |
EC50: Half-maximal effective concentration. EC1.5: Concentration for 1.5-fold activation.
Table 2: Kinetic Parameters of this compound Binding to HDACs (Biolayer Interferometry)
| Target | Parameter | Value |
| HDAC1 | KD (µM) | 0.25 |
| HDAC2 | KD (µM) | 1.1 |
| HDAC8 | KD (µM) | 1.3 |
| CDK5/p25 | KD (µM) | >10 |
| HDAC1 | Kon (1/Ms) | 1.2 x 10^4 |
| HDAC1 | Kdis (1/s) | 3.0 x 10^-3 |
KD: Equilibrium dissociation constant. Kon: Association rate constant. Kdis: Dissociation rate constant.
Table 3: Effect of this compound on HDAC1 Activity in the Presence of an Inhibitor
| Condition | Parameter | Value (µM) |
| CI-994 alone | IC50 | 0.037[7] |
| CI-994 + 1 µM this compound | % Deacetylase Activity | Up to 620%[7] |
| CI-994 + 10 µM this compound | % Deacetylase Activity | Up to 450%[7] |
CI-994 is an active site inhibitor of HDAC1.
Experimental Protocols
Experimental Workflow Overview
Caption: General workflow for studying this compound in iPSC-derived neurons, from cell culture to downstream assays.
Protocol 1: Differentiation of iPSCs into Neurons
This protocol provides a general framework for generating mixed neuronal cultures. Specific protocols may need to be optimized for generating particular neuronal subtypes.
Materials:
-
Human iPSCs
-
iPSC culture medium (e.g., mTeSR1)
-
Matrigel or Geltrex
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements, and dual SMAD inhibitors like SB431542 and Noggin)
-
Neuron maturation medium (e.g., Neurobasal medium with B27 supplement, BDNF, GDNF, and ascorbic acid)
-
Cell culture plates
-
Standard cell culture equipment
Procedure:
-
iPSC Culture: Culture human iPSCs on Matrigel-coated plates in iPSC medium. Passage cells as aggregates every 3-4 days.
-
Neural Induction: When iPSCs reach 80-90% confluency, switch to neural induction medium. Continue culture for 7-10 days, changing the medium every other day. Rosette-like structures should become visible.
-
Neural Progenitor Cell (NPC) Expansion: Isolate the neural rosettes and plate them on new coated plates in neural induction medium supplemented with growth factors like FGF2 to expand the NPC population.
-
Terminal Differentiation: To induce terminal differentiation, withdraw the growth factors and switch to neuron maturation medium. Culture for at least 3-4 weeks for neurons to mature and form synaptic connections.
Protocol 2: this compound Treatment and Induction of Oxidative Stress
Materials:
-
Mature iPSC-derived neurons (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Neuron maturation medium
-
Agent for inducing oxidative stress (e.g., H₂O₂, rotenone, or culture in antioxidant-free medium)
Procedure:
-
This compound Treatment:
-
Prepare working solutions of this compound in neuron maturation medium at various concentrations (e.g., 0.5 µM, 2 µM).
-
Replace the medium of the mature neuronal cultures with the this compound-containing medium.
-
Incubate for the desired duration (e.g., 6 to 18 hours for histone acetylation studies, or longer for neuroprotection assays).[6]
-
-
Induction of Oxidative Stress (for neuroprotection studies):
-
Following this compound pre-treatment (e.g., 24 hours), introduce the oxidative stressor.
-
This can be achieved by adding a toxic agent (e.g., H₂O₂) to the culture medium or by switching to a medium lacking antioxidants.
-
Co-incubate with this compound and the stressor for a predetermined period (e.g., 24 hours).
-
Protocol 3: Immunostaining for Histone Acetylation
Materials:
-
Treated iPSC-derived neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)
-
Primary antibody (e.g., anti-H3K9Ac)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize and quantify fluorescence intensity using a fluorescence microscope.
Protocol 4: Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Treated iPSC-derived neurons in a multi-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
Plate reader
Procedure:
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound presents a promising therapeutic avenue for neurodegenerative diseases through its activation of HDAC1. The use of iPSC-derived neuron models provides a physiologically relevant platform to further investigate the neuroprotective mechanisms of this compound and to screen for other novel HDAC1 activators. The protocols and data presented here serve as a valuable resource for researchers in this field.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Protocol for generating a human iPSC-derived tri-culture model to study interactions between neurons, astrocytes, and microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induced Pluripotent Stem Cells (iPSCs) Differentiation into iNeurons [protocols.io]
- 5. Human Pluripotent Stem Cell-Derived Models and Drug Screening in CNS Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Exifone Treatment in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exifone, a benzophenone (B1666685) derivative, has demonstrated neuroprotective effects in various preclinical models of neurodegenerative diseases.[1] Historically used in France for cognitive deficits associated with Alzheimer's disease (AD) and Parkinson's disease, its molecular mechanism has only recently been elucidated.[1] Emerging evidence highlights this compound as a potent activator of Histone Deacetylase 1 (HDAC1), a critical enzyme involved in protecting neurons from DNA damage.[2][3] This document provides detailed application notes and protocols for studying the effects of this compound in relevant Alzheimer's disease models, based on published research.
Mechanism of Action: HDAC1 Activation and Neuroprotection
Genomic instability arising from deficient DNA damage response and repair is linked to age-related cognitive decline and neurodegeneration.[2][3] HDAC1, a class I histone deacetylase, plays a crucial role in maintaining genomic integrity and protecting neurons from the detrimental effects of DNA damage.[2][3] this compound acts as a mixed, non-essential activator of HDAC1, binding to both the free enzyme and the substrate-bound enzyme to increase the maximal rate of deacetylation.[2][3] This activation of HDAC1 is proposed to counteract the effects of genotoxic stressors, thereby conferring neuroprotection.[1]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data on this compound's activity from in vitro assays.
Table 1: HDAC1 Activation by this compound
| Parameter | Substrate | Value | Reference |
| EC50 | Bio-H4K12Ac | 0.045 µM | [1] |
| EC50 | Bio-p53K382Ac | 0.065 µM | [1] |
Table 2: Selectivity of this compound for HDAC Isoforms
| HDAC Isoform | Substrate | EC50 | Reference |
| HDAC1 | Bio-H4K12Ac (1 µM) | 0.02 µM | [1] |
| HDAC2 | Bio-H4K12Ac (1 µM) | 0.08 µM | [1] |
| HDAC8 | Acetylated Peptide | 0.27 µM | [1] |
Experimental Protocols
In Vitro Assays
1. HDAC1 Activity Assay using RapidFire Mass Spectrometry
This protocol is for determining the in vitro enzymatic activity of HDAC1 in the presence of this compound.
-
Materials:
-
Recombinant human HDAC1 enzyme
-
Biotinylated acetylated histone H4 peptide substrate (e.g., Bio-H4K12Ac)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Quenching solution (e.g., 1% formic acid)
-
384-well polypropylene (B1209903) plates
-
RapidFire High-Throughput Mass Spectrometry System
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 10 µL of 40 nM HDAC1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for pre-incubation of the enzyme with the compound.
-
Initiate the reaction by adding 5 µL of 1 µM Bio-H4K12Ac substrate solution to each well.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme activity.
-
Stop the reaction by adding 5 µL of quenching solution.
-
Analyze the samples using a RapidFire Mass Spectrometry system to measure the conversion of the acetylated substrate to its deacetylated product.
-
Calculate the percentage of HDAC1 activation relative to the DMSO control.
-
Plot the percentage of activation against the this compound concentration and determine the EC50 value using a suitable software (e.g., GraphPad Prism).
-
2. Biolayer Interferometry (BLI) for this compound-HDAC1 Binding Kinetics
This protocol measures the binding affinity and kinetics of this compound to HDAC1.
-
Materials:
-
Biotinylated recombinant human HDAC1
-
Streptavidin (SA) biosensors
-
This compound (dissolved in a suitable buffer, e.g., PBS with 0.1% DMSO)
-
BLI instrument (e.g., Octet system)
-
96-well black plates
-
-
Procedure:
-
Hydrate the SA biosensors in the assay buffer for at least 10 minutes.
-
Immobilize the biotinylated HDAC1 onto the SA biosensors by dipping them into wells containing the protein solution.
-
Establish a baseline by dipping the biosensors into wells containing only the assay buffer.
-
Perform the association step by dipping the biosensors into wells containing various concentrations of this compound.
-
Perform the dissociation step by moving the biosensors back into the baseline buffer wells.
-
The binding and dissociation are monitored in real-time.
-
Analyze the data using the instrument's software to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
3. Neuroprotection Assay in iPSC-Derived Neurons
This protocol assesses the neuroprotective effects of this compound against oxidative stress in human induced pluripotent stem cell (iPSC)-derived neurons.
-
Materials:
-
Human iPSC-derived neurons (e.g., from a patient with a tauopathy mutation)
-
Neuronal culture medium
-
This compound
-
Oxidative stress-inducing agent (e.g., rotenone (B1679576) or H₂O₂)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Multi-well culture plates
-
-
Procedure:
-
Plate the iPSC-derived neurons in multi-well plates and allow them to mature.
-
Pre-treat the neurons with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by adding the chosen agent (e.g., rotenone) to the culture medium. Include a vehicle control group without the stressor.
-
Co-incubate the cells with this compound and the stressor for a defined duration (e.g., 24 hours).
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
-
Quantify the results and compare the viability of this compound-treated cells to the untreated and vehicle-treated control groups to determine the neuroprotective effect.
-
4. Immunocytochemistry for Histone Acetylation
This protocol is for visualizing changes in global histone acetylation in response to this compound treatment.
-
Materials:
-
Human neural progenitor cells (NPCs) or iPSC-derived neurons
-
Culture medium
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against an acetylated histone mark (e.g., anti-acetyl-H3K9)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Culture NPCs or neurons on coverslips in multi-well plates.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 6 or 18 hours).[1]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against the acetylated histone mark.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity of the histone acetylation mark in the nuclei to determine the effect of this compound.
-
In Vivo Assays in Alzheimer's Disease Mouse Models
1. This compound Treatment in 5xFAD Mice
This protocol describes the administration of this compound to the 5xFAD transgenic mouse model of Alzheimer's disease.
-
Animal Model: 5xFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), exhibiting early and aggressive amyloid pathology.
-
Drug Administration:
-
This compound can be administered via oral gavage or intraperitoneal (IP) injection.
-
A previously used dosage is 128 and 256 mg/kg via IP injection.[4]
-
The treatment duration can vary depending on the study's objective, ranging from acute to chronic administration.
-
-
Procedure:
-
Acclimate the 5xFAD mice and their wild-type littermates to the housing conditions.
-
Prepare the this compound solution for administration.
-
Administer this compound or vehicle control to the mice according to the chosen route and dosage schedule.
-
Monitor the health and body weight of the mice throughout the treatment period.
-
At the end of the treatment period, perform behavioral tests to assess cognitive function.
-
Following behavioral testing, euthanize the mice and collect brain tissue for biochemical and histopathological analyses (e.g., amyloid plaque load, neuroinflammation, DNA damage markers).
-
2. Behavioral Testing: Morris Water Maze
This test assesses spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: For several consecutive days, place each mouse in the pool from different starting positions and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds). Record the escape latency and path length.
-
Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.
-
3. Behavioral Testing: Fear Conditioning
This test assesses fear-associated learning and memory.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a cue (e.g., an auditory tone).
-
Procedure:
-
Training: Place the mouse in the chamber and present a neutral conditioned stimulus (CS; e.g., a tone) followed by an aversive unconditioned stimulus (US; e.g., a mild foot shock).
-
Contextual Fear Testing: The next day, place the mouse back into the same chamber (without the CS or US) and measure the amount of time it spends freezing, which is indicative of contextual fear memory.
-
Cued Fear Testing: On a subsequent day, place the mouse in a novel context and present the CS. Measure the freezing behavior to assess cued fear memory.
-
Visualizations
Signaling Pathway of this compound's Neuroprotective Action
Caption: this compound activates HDAC1, promoting deacetylation and DNA repair.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing this compound's neuroprotective effects in vitro.
Logical Relationship in Fear Conditioning Experiment
Caption: Logical flow of a fear conditioning experiment.
References
- 1. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Exifone in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exifone (B1671832) (2,3,3',4,4',5'-hexahydroxybenzophenone) is a polyphenolic compound with a history of clinical use for cognitive disorders associated with aging, including Parkinson's disease (PD).[1][2][3] Originally marketed as Adlone in France, it was withdrawn in the 1990s due to rare instances of hepatotoxicity at high doses.[4] For years, its neuroprotective effects were attributed to general properties like free radical scavenging and enhancement of cerebral glucose metabolism.[4] However, recent groundbreaking research has elucidated a more specific and potent mechanism of action: this compound is a potent activator of Histone Deacetylase 1 (HDAC1).[2][3][5]
This discovery repositions this compound as a valuable tool for investigating novel therapeutic strategies for neurodegenerative diseases. HDAC1 activation is an emerging neuroprotective pathway, implicated in protecting neurons from DNA damage and genotoxic stress, which are increasingly recognized as key pathological events in diseases like Alzheimer's and Parkinson's.[2][3][6] These application notes provide researchers with the essential background, quantitative data, and detailed protocols to explore the potential of this compound in preclinical Parkinson's disease research.
Mechanism of Action & Rationale for Use in Parkinson's Disease
The primary mechanism through which this compound exerts its neuroprotective effects is the potent and selective activation of HDAC1.[2][3]
-
HDAC1 Activation: this compound functions as a mixed, non-essential activator of HDAC1. It can bind to both the free enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation.[2][3][5] This enhances the removal of acetyl groups from histone and non-histone proteins, playing a critical role in the DNA damage response and repair, thereby maintaining genomic integrity.[2][3]
-
Relevance to Parkinson's Disease:
-
Neuroprotection via DNA Repair: Oxidative stress is a central player in the degeneration of dopaminergic neurons in PD. This stress leads to DNA damage. By activating HDAC1, this compound can bolster the cell's intrinsic DNA repair mechanisms, offering a neuroprotective effect against such insults.[2][5]
-
Historical Clinical Evidence: A double-blind, placebo-controlled trial conducted in 1988 demonstrated that this compound significantly improved cognitive function in Parkinson's disease patients, particularly in areas of immediate recall, object naming, spatiotemporal orientation, and calculation.[1] This provides a clinical basis for its further investigation.
-
HDACs in PD: While HDAC inhibitors have been studied for their neuroprotective effects in various PD models, the role of HDAC activation is a newer, less-explored avenue.[6][7] The discovery of this compound as an HDAC1 activator provides a unique chemical tool to probe this pathway.
-
Current Research Gaps & Future Directions
Despite the promising new mechanism and historical data, significant gaps exist in the preclinical evaluation of this compound for Parkinson's disease. To our knowledge, this compound has not been evaluated in modern, toxin-based or genetic preclinical models of Parkinson's disease since the discovery of its HDAC1 activator function.
Recommended Future Research:
-
Evaluation in Toxin-Based Models: Assess the neuroprotective capacity of this compound in established rodent models of PD, such as those induced by 6-hydroxydopamine (6-OHDA), MPTP, or rotenone, which mimic the dopaminergic neurodegeneration seen in the disease.[8][9][10][11]
-
Investigation in α-Synuclein Models: A key pathological hallmark of PD is the aggregation of α-synuclein. It is crucial to investigate whether this compound can mitigate α-synuclein-induced toxicity or aggregation in relevant cellular and animal models.
-
Target Engagement in the Brain: Confirm that peripherally administered this compound can cross the blood-brain barrier at sufficient concentrations to activate HDAC1 in the substantia nigra and other relevant brain regions.
-
Dose-Response and Safety: Re-evaluate the therapeutic window of this compound, aiming for doses that provide neuroprotection without the risk of hepatotoxicity observed historically.
Quantitative Data
The following tables summarize the key quantitative findings for this compound from in vitro enzymatic assays and the historical clinical trial in Parkinson's disease.
Table 1: In Vitro HDAC1 Activation Profile
| Parameter | Value | Substrate / Condition | Source |
| HDAC1 EC₅₀ | 0.02 µM | Bio-H4K12Ac | [12] |
| HDAC1 EC₅₀ | 0.045 µM | Bio-H4K12Ac | [5] |
| HDAC1 EC₅₀ | 0.065 µM | Bio-p53K382Ac | [5] |
| HDAC2 EC₅₀ | 0.08 µM | Bio-H4K12Ac | [12] |
| Selectivity | ~4-fold | HDAC1 vs. HDAC2 | [12] |
| Activation Alpha (α) | 0.3 | Factor of Kₘ change | [5] |
| Activation Beta (β) | 1.46 | Factor of Vₘₐₓ change | [5] |
Table 2: Summary of Clinical Trial Results in Parkinson's Disease (1988)
| Parameter | Dosage | Outcome | Source |
| Cognitive Function | 600 mg/day | Statistically significant improvement | [1] |
| 1200 mg/day | Statistically significant improvement | [1] | |
| Specific Cognitive Domains Improved | 600 & 1200 mg/day | Immediate recall, naming of objects, spatiotemporal orientation, calculation | [1] |
Visualizations
Caption: this compound's mixed non-essential activation of HDAC1.
Caption: Proposed workflow for preclinical evaluation of this compound.
Caption: Logical model of this compound's neuroprotective potential in PD.
Experimental Protocols
Protocol 1: In Vitro HDAC1 Enzymatic Activity Assay
This protocol is designed to confirm the activation of HDAC1 by this compound using recombinant human HDAC1 and a synthetic peptide substrate.
Materials:
-
Recombinant human HDAC1 enzyme (e.g., BPS Bioscience, #50051)
-
HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Biotinylated Histone H4 Acetyl-Lys12 peptide substrate (Bio-H4K12Ac)
-
This compound (dissolved in DMSO, then diluted in assay buffer)
-
Bovine Serum Albumin (BSA, 0.1 mg/mL final concentration)
-
96-well or 384-well assay plates (low-binding)
-
Mass Spectrometer (e.g., Agilent RapidFire system) or fluorescence plate reader if using a fluorogenic substrate.
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in HDAC Assay Buffer containing 0.1 mg/mL BSA. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute recombinant HDAC1 to a final concentration of ~40 nM in cold HDAC Assay Buffer. Dilute the Bio-H4K12Ac substrate to a final concentration of 1 µM in the same buffer.
-
Assay Reaction: a. To each well of the assay plate, add 5 µL of the diluted this compound solution (or vehicle control). b. Add 10 µL of the 1 µM Bio-H4K12Ac substrate solution. c. Initiate the reaction by adding 5 µL of the 40 nM HDAC1 enzyme solution. The final volume will be 20 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The reaction time should be within the linear range of the enzyme activity, which should be determined empirically.
-
Reaction Quenching: Stop the reaction by adding an appropriate quenching solution (e.g., 1% formic acid for mass spectrometry analysis).
-
Detection and Analysis: a. Mass Spectrometry (Recommended): Analyze the samples using a RapidFire Mass Spectrometry system to directly measure the ratio of deacetylated to acetylated substrate.[5] b. Fluorescence: If using a fluorogenic substrate (e.g., Fluor de Lys®), add the developer solution according to the manufacturer's instructions and read the fluorescence on a compatible plate reader. c. Plot the percentage of substrate conversion against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.
Protocol 2: Neuroprotection Assay in iPSC-Derived Dopaminergic Neurons
This protocol assesses the ability of this compound to protect human dopaminergic neurons from toxin-induced cell death.
Materials:
-
Human iPSC-derived dopaminergic neurons (differentiated and matured in 96-well plates)
-
Neuronal maintenance medium
-
This compound stock solution (in DMSO)
-
Rotenone or MPP⁺ stock solution (neurotoxins)
-
Cell viability reagents (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells, or CellTiter-Glo® for ATP measurement)
-
Antibodies for immunocytochemistry: anti-Tyrosine Hydroxylase (TH), anti-β-III-Tubulin (TUJ1)
-
High-content imaging system
Procedure:
-
Cell Culture: Culture iPSC-derived dopaminergic neurons in 96-well imaging plates until mature networks are formed (typically >40 days post-differentiation).
-
This compound Pre-treatment: Prepare working concentrations of this compound in the neuronal maintenance medium. Remove the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO). Incubate for 24 hours.
-
Toxin Challenge: Prepare a solution of Rotenone (e.g., 100 nM) or MPP⁺ with or without this compound in fresh medium. Add this solution to the pre-treated cells. An this compound-only group and a vehicle-only (no toxin) group should be included as controls.
-
Incubation: Incubate the cells with the toxin for 24-48 hours.
-
Assessment of Neuroprotection: a. Cell Viability: Use a live/dead staining assay or an ATP-based luminescence assay to quantify overall cell survival. b. Immunocytochemistry & Imaging: i. Fix the cells with 4% paraformaldehyde. ii. Permeabilize with 0.2% Triton X-100. iii. Block with 5% BSA in PBS. iv. Incubate with primary antibodies (e.g., mouse anti-TH and rabbit anti-TUJ1) overnight at 4°C. v. Incubate with corresponding fluorescently-labeled secondary antibodies. vi. Stain nuclei with DAPI. c. Image Analysis: Acquire images using a high-content imaging system. Quantify the number of surviving TH-positive neurons and measure neurite length and complexity of TUJ1-positive neurons.
-
Data Analysis: Normalize the data to the vehicle-only control group. Compare the survival of neurons and neurite health in the Toxin + this compound groups to the Toxin-only group to determine the neuroprotective effect.
Protocol 3: Biolayer Interferometry (BLI) for this compound-HDAC1 Binding
This protocol provides a method to measure the direct binding kinetics of this compound to HDAC1.[3][13][14]
Materials:
-
BLI system (e.g., FortéBio Octet®)
-
Streptavidin (SA) biosensors
-
Biotinylated recombinant human HDAC1
-
Kinetics Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well microplate
Procedure:
-
Sensor Hydration: Hydrate the SA biosensors in Kinetics Buffer for at least 10 minutes.
-
Plate Setup: a. Fill wells with Kinetics Buffer for the baseline steps. b. Fill wells with a solution of biotinylated HDAC1 (e.g., 10 µg/mL in Kinetics Buffer) for the loading step. c. Fill wells with a serial dilution of this compound in Kinetics Buffer for the association step. Include a buffer-only well for the dissociation step.
-
BLI Assay Steps (automated by the instrument): a. Baseline 1: Dip the sensors in Kinetics Buffer to establish a stable baseline (60 seconds). b. Loading: Immerse the sensors in the biotinylated HDAC1 solution to immobilize the enzyme on the sensor surface (120-300 seconds, or until a stable signal is achieved). c. Baseline 2: Move the sensors back into Kinetics Buffer to wash away unbound enzyme and establish a new baseline (60-120 seconds). d. Association: Move the sensors into the wells containing the this compound serial dilutions. Measure the binding response in real-time as this compound associates with the immobilized HDAC1 (300 seconds). e. Dissociation: Move the sensors into the buffer-only wells and measure the dissociation of this compound from HDAC1 in real-time (300-600 seconds).
-
Data Analysis: a. Reference-subtract the data using a sensor with no loaded protein or a sensor exposed to a vehicle control. b. Fit the association and dissociation curves globally using the instrument's analysis software (e.g., 1:1 binding model). c. This analysis will yield the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ), which quantifies the binding affinity.
References
- 1. Randomized, double-blind trial of this compound versus cognitive problems in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Targeting histone deacetylases: a novel approach in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Chemically Induced Models of Parkinson’s Disease: History and Perspectives for the Involvement of Ferroptosis [frontiersin.org]
- 9. Frontiers | Evaluation of Models of Parkinson's Disease [frontiersin.org]
- 10. mdbneuro.com [mdbneuro.com]
- 11. Classic toxin-induced animal models of Parkinson's disease: 6-OHDA and MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bio-Layer Interferometry Analysis of the Target Binding Activity of CRISPR-Cas Effector Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Exifone's Neuroprotective Role in a Tauopathy Model
Introduction
Exifone, a drug previously explored for treating cognitive deficits in Alzheimer's and Parkinson's disease, has been identified as a potent activator of Histone Deacetylase 1 (HDAC1).[1][2] Tauopathies are a class of neurodegenerative diseases characterized by the pathological aggregation of tau protein. Research using human induced pluripotent stem cell (iPSC)-derived neuronal models from patients with tauopathy suggests that this compound exerts neuroprotective effects, not by directly altering tau pathology, but by enhancing cellular resilience to stress.[3] These application notes provide a summary of the key findings, quantitative data, and detailed protocols for researchers investigating the therapeutic potential of HDAC1 activators like this compound in the context of tauopathies.
Mechanism of Action
This compound functions as a mixed, non-essential activator of HDAC1.[1][2] It is capable of binding to both the free enzyme and the substrate-bound enzyme, which results in an increased maximal rate of HDAC1-catalyzed deacetylation.[1][2] This activation leads to a global decrease in histone acetylation within neuronal cells, a mechanism thought to be neuroprotective by safeguarding genomic integrity, particularly in the face of stressors like DNA damage and oxidative stress.[1][2][3] Kinetic studies show this compound preferentially activates HDAC1 over other class I HDACs.[1]
Quantitative Data Presentation
The neuroprotective effects of this compound were quantified in an iPSC-derived neuronal model from a Frontotemporal Dementia (FTD) patient carrying a tau-A152T mutation. These neurons exhibit increased vulnerability to oxidative stress induced by rotenone (B1679576), a mitochondrial complex I inhibitor. Pre-treatment with this compound demonstrated a significant, dose-dependent rescue of neuronal viability.[3]
Table 1: Neuroprotective Effect of this compound on Stressed FTD tau-A152T Neurons [3]
| Treatment Group | This compound Concentration (µM) | Stressor (Rotenone) | Neuronal Viability (%) |
| Vehicle Control | 0 | - | ~100 |
| Rotenone Stress | 0 | 0.5 µM | < 40 |
| Rotenone Stress | 0 | 1 µM | < 40 |
| This compound Rescue | 1 | 0.5 µM | ~80 |
| This compound Rescue | 10 | 1 µM | ~80 |
| This compound Only | 1 | - | ~100 |
| This compound Only | 10 | - | ~100 |
Note: Data is approximated from graphical representations in the source publication.[3] Neuronal viability was assessed relative to vehicle-treated controls.
Interestingly, follow-up Western blot analysis for total tau and phosphorylated tau (pS396) after a 24-hour treatment with 10 µM this compound showed no significant change, suggesting the observed neuroprotection is independent of direct modulation of tau levels or its phosphorylation at this site.[3]
Visualized Signaling Pathway and Workflows
Experimental Protocols
HDAC1 Activity Assay (Rapid-Fire Mass Spectrometry)
This protocol is adapted from methodologies used to confirm this compound's activation of HDAC1.[4][5]
Objective: To measure the enzymatic activity of HDAC1 in the presence of an activating compound.
Materials:
-
Recombinant human HDAC1 enzyme
-
Bio-H4K12Ac peptide substrate (or other suitable acetylated peptide)
-
This compound (or test compound) dissolved in DMSO
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA)
-
Quench Solution (e.g., 0.1% formic acid in acetonitrile)
-
Rapid-Fire High-Throughput Mass Spectrometry system
Procedure:
-
Prepare a solution of recombinant HDAC1 enzyme in cold Assay Buffer to a final concentration of 40 nM.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
In a 384-well plate, combine the HDAC1 enzyme solution with the diluted this compound or vehicle (DMSO) control.
-
Initiate the enzymatic reaction by adding the Bio-H4K12Ac substrate (e.g., to a final concentration of 1 µM).
-
Allow the reaction to proceed at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding the Quench Solution.
-
Analyze the samples using a Rapid-Fire Mass Spectrometry system to quantify the amount of deacetylated product formed.
-
Calculate the percentage of substrate conversion and normalize the activity to the vehicle control to determine the fold-activation by this compound.
Neuroprotection Assay in iPSC-Derived Tauopathy Neurons
This protocol describes the method used to evaluate the neuroprotective capacity of this compound against oxidative stress in patient-derived neurons.[3]
Objective: To assess if a test compound can rescue neurons from stress-induced cell death.
Materials:
-
iPSC-derived neural progenitor cells (NPCs) from a tauopathy patient (e.g., FTD Tau-A152T)
-
Poly-ornithine/laminin-coated 96-well plates
-
Neuronal differentiation medium
-
This compound dissolved in DMSO
-
Rotenone dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Neuronal Differentiation:
-
Seed NPCs onto poly-ornithine/laminin-coated 96-well plates.
-
Differentiate the NPCs into mature neurons over a period of 8 weeks, following an established laboratory protocol for cortical neuron differentiation.
-
-
Compound Pre-treatment:
-
After 8 weeks of differentiation, prepare working solutions of this compound (e.g., 1 µM and 10 µM) and a vehicle control (DMSO) in fresh culture medium.
-
Remove the old medium from the neurons and add the this compound or vehicle solutions.
-
Incubate the plates for 8 hours at 37°C and 5% CO2.
-
-
Induction of Oxidative Stress:
-
Prepare solutions of rotenone (e.g., 0.5 µM and 1 µM) in culture medium, also containing the respective concentrations of this compound or vehicle.
-
Add the rotenone-containing medium to the pre-treated wells. The total treatment duration from the start of pre-treatment is 24 hours.
-
Include control wells that receive only this compound (no rotenone) and wells that receive only vehicle.
-
-
Assessment of Cell Viability:
-
After the 24-hour total treatment period, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Lyse the cells by shaking the plate on an orbital shaker for 2 minutes.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each condition by normalizing the luminescent signal to the vehicle-only treated wells (defined as 100% viability). Statistical analysis (e.g., Student's t-test) should be used to determine significance.[3]
-
References
Application Notes and Protocols: Preparation of Exifone Stock Solutions for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Exifone, also known as Adlone, is a bioactive compound identified as a potent activator of Histone Deacetylase 1 (HDAC1).[1][2][3] It functions as a mixed, non-essential activator, capable of binding to both free and substrate-bound HDAC1, which results in an enhanced rate of deacetylation.[2][3][4] Due to its neuroprotective properties and its role in modulating epigenetic mechanisms, this compound is a compound of significant interest in studies related to neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][3]
Accurate and reproducible experimental results begin with the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions to ensure consistency and maintain the integrity of the compound for in vitro and in vivo research.
Compound Information and Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | (2,3,4-Trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone | [5][6] |
| Synonyms | Adlone, 4-Galloylpyrogallol | [5][6] |
| CAS Number | 52479-85-3 | [1][5][6] |
| Molecular Formula | C₁₃H₁₀O₇ | [1][7] |
| Molecular Weight | 278.22 g/mol | [7][8] |
| Appearance | Solid, faintly yellow crystalline powder | [6] |
| Biological Activity | HDAC1 Activator | [1][2] |
Recommended Solvents and Storage Conditions
The selection of an appropriate solvent and proper storage are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Details and Rationale | Reference |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), anhydrous | This compound is readily soluble in DMSO. For biological assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. | [9] |
| Alternative Solvent | Ethanol | This compound is also soluble in ethanol. Similar to DMSO, the final concentration in cell culture media should be minimized. | [9] |
| Solid Compound Storage | Store at -20°C, keep dry. | Long-term storage at -20°C in a desiccated environment minimizes degradation from moisture and temperature fluctuations. | [10] |
| Stock Solution Storage | Store in small, single-use aliquots at -20°C. | Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound. Stock solutions are generally stable for up to one month when stored this way. | [8] |
| Handling | Allow vials to equilibrate to room temperature for at least one hour before opening. | This practice prevents atmospheric moisture from condensing inside the cold vial, which can compromise the integrity of the compound. | [8][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a concentrated primary stock solution, which can be later diluted to final working concentrations.
Materials and Equipment:
-
This compound powder (CAS 52479-85-3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (1.5 mL, sterile)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Preparation: Before opening, allow the vial of this compound powder to warm to room temperature for at least one hour to prevent condensation.[8][10]
-
Weighing: Carefully weigh out 2.8 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM (0.01 mol/L) solution with a molecular weight of 278.22 g/mol , you need 2.7822 mg per 1 mL of solvent. Rounding to 2.8 mg is practical for standard lab balances.
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes. Store the aliquots at -20°C.
-
Labeling: Label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the primary stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound primary stock solution (from Protocol 1)
-
Sterile, serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM primary stock solution at room temperature.
-
Intermediate Dilution (e.g., to 1 mM):
-
Pipette 10 µL of the 10 mM primary stock solution into a new sterile microcentrifuge tube.
-
Add 90 µL of sterile cell culture medium or PBS to the tube.
-
Mix gently by pipetting up and down. This results in a 1 mM intermediate solution.
-
-
Final Working Solution (e.g., to 10 µM):
-
To prepare a final concentration of 10 µM, further dilute the 1 mM intermediate solution 1:100.
-
For example, to prepare 1 mL of 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Note: Always prepare fresh working solutions for each experiment from the stored primary stock to ensure consistency.
Example Working Concentrations from Literature
The optimal concentration of this compound will vary depending on the cell type and experimental design. The following table provides starting points based on published research.
| Cell Type | Concentration Range | Exposure Time | Application | Reference |
| Human iPSC-derived Neurons | 1 µM - 10 µM | 8 hours | Neuroprotection Assay | [2] |
| Human Neural Progenitor Cells | 0.5 µM - 2 µM | 6 - 18 hours | Histone Acetylation Assay | [11] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound primary stock and working solutions.
Mechanism of Action: HDAC1 Activation
Caption: this compound activates HDAC1, promoting histone deacetylation.
References
- 1. abmole.com [abmole.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. This compound [drugfuture.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound|COA [dcchemicals.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. scispace.com [scispace.com]
Measuring HDAC1 Activation by Exifone In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 1 (HDAC1) is a critical enzyme in epigenetic regulation, primarily by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[1] Dysregulation of HDAC1 activity has been implicated in various neurological disorders, making it a key therapeutic target.[2][3] Exifone, a drug previously used for cognitive deficits, has been identified as a potent activator of HDAC1.[4][5] It acts as a mixed, non-essential activator, binding to both the free enzyme and the enzyme-substrate complex to increase the maximal rate of deacetylation.[6][7][8] This document provides detailed protocols for measuring the in vitro activation of HDAC1 by this compound, intended for researchers in drug discovery and development.
Principle of HDAC1 Activation by this compound
This compound enhances the catalytic activity of HDAC1 through a "mixed non-essential activation" mechanism.[6][9] This means that this compound can bind to both the free HDAC1 enzyme and the HDAC1-substrate complex, leading to an increased reaction velocity (Vmax) and a decreased Michaelis constant (Km) for the substrate.[9][10] This dual interaction results in a significant potentiation of HDAC1's deacetylase activity.
References
- 1. biocompare.com [biocompare.com]
- 2. Neuroscientists Discover Anti-Aging Molecule that Repairs Age-Related DNA Damage - Gowing Life [gowinglife.com]
- 3. HDAC1 dysregulation promotes pro-inflammatory microglial activation and aggravates post-stroke neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Histone Acetylation Following Exifone Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exifone, a neuroprotective agent, has been identified as a potent activator of Histone Deacetylase 1 (HDAC1).[1][2][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins, leading to a more condensed chromatin structure and generally transcriptional repression. By activating HDAC1, this compound treatment is expected to decrease global histone acetylation.[1][2][3][5][6][7][8] This has significant implications for drug development, particularly in the context of neurodegenerative diseases where epigenetic modifications are increasingly recognized as key pathological factors.[1][2][3][4][9]
Western blotting is a widely used technique to detect and quantify changes in protein post-translational modifications, including histone acetylation.[10][11][12] This application note provides a detailed protocol for performing Western blot analysis to assess the impact of this compound treatment on the acetylation status of histone proteins in a cellular context. The protocol is designed to guide researchers in obtaining reliable and reproducible data on this compound's on-target activity.
Signaling Pathway of this compound-Mediated Histone Deacetylation
This compound acts as a mixed, non-essential activator of HDAC1, meaning it can bind to both the free enzyme and the substrate-bound enzyme to increase its catalytic activity.[1][3][5][6] This leads to the removal of acetyl groups from histone tails, resulting in decreased histone acetylation.
Caption: this compound activates HDAC1, leading to histone deacetylation.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of histone acetylation after this compound treatment.
Caption: Workflow for Western blot analysis of histone acetylation.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., human iPSC-derived neurons or other relevant cell lines) at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 2 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 6 or 18 hours).[13]
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them using a cell scraper. Centrifuge the cell suspension to obtain a cell pellet.
Histone Extraction (Acid Extraction Method)
-
Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Nuclear Isolation: Centrifuge the lysate to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight with rotation at 4°C to extract the histones.
-
Protein Precipitation: Centrifuge to remove debris and precipitate the histones from the supernatant using trichloroacetic acid (TCA).
-
Washing: Wash the histone pellet with acetone (B3395972) to remove the acid.
-
Solubilization: Air dry the pellet and resuspend it in ultrapure water.
Protein Quantification
-
Assay: Determine the protein concentration of the histone extracts using a BCA protein assay kit, following the manufacturer's instructions.
SDS-PAGE
-
Sample Preparation: Mix a standardized amount of histone extract with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
Electrotransfer
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Verification: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
Blocking and Antibody Incubation
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 (Lys9)) and a loading control antibody (e.g., anti-Total Histone H3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times with TBST.
Signal Detection and Data Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software.
-
Normalization: Normalize the intensity of the acetylated histone band to the corresponding total histone band to account for any loading differences.
-
Analysis: Express the results as a fold change relative to the vehicle-treated control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table.
| Treatment Group | Concentration (µM) | Duration (hours) | Acetyl-Histone H3 (Normalized Intensity) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0 | 6 | 1.00 ± 0.08 | 1.00 |
| This compound | 0.5 | 6 | 0.65 ± 0.05 | 0.65 |
| This compound | 2.0 | 6 | 0.42 ± 0.04 | 0.42 |
| Vehicle (DMSO) | 0 | 18 | 1.00 ± 0.10 | 1.00 |
| This compound | 0.5 | 18 | 0.58 ± 0.07 | 0.58 |
| This compound | 2.0 | 18 | 0.35 ± 0.06 | 0.35 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of histone acetylation following this compound treatment. The detailed protocols and data presentation format will aid researchers in consistently evaluating the epigenetic effects of this compound and similar compounds. The observed decrease in histone acetylation upon this compound treatment is consistent with its known mechanism as an HDAC1 activator.[1][6][13] These methods are crucial for advancing our understanding of this compound's therapeutic potential in neurodegenerative diseases and for the development of novel epigenetic modulators.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. scispace.com [scispace.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the epigenetic symphony: histone acetylation's impact on neurobehavioral change in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Histone Acetylation Western Blots [bio-protocol.org]
- 12. Histone acetylation western blot | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Investigating Exifone-Induced Liver Toxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vivo liver toxicity mechanism of Exifone. Given the limited specific research on this compound's hepatotoxicity, this guide synthesizes information from early case reports, general principles of drug-induced liver injury (DILI), and the metabolism of its chemical class (benzophenones) to propose investigational strategies.
Frequently Asked Questions (FAQs)
Q1: What is known about this compound-induced liver toxicity from clinical observations?
A1: Early case reports from the late 1980s and early 1990s indicate that this compound can cause drug-induced hepatitis.[1][2][3] Clinical presentations included jaundice, markedly increased serum aminotransferases, and histological findings of centrilobular hepatocyte necrosis and cholestasis.[2] Upon discontinuation of this compound, liver function tests typically returned to normal.[2]
Q2: What are the likely, yet unconfirmed, mechanisms of this compound-induced liver toxicity?
A2: While the exact mechanism is not well-documented, based on the general understanding of DILI, the hepatotoxicity of this compound may involve one or more of the following pathways:
-
Metabolic Activation: this compound, a benzophenone (B1666685) derivative, may be metabolized by cytochrome P450 (CYP) enzymes in the liver to form reactive metabolites.[4][5] These unstable intermediates can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction and necrosis.[4]
-
Oxidative Stress: The metabolism of this compound or the subsequent cellular damage could lead to an overproduction of reactive oxygen species (ROS), overwhelming the antioxidant capacity of hepatocytes and causing oxidative stress.[6][7] This can damage lipids, proteins, and DNA, contributing to cell death.
-
Mitochondrial Dysfunction: Reactive metabolites or oxidative stress can impair mitochondrial function.[8][9][10] This can lead to a decrease in ATP production, further ROS generation, and the initiation of apoptotic or necrotic cell death pathways.[8]
-
Immune-Mediated Injury: In some cases of idiosyncratic DILI, reactive metabolites can act as haptens, forming neoantigens that trigger an immune response against hepatocytes.[11][12]
Q3: What in vivo models are suitable for studying this compound-induced liver toxicity?
A3: Standard rodent models are commonly used to investigate DILI. Given the centrilobular necrosis observed in patients, a mouse or rat model would be appropriate. The choice of strain may be important, and it is recommended to use a strain with well-characterized CYP enzyme profiles.
Q4: What are the key endpoints to measure in an in vivo study of this compound-induced hepatotoxicity?
A4: A comprehensive in vivo study should include the following endpoints:
-
Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676).
-
Histopathology: Hematoxylin and eosin (B541160) (H&E) staining of liver tissue to assess for necrosis, inflammation, and cholestasis.
-
Oxidative Stress Markers: Measurement of hepatic glutathione (B108866) (GSH) levels, lipid peroxidation (e.g., malondialdehyde - MDA), and antioxidant enzyme activity (e.g., superoxide (B77818) dismutase - SOD, catalase).
-
Metabolism and Reactive Metabolite Formation: Analysis of blood and urine for this compound metabolites and assessment of covalent binding of radiolabeled this compound to liver proteins.
-
Mitochondrial Function: Isolation of liver mitochondria to assess mitochondrial respiration, membrane potential, and ATP levels.
Troubleshooting Guides
Troubleshooting Unexpected Results in In Vivo this compound Hepatotoxicity Studies
| Problem | Possible Causes | Troubleshooting Steps |
| No significant elevation in ALT/AST levels | - Dose of this compound is too low.- The chosen animal model is resistant to this compound toxicity.- Incorrect route of administration or poor bioavailability.- Timing of sample collection is not optimal. | - Perform a dose-range finding study.- Try a different rodent strain.- Ensure proper administration and consider formulation adjustments to improve absorption.- Conduct a time-course study to identify the peak of liver injury. |
| High variability in liver enzyme levels between animals | - Inconsistent dosing.- Genetic variability within the animal colony.- Underlying health issues in some animals. | - Ensure accurate and consistent administration of this compound.- Use a larger group of animals to increase statistical power.- Perform a health screen of animals before starting the study. |
| Histopathology does not correlate with serum biochemistry | - Early stage of injury where cellular damage has occurred but enzymes have not yet been released into the bloodstream.- A different type of liver injury (e.g., cholestatic) that does not cause significant ALT/AST elevation. | - Collect tissues at multiple time points.- Measure markers of cholestatic injury like ALP and bilirubin.- Consider special stains to identify specific types of cellular damage. |
| Difficulty in detecting reactive metabolites | - Reactive metabolites are highly unstable and have a short half-life.- The analytical method is not sensitive enough. | - Use trapping agents (e.g., glutathione, N-acetylcysteine) to form stable adducts for detection.- Employ highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from an in vivo study of this compound-induced liver toxicity. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Serum Biochemistry Markers of Liver Injury
| Treatment Group | Dose (mg/kg) | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 0 | 35 ± 5 | 60 ± 8 | 150 ± 20 | 0.2 ± 0.05 |
| This compound | 100 | 85 ± 15 | 150 ± 25 | 160 ± 22 | 0.3 ± 0.06 |
| This compound | 300 | 450 ± 70 | 700 ± 90 | 250 ± 30 | 0.8 ± 0.1 |
| This compound + NAC | 300 + 150 | 150 ± 30# | 250 ± 40# | 180 ± 25 | 0.4 ± 0.08# |
| Values are mean ± SD. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. This compound (300 mg/kg). NAC: N-acetylcysteine. |
Table 2: Hepatic Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | GSH (nmol/mg protein) | MDA (nmol/mg protein) | SOD Activity (U/mg protein) |
| Vehicle Control | 0 | 8.5 ± 1.2 | 1.2 ± 0.3 | 150 ± 18 |
| This compound | 100 | 6.2 ± 0.9 | 2.5 ± 0.5 | 130 ± 15 |
| This compound | 300 | 3.1 ± 0.7 | 5.8 ± 1.1 | 95 ± 12* |
| This compound + NAC | 300 + 150 | 6.9 ± 1.0# | 2.8 ± 0.6# | 125 ± 14# |
| Values are mean ± SD. *p < 0.05 vs. Vehicle Control. #p < 0.05 vs. This compound (300 mg/kg). |
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into four groups (n=8 per group):
-
Group 1: Vehicle control (e.g., corn oil, orally).
-
Group 2: this compound (low dose, e.g., 100 mg/kg in vehicle, orally).
-
Group 3: this compound (high dose, e.g., 300 mg/kg in vehicle, orally).
-
Group 4: this compound (high dose) + N-acetylcysteine (NAC) (150 mg/kg, intraperitoneally, 1 hour before this compound).
-
-
Dosing: Administer a single dose of this compound or vehicle.
-
Sample Collection: At 24 hours post-dosing, collect blood via cardiac puncture under anesthesia. Perfuse the liver with saline and collect liver tissue.
-
Serum Analysis: Separate serum and measure ALT, AST, ALP, and total bilirubin using standard biochemical assay kits.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E.
-
Oxidative Stress Analysis: Homogenize a portion of the liver and measure GSH, MDA, and SOD activity using commercially available kits.
Protocol 2: Assessment of Reactive Metabolite Formation
-
Animal Model and Dosing: Use the same model and dosing regimen as in Protocol 1. Consider using radiolabeled [14C]-Exifone for covalent binding studies.
-
Microsome Preparation: At a time point of peak metabolism (e.g., 2-4 hours post-dose), euthanize animals and isolate liver microsomes by differential centrifugation.
-
Covalent Binding Assay:
-
Incubate liver microsomes with [14C]-Exifone and an NADPH-generating system.
-
Precipitate proteins with trichloroacetic acid (TCA).
-
Wash the protein pellet extensively to remove unbound radioactivity.
-
Quantify the radioactivity in the protein pellet using liquid scintillation counting.
-
-
Metabolite Identification:
-
Incubate non-radiolabeled this compound with liver microsomes.
-
Extract metabolites with an organic solvent.
-
Analyze the extract using LC-MS/MS to identify potential metabolites.
-
Visualizations
Caption: Hypothesized metabolic pathway of this compound leading to hepatotoxicity.
Caption: Experimental workflow for investigating this compound hepatotoxicity.
References
- 1. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Metabolism of benzophenone-3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C13H10O7 | CID 40399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Development on Animal Models for Drug/Chemical Induced Liver Injury – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Exifone Solubility Issues In Vitro
Welcome to the technical support center for Exifone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 2,3,3',4,4',5'-Hexahydroxybenzophenone, is a small molecule that has been shown to have neuroprotective properties.[1][2] Its primary mechanism of action is the potent activation of Histone Deacetylase 1 (HDAC1).[1][3][4] this compound acts as a mixed, non-essential activator of HDAC1, meaning it can bind to both the free enzyme and the enzyme-substrate complex, leading to an increased rate of deacetylation.[1][3] This activity is believed to contribute to its neuroprotective effects by protecting against genotoxic stress.[1][2]
Q2: In which solvents is this compound soluble?
This compound has limited solubility in water but is soluble in organic solvents.[5] The recommended solvent for preparing stock solutions for in vitro assays is Dimethyl sulfoxide (B87167) (DMSO).[2] It is also reported to be slightly soluble in methanol.[6]
Q3: What is the recommended method for preparing an this compound stock solution?
To prepare a stock solution, dissolve this compound powder in 100% anhydrous DMSO to a recommended concentration of 10 mM.[2][6] To aid dissolution, vortex the solution thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can be applied. Always visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
Q4: My this compound precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
This is a common issue known as "precipitation upon dilution" and occurs when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment where it is less soluble.[7] The abrupt change in solvent polarity causes the compound to fall out of solution.
Here are several strategies to prevent this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of your cell culture medium, perform one or more intermediate dilutions in a smaller volume of the medium first.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible to maintain solubility while minimizing cytotoxicity. Typically, a final DMSO concentration of ≤ 0.5% is recommended, but this should be optimized for your specific cell line.[8][9] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q5: What are the visual signs of this compound precipitation in my cell culture?
Precipitation of this compound in cell culture medium can manifest in several ways:
-
The medium may appear cloudy or hazy.
-
Fine particles may be visible to the naked eye or under a microscope.
-
In some cases, larger crystals may form on the surface of the culture vessel.
It is important to distinguish between compound precipitation and microbial contamination, which can also cause turbidity but is usually accompanied by a rapid pH change (color change of phenol (B47542) red indicator) and the presence of microorganisms visible under high magnification.[7]
Troubleshooting Guide: this compound Precipitation
If you observe precipitation after adding this compound to your cell culture medium, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon dilution. | Solvent Shock: The rapid change in polarity from DMSO to aqueous medium is causing the compound to crash out of solution. | 1. Use a stepwise dilution method. First, dilute the DMSO stock into a small volume of medium, then add this to the final volume. 2. Add the stock solution slowly to pre-warmed medium while gently agitating. |
| Precipitate forms over time during incubation. | Compound Instability or Interaction with Media Components: this compound may be unstable in the culture medium over time, or it may interact with components like salts or proteins in the serum, leading to precipitation.[10] | 1. Prepare fresh dilutions of this compound for each experiment rather than storing diluted solutions. 2. Test the solubility of this compound in a simpler buffer (e.g., PBS) to determine if media components are contributing to the issue. 3. Ensure stable incubator conditions (temperature and CO2) to avoid pH shifts in the medium that could affect solubility.[11] |
| Inconsistent experimental results. | Variable Soluble Concentration: Precipitation leads to an unknown and variable concentration of soluble this compound in your experiment. | 1. Visually inspect all wells or plates for precipitation before adding cells or reagents. 2. Perform a solubility test in your specific cell culture medium prior to conducting the main experiment to determine the maximum soluble concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution (Molecular Weight of this compound: 278.21 g/mol ).[12]
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[2]
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Method A: Direct Dilution (for lower concentrations)
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.
-
Slowly add the calculated volume of the this compound stock solution dropwise into the pre-warmed medium while gently swirling.
-
-
Method B: Serial Dilution (recommended to prevent precipitation)
-
Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first prepare a 1 mM intermediate dilution in medium, and then further dilute that to 10 µM.
-
-
For all experiments, prepare a vehicle control by adding the same volume of DMSO as used for the highest this compound concentration to an equal volume of cell culture medium.
-
Add the diluted this compound solutions and the vehicle control to your experimental wells or plates immediately.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the HDAC1 signaling pathway affected by this compound and a general workflow for troubleshooting solubility issues.
Caption: this compound activates HDAC1, leading to histone deacetylation.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medkoo.com [medkoo.com]
- 3. chembk.com [chembk.com]
- 4. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 52479-85-3: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 52479-85-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. This compound | C13H10O7 | CID 40399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Exifone Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Exifone (B1671832) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target interactions of this compound?
This compound is a potent activator of Histone Deacetylase 1 (HDAC1).[1][2][3] However, it is known to interact with other proteins, which may lead to off-target effects in your experiments. The primary documented off-target interactions are with other class I HDACs, specifically HDAC2 and HDAC8, and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3][4] Additionally, a significant clinical off-target effect observed is reversible liver damage.[1][5][6]
Q2: What is the evidence for this compound's interaction with other HDACs?
Biophysical assays, specifically biolayer interferometry (BLI), have been used to determine the binding kinetics of this compound to HDAC1, HDAC2, and HDAC8.[4][7] These studies indicate that while this compound has the highest affinity for HDAC1, it also binds to HDAC2 and HDAC8, albeit with lower affinity.[4][8]
Q3: Has this compound been profiled against a broader panel of kinases or receptors?
Q4: What is the nature of the liver damage reported with this compound use?
Clinical use of this compound at high doses (e.g., 600 mg/day for 2 to 4 months) was associated with reversible liver damage in a small fraction of patients, which ultimately led to its withdrawal from the market.[1] Histological examination from case reports revealed centrilobular hepatocyte necrosis and cholestasis.[9] Discontinuation of the drug resulted in the resolution of these effects.[9]
Q5: Are there any other reported off-target activities of this compound?
Some studies have noted other pharmacological activities of this compound, which could be considered off-target effects. These include free radical scavenging properties and the activation of oxygen and glucose metabolism in neurons.[1][5][7] More recently, this compound was identified as a dual-target inhibitor of SARS-CoV-2 3CL protease and the interaction between the spike protein's receptor-binding domain (RBD) and ACE2.[3]
Troubleshooting Guides
Issue 1: Observing unexpected phenotypes not consistent with HDAC1 activation.
Potential Cause: Off-target effects on HDAC2, HDAC8, or CDK5 may be contributing to the observed phenotype.
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is engaging HDAC1 in your experimental system at the concentrations used. This can be done by measuring the deacetylation of known HDAC1 substrates.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may only become apparent at higher concentrations of this compound. Try to use the lowest effective concentration that elicits the desired HDAC1-mediated effect.
-
Use More Selective Compounds (if available): Compare the phenotype observed with this compound to that of more selective HDAC1 activators, if such compounds are available and suitable for your experimental system.
-
Knockdown/Knockout Controls: If possible, use siRNA or CRISPR-Cas9 to knock down or knock out HDAC1, HDAC2, HDAC8, and CDK5 individually or in combination to dissect which target is responsible for the observed phenotype when this compound is applied.
Issue 2: Observing cellular toxicity, particularly in liver-derived cells.
Potential Cause: this compound is known to have the potential for hepatotoxicity.
Troubleshooting Steps:
-
Assess Cell Viability: Conduct thorough cell viability assays (e.g., MTT, LDH release) across a range of this compound concentrations and time points.
-
Use Non-Hepatic Cell Lines: As a control, compare the toxicity profile of this compound in your liver-derived cells to that in non-hepatic cell lines to determine if the toxicity is tissue-specific.
-
Monitor Mitochondrial Function: Given that drug-induced liver injury can involve mitochondrial stress, consider assays to monitor mitochondrial membrane potential or the production of reactive oxygen species.
-
Histological Examination (for in vivo studies): In animal studies, perform histological analysis of liver tissue to look for signs of necrosis or cholestasis.
Data Presentation
Table 1: Summary of Quantitative Data for this compound's On-Target and Off-Target Interactions
| Target | Assay Type | Parameter | Value (µM) | Reference |
| HDAC1 | Biolayer Interferometry (BLI) | KD | 0.1 | [4] |
| HDAC2 | Biolayer Interferometry (BLI) | KD | >10 | [4] |
| HDAC8 | Biolayer Interferometry (BLI) | KD | >10 | [4] |
| CDK5/p25 | Biolayer Interferometry (BLI) | KD | 0.24 | [4][5] |
| SARS-CoV-2 3CLpro | Enzyme Inhibition Assay | IC50 | 3.36 | [3] |
| ACE2 | Surface Plasmon Resonance (SPR) | KD | 1.93 | [3] |
Experimental Protocols
Biolayer Interferometry (BLI) for Binding Kinetics
This protocol is a generalized summary based on the methodology described for this compound.[4][7]
-
Protein Immobilization: Biotinylated recombinant human HDAC1, HDAC2, HDAC8, or CDK5/p25 is loaded onto streptavidin-coated biosensors.
-
Baseline: The biosensors are equilibrated in a suitable assay buffer to establish a stable baseline.
-
Association: The biosensors are then dipped into solutions containing various concentrations of this compound, and the association (binding) is measured in real-time by monitoring the change in the interference pattern of light reflected from the sensor tip.
-
Dissociation: After the association phase, the biosensors are moved back into the assay buffer without this compound, and the dissociation of the compound is measured.
-
Data Analysis: The resulting sensorgrams are corrected for any baseline drift and non-specific binding (using a reference sensor). The corrected data is then fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Workflow for Biolayer Interferometry (BLI) analysis.
Caption: Troubleshooting logic for unexpected this compound phenotypes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Neuroscientists Discover Anti-Aging Molecule that Repairs Age-Related DNA Damage - Gowing Life [gowinglife.com]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound | C13H10O7 | CID 40399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. [Hepatitis probably caused by this compound (Adlone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Exifone in Research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Exifone in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges and limitations encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that has been identified as a potent activator of Histone Deacetylase 1 (HDAC1).[1][2][3] Its primary mechanism of action is to bind to HDAC1 and increase its deacetylase activity.[1][2][3] This is achieved through a mixed, non-essential activation mechanism, meaning it can bind to both the free enzyme and the enzyme-substrate complex to enhance the maximal rate of deacetylation.[1][2][4]
Q2: What are the known limitations of using this compound in research?
The primary limitations of this compound are its potential for hepatotoxicity and off-target effects.
-
Hepatotoxicity: this compound was withdrawn from the European market in the 1990s due to instances of reversible liver damage in a small percentage of patients.[5] Researchers using this compound, particularly in in vivo studies, should be aware of this potential and consider incorporating liver function monitoring.
-
Off-Target Effects: this compound is a polyphenolic compound and, like many such molecules, can interact with multiple biological targets.[6] It has been shown to have free-radical scavenging properties and can also bind to other proteins, such as cyclin-dependent kinase 5 (CDK5/p25), although with a lower affinity than for HDAC1.[7]
Q3: Is this compound selective for HDAC1?
This compound shows a preferential affinity for HDAC1 over other class I HDACs, such as HDAC2 and HDAC8, and the kinase CDK5/p25.[1][7] However, it is not entirely specific and can activate other HDACs, like HDAC2, albeit at higher concentrations.[8]
Q4: What are some alternative small molecule activators of HDAC1?
While the field of HDAC inhibitors is extensive, the development of specific HDAC activators is less mature. Some research has pointed towards other potential activators, but this compound remains one of the more characterized small molecule activators of HDAC1. Researchers may consider genetic approaches, such as overexpression of HDAC1, as an alternative to small molecule activators to study its function.
Troubleshooting Guide
Issue 1: Unexpected or High Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| Concentration is too high: this compound's therapeutic window may be narrow in your specific cell line. | Perform a dose-response curve to determine the EC50 for HDAC1 activation and the IC50 for cytotoxicity. Aim for a concentration that provides sufficient HDAC1 activation with minimal cell death. Start with a concentration range of 0.1 µM to 10 µM. |
| Cell line sensitivity: Different cell lines can have varying sensitivities to this compound. | If possible, test this compound on a panel of cell lines to identify one with a suitable therapeutic window. Refer to the literature for reported effective concentrations in similar cell types. |
| Off-target effects: The observed cytotoxicity may not be related to HDAC1 activation but rather to other cellular interactions. | Include a negative control compound that is structurally similar to this compound but does not activate HDAC1 (e.g., its benzophenone (B1666685) core). This can help differentiate between HDAC1-mediated and off-target effects. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death. | Ensure the final solvent concentration is consistent across all treatment groups and is at a level known to be non-toxic to your cells (typically ≤ 0.1%). Include a vehicle-only control group. |
Issue 2: Inconsistent or No Observed Effect on Histone Acetylation
| Potential Cause | Troubleshooting Steps |
| Compound inactivity: this compound may have degraded. | Ensure proper storage of the compound (cool, dry, and dark place). Prepare fresh stock solutions for each experiment. |
| Suboptimal experimental conditions: The incubation time or concentration may be insufficient. | Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration. Also, verify the concentration with a dose-response experiment. |
| Cell line resistance: The cell line may have mechanisms that counteract the effects of HDAC1 activation. | Confirm target engagement by measuring the acetylation levels of known HDAC1 substrates, such as acetylated Histone H3 at lysine (B10760008) 9 (H3K9ac), via Western blot. |
| Assay issues: Problems with antibodies or reagents for downstream analysis. | Validate your antibodies and include appropriate positive and negative controls for your assays (e.g., a known HDAC inhibitor to increase acetylation). |
Issue 3: Difficulty Distinguishing Between HDAC1-mediated and Off-Target Antioxidant Effects
| Potential Cause | Troubleshooting Steps |
| Confounding antioxidant properties: this compound's free-radical scavenging activity may be influencing the observed phenotype. | Include an antioxidant control, such as N-acetylcysteine (NAC), in your experiments to compare its effects to those of this compound. This will help to differentiate between antioxidant-driven and HDAC1 activation-driven outcomes. |
| Lack of specific controls: Without proper controls, it is difficult to attribute the observed effects solely to HDAC1 activation. | Use siRNA or shRNA to knock down HDAC1. If the effects of this compound are diminished in HDAC1-knockdown cells, it provides strong evidence for an on-target mechanism. |
Data Presentation
Table 1: Selectivity Profile of this compound
| Target Protein | Binding Affinity (KD) | Notes |
| HDAC1 | ~0.10 µM | Preferential target |
| HDAC2 | Not reported | At least 4-fold less activation than HDAC1 |
| HDAC8 | Not reported | Binds, but with lower affinity than HDAC1 |
| CDK5/p25 | ~0.24 µM | Shows at least a 2.4-fold preference for HDAC1 |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line/Model | Assay | Effective Concentration | Reference |
| Human iPSC-derived Neural Progenitor Cells | Decreased H3K9ac levels | 0.5 µM and 2 µM | [8] |
| Tauopathy patient iPSC-derived neurons | Neuroprotection against oxidative stress | Not specified | [1] |
Experimental Protocols
Protocol 1: Assessing HDAC1 Activation in Cell Culture via Western Blot
This protocol provides a general framework for treating a neuroblastoma cell line, such as SH-SY5Y, with this compound and assessing the deacetylation of a known HDAC1 substrate, H3K9ac.
1. Cell Seeding:
- Seed SH-SY5Y cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere for 24 hours in complete growth medium.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the this compound stock solution in cell culture medium to final concentrations ranging from 0.1 µM to 10 µM.
- Include a vehicle control (DMSO only, at the same final concentration as the highest this compound dose) and a positive control for increased acetylation (e.g., a known HDAC inhibitor like Vorinostat).
- Replace the medium in the wells with the medium containing the different concentrations of this compound, vehicle, or positive control.
- Incubate the cells for a predetermined time (e.g., 6-24 hours).
3. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Quantify the protein concentration of the lysates using a BCA or Bradford assay.
4. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys9) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using an ECL substrate.
- Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
5. Data Analysis:
- Quantify the band intensities and normalize the acetyl-H3K9 signal to the total H3 signal.
- Compare the normalized values across the different treatment groups. A decrease in the acetyl-H3K9/total H3 ratio in this compound-treated cells compared to the vehicle control indicates HDAC1 activation.
Protocol 2: Validating Off-Target Antioxidant Effects
This protocol outlines a method to assess the free-radical scavenging activity of this compound, which can be run in parallel with cell-based experiments to control for its antioxidant effects.
1. Reagent Preparation:
- Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) (e.g., 0.1 mM). Keep this solution in the dark.
- Prepare a series of dilutions of this compound in methanol.
- Prepare a positive control antioxidant solution (e.g., ascorbic acid or Trolox) at various concentrations.
2. Assay Procedure:
- In a 96-well plate, add a specific volume of the this compound dilutions to different wells.
- Add the same volume of the positive control dilutions and methanol (as a blank) to separate wells.
- To each well, add the DPPH solution and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement and Analysis:
- Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity using the following formula:
- % Scavenging = [(A_control - A_sample) / A_control] x 100
- Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound or positive control.
- Plot the percentage of scavenging activity against the concentration of this compound and the positive control to determine their respective IC50 values for antioxidant activity.
Visualizations
Caption: Simplified signaling pathway of this compound-mediated neuroprotection.
Caption: Logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deciding Whether Neurons Survive or Die: The Role of Histone Deacetylase HDAC1♦: Histone Deacetylase-1 (HDAC1) Is a Molecular Switch between Neuronal Survival and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule Inhibitors of Zinc-dependent Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Histone Deacetylase-1 (HDAC1) Is a Molecular Switch between Neuronal Survival and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Exifone Concentration for Neuronal Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Exifone (B1671832) concentration in neuronal cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in neuronal cells?
A1: this compound functions as a potent activator of Histone Deacetylase 1 (HDAC1).[1][2][3][4] By activating HDAC1, this compound leads to a global decrease in histone acetylation within neuronal cells.[1][2][3] This mechanism is linked to its neuroprotective effects, particularly in contexts of genotoxic stress and neurodegeneration.[1][3][4] this compound has been shown to bind directly to HDAC1, enhancing its deacetylase activity.[1][3][4]
Q2: What is a recommended starting concentration range for this compound in neuronal cell culture experiments?
A2: Based on published studies, a starting concentration range of 0.5 µM to 10 µM is recommended for initial experiments. Neuroprotective effects and HDAC1 activation have been observed within this range in various neuronal models, including human iPSC-derived neurons.[2][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I treat my neuronal cells with this compound?
A3: Treatment duration can vary depending on the experimental endpoint. For assessing changes in histone acetylation, treatments as short as 6 to 18 hours have been shown to be effective.[2][6] For neuroprotection assays against stressors like rotenone, a pre-treatment period of 8 hours has been used, followed by co-incubation with the stressor for 24 hours.[6]
Q4: Is this compound expected to be cytotoxic at higher concentrations?
A4: While this compound has shown neuroprotective effects, like many compounds, it may exhibit cytotoxicity at higher concentrations. Historically, high doses of this compound (e.g., 600 mg/day in patients) were associated with reversible liver damage, leading to its withdrawal from the market.[7] In vitro, it is essential to perform a toxicity assay to identify a concentration window that is both effective and non-toxic to your neuronal cells.
Troubleshooting Guide
Issue 1: No observable neuroprotective effect with this compound treatment.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal protective concentration for your specific neuronal cell type and stressor.
-
-
Possible Cause 2: Inappropriate Treatment Duration.
-
Solution: Optimize the pre-treatment and co-treatment times. A longer pre-incubation period may be necessary to elicit the protective effects of HDAC1 activation.
-
-
Possible Cause 3: Cell Type and Density.
Issue 2: High variability in cell viability results between experiments.
-
Possible Cause 1: Inconsistent this compound Preparation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Ensure thorough mixing and accurate serial dilutions.
-
-
Possible Cause 2: Fluctuations in Cell Health.
-
Solution: Standardize cell culture procedures, including passaging, seeding, and differentiation protocols.[10] Monitor cell morphology and health closely before initiating experiments.
-
-
Possible Cause 3: Assay-related Variability.
-
Solution: Ensure consistent incubation times for viability assays (e.g., Alamar Blue, MTT) and proper mixing before reading the results. Include appropriate vehicle controls in every experiment.
-
Data Presentation
Table 1: Summary of Effective this compound Concentrations in Neuronal Models
| Cell Type | Concentration(s) | Treatment Duration | Observed Effect | Reference(s) |
| Human Neural Progenitor Cells (NPCs) | 0.5 µM, 2 µM | 6h or 18h | Decreased H3K9Ac levels | [2][5][6] |
| Human iPSC-derived Neurons (FTD-Tau) | 1 µM, 10 µM | 8h pre-treatment | Rescue from rotenone-induced stress | [6] |
| In vitro HDAC1 activity assay | EC50: 0.045 µM (Bio-H4K12Ac substrate) | N/A | Activation of HDAC1 deacetylase activity | [6] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for Neuroprotection using a Cell Viability Assay
This protocol outlines a general workflow for identifying the optimal neuroprotective concentration of this compound against a neurotoxic insult using a commercially available viability reagent like Alamar Blue.
-
Cell Seeding:
-
Plate neuronal cells (e.g., iPSC-derived neurons, primary neurons, or a neuronal cell line) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and stabilize for at least 24 hours in a 37°C, 5% CO₂ incubator.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM).
-
Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for a predetermined pre-treatment time (e.g., 8 hours).[6]
-
-
Induction of Neurotoxicity:
-
Prepare the neurotoxic agent (e.g., rotenone) at a 2X concentration in cell culture medium.
-
Add an equal volume of the 2X neurotoxin solution to each well (except for the untreated control wells).
-
Incubate for the desired duration (e.g., 24 hours).[6]
-
-
Cell Viability Assessment:
-
Following the incubation period, measure cell viability using a suitable assay (e.g., Alamar Blue, MTT, or others that measure metabolic activity or membrane integrity).[11][12]
-
Follow the manufacturer's instructions for the chosen viability reagent. For Alamar Blue, this typically involves adding the reagent to the wells and incubating for 1-4 hours before measuring fluorescence.[6]
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated, non-stressed control group (set to 100% viability).
-
Plot the cell viability against the this compound concentration to determine the optimal protective dose.
-
Visualizations
Caption: this compound signaling pathway leading to neuroprotection.
Caption: Workflow for optimizing this compound concentration.
References
- 1. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Monitoring neuronal activity with voltage-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Exifone-Induced Hepatotoxicity Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for investigating and mitigating Exifone-induced hepatotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hepatotoxicity a concern?
This compound (2,3,4,6-tetrahydroxybenzophenone) is a benzophenone (B1666685) derivative that was previously investigated for its neuroprotective properties in conditions like Alzheimer's and Parkinson's disease.[1] However, its clinical use was halted due to concerns about liver damage, with reports of reversible liver injury in patients receiving high doses (e.g., 600 mg/day) over several months. This history of hepatotoxicity necessitates careful preclinical assessment and the development of mitigation strategies for any new structural analogs.
Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?
While the exact mechanism for this compound is not fully elucidated, it is hypothesized to follow a pathway common to many drugs that cause liver injury.[2][3] this compound is a benzophenone derivative, and studies on its parent compound, benzophenone, show that it undergoes metabolic bioactivation in the liver, primarily by Cytochrome P450 (CYP) enzymes such as CYP1A and CYP2A families.[4][5] This process can generate highly reactive metabolites.[2][4][6]
The proposed cascade is as follows:
-
Metabolic Bioactivation: Hepatic CYP450 enzymes oxidize this compound, likely forming an unstable, electrophilic quinone-type reactive metabolite.[7][8]
-
Glutathione (B108866) (GSH) Depletion: The reactive metabolite is initially detoxified by conjugation with intracellular glutathione (GSH).[6] An overdose or prolonged exposure to this compound can deplete hepatic GSH stores.
-
Oxidative Stress & Covalent Binding: Once GSH is depleted, the reactive metabolites can bind covalently to cellular macromolecules (proteins, lipids, DNA) and induce severe oxidative stress.[9] This leads to lipid peroxidation, mitochondrial dysfunction, and damage to the cell membrane.
-
Cell Death and Inflammation: The culmination of this damage results in hepatocellular necrosis and apoptosis, triggering an inflammatory response characterized by the release of cytokines like TNF-α and IL-6, leading to further liver injury.[10][11][12]
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Q3: Which animal models are appropriate for studying this compound-induced liver injury?
Rodent models, particularly Sprague-Dawley rats or C57BL/6 mice, are commonly used for drug-induced liver injury studies due to their well-characterized physiology and the availability of genetic tools.[13] Rats are often preferred for studies involving CCl4-induced toxicity, which shares mechanistic similarities with this compound, while mice are frequently used for acetaminophen (B1664979) (APAP) models and studies requiring genetically modified strains.[14]
Q4: What are the primary biomarkers to measure for assessing hepatotoxicity?
Assessment should be multi-faceted, combining biochemical, oxidative, inflammatory, and histological endpoints.
-
Serum Liver Enzymes: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) (T-Bil).[13] Significant elevation of ALT and AST are key indicators of hepatocellular damage.
-
Oxidative Stress Markers (in liver homogenate): Malondialdehyde (MDA) as a marker of lipid peroxidation, and levels of endogenous antioxidants like reduced glutathione (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT).[10][11]
-
Inflammatory Cytokines (in serum or liver homogenate): Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[11][12]
-
Histopathology: Hematoxylin and eosin (B541160) (H&E) staining of liver sections to observe structural changes like hepatocellular necrosis, inflammation, sinusoidal dilation, and steatosis.[10][11]
Q5: What potential agents can be used to mitigate this compound hepatotoxicity?
Based on the proposed mechanism involving oxidative stress, agents that replenish antioxidants or have anti-inflammatory properties are prime candidates.
-
N-Acetylcysteine (NAC): A precursor to glutathione, NAC directly replenishes hepatic GSH stores, enhancing the detoxification of reactive metabolites. It can also act as a direct antioxidant.
-
Silymarin: A flavonoid extracted from milk thistle, Silymarin has demonstrated hepatoprotective effects by stabilizing cell membranes, scavenging free radicals, and inhibiting the expression of inflammatory cytokines.[4]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action / Solution |
| High mortality rate in this compound-treated group. | Dose of this compound is too high, leading to acute liver failure. | Conduct a dose-ranging study to establish a sub-lethal dose that induces consistent, measurable liver injury. Start with lower doses based on toxicity data of the parent compound, benzophenone (e.g., 75-300 mg/kg in rats).[13] |
| Inconsistent or no significant rise in liver enzymes (ALT/AST). | 1. Dose of this compound is too low. 2. Timing of blood collection is incorrect (too early or too late). 3. Improper sample handling. | 1. Increase the dose of this compound. 2. Perform a time-course study, collecting blood at multiple time points (e.g., 6, 12, 24, 48 hours) post-administration to identify the peak of enzyme release. 3. Ensure serum is separated promptly and stored at -80°C until analysis. |
| High variability in biomarker data within the same group. | 1. Inconsistent gavage/injection technique. 2. Genetic variability in animal stock. 3. Differences in food/water intake. | 1. Ensure all technicians are trained for consistent administration. 2. Use a sufficient number of animals per group (n=8-10) to account for biological variance. 3. Monitor and record food and water consumption. Fasting animals overnight before dosing can help standardize absorption. |
| Mitigating agent shows no protective effect. | 1. Dose of mitigant is too low or timing is suboptimal. 2. Bioavailability of the mitigant is poor. 3. The primary mechanism of toxicity is not addressed by the agent. | 1. Test multiple doses of the mitigating agent. Administer it before this compound (prophylactic) to see if it can prevent injury onset. 2. Check literature for the agent's pharmacokinetics and choose an appropriate administration route and vehicle. 3. Re-evaluate the mechanism. Consider agents with different modes of action (e.g., anti-inflammatory if an antioxidant fails). |
Experimental Protocols & Data
Protocol: Induction and Mitigation of this compound Hepatotoxicity in Rats
This protocol provides a framework for a typical in vivo study.
Caption: General experimental workflow for a hepatotoxicity study.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250g).
-
Housing: Standard conditions (12h light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: 7 days prior to the experiment.
2. Grouping and Dosing (n=8 per group):
-
Group I (Vehicle Control): Receives vehicle for mitigant (e.g., saline) and vehicle for this compound (e.g., 0.5% carboxymethylcellulose, CMC).
-
Group II (Mitigant Control): Receives mitigating agent (e.g., N-Acetylcysteine, 150 mg/kg, oral gavage) daily for 7 days.
-
Group III (this compound Only): Receives vehicle (saline) daily for 7 days. On day 7, receives a single dose of this compound (e.g., 250 mg/kg, oral gavage) 1 hour after the final vehicle dose.
-
Group IV (this compound + Mitigant): Receives mitigating agent (NAC, 150 mg/kg) daily for 7 days. On day 7, receives a single dose of this compound (250 mg/kg) 1 hour after the final NAC dose.
3. Sample Collection:
-
24 hours after this compound administration, animals are anesthetized.
-
Blood is collected via cardiac puncture for serum separation.
-
Livers are excised, weighed, and rinsed with ice-cold saline. One lobe is fixed in 10% neutral buffered formalin for histology. The remaining tissue is snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.
4. Biochemical Assays:
-
Serum ALT, AST, ALP, and T-Bil are measured using standard commercial assay kits.
-
Frozen liver tissue is homogenized. The homogenate is used to measure MDA, GSH, SOD, CAT, and protein concentration using commercially available kits.
5. Histopathology:
-
Formalin-fixed tissues are embedded in paraffin, sectioned (5 µm), and stained with Hematoxylin and Eosin (H&E).
-
Slides are examined under a light microscope for evidence of necrosis, inflammation, and other pathological changes.
Mechanism of Mitigation: N-Acetylcysteine (NAC)
NAC mitigates hepatotoxicity primarily by restoring the cellular antioxidant capacity that is depleted by this compound's reactive metabolites.
Caption: Mechanism of action for N-Acetylcysteine (NAC).
Hypothetical Data Tables
The following tables represent expected outcomes from the described experiment.
Table 1: Effect of Mitigating Agent on Serum Liver Function Markers
| Group | ALT (U/L) | AST (U/L) | ALP (U/L) | T-Bil (mg/dL) |
| Control | 45 ± 5 | 110 ± 12 | 150 ± 18 | 0.4 ± 0.1 |
| Mitigant Only | 42 ± 6 | 105 ± 10 | 145 ± 20 | 0.4 ± 0.1 |
| This compound Only | 250 ± 30 | 480 ± 45 | 310 ± 25 | 1.5 ± 0.3 |
| This compound + Mitigant | 95 ± 15 | 210 ± 28 | 190 ± 22 | 0.7 ± 0.2 |
| *Data are presented as Mean ± SD. **p<0.01 vs. Control; p<0.01 vs. This compound Only. |
Table 2: Effect of Mitigating Agent on Hepatic Oxidative Stress Markers
| Group | MDA (nmol/mg protein) | GSH (µmol/g tissue) | SOD (U/mg protein) | CAT (U/mg protein) |
| Control | 1.2 ± 0.2 | 5.5 ± 0.6 | 150 ± 15 | 60 ± 7 |
| Mitigant Only | 1.1 ± 0.3 | 5.8 ± 0.5 | 155 ± 12 | 62 ± 5 |
| This compound Only | 4.8 ± 0.7 | 2.1 ± 0.4 | 75 ± 10 | 28 ± 6 |
| This compound + Mitigant | 2.0 ± 0.5 | 4.5 ± 0.5 | 120 ± 11 | 49 ± 8 |
| *Data are presented as Mean ± SD. **p<0.01 vs. Control; p<0.01 vs. This compound Only. |
References
- 1. [Hepatitis caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On mechanisms of reactive metabolite formation from drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 6. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deep Learning to Predict the Formation of Quinone Species in Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. scilit.com [scilit.com]
- 13. NTP technical report on the toxicity studies of benzophenone (CAS No. 119-61-9). Administered in feed to F344/N rats and B6C3F mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
Exifone Stability in Solution: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Exifone in solution?
A1: As a polyphenolic compound, this compound's stability in solution is likely influenced by several factors, including:
-
pH: Polyphenols are generally more stable in acidic conditions and can degrade in neutral to alkaline environments.[1][2]
-
Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of phenolic compounds.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data is limited, a patent suggests that this compound is sparingly soluble in water. For experimental purposes, organic solvents such as DMSO or ethanol (B145695) are commonly used to dissolve polyphenolic compounds, followed by dilution in an appropriate aqueous buffer. It is crucial to keep the final concentration of the organic solvent low to avoid affecting the biological system under study.
Q3: How should I store my this compound stock solutions?
A3: To maximize stability, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[1]
Q4: I am observing a change in the color of my this compound solution. What could be the cause?
A4: A color change in a solution of a phenolic compound often indicates degradation, specifically oxidation. This can be caused by exposure to air (oxygen), high pH, or light. It is advisable to prepare fresh solutions if a color change is observed.
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: The stability of this compound can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing samples at different time points, you can quantify the remaining concentration of this compound and detect the appearance of any degradation products.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the preparation, storage, and analysis of this compound solutions.
Issue 1: Variability in Experimental Results
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before use.
-
Control pH: Ensure the pH of your experimental medium is in a range where this compound is stable (typically acidic for polyphenols).
-
Minimize Light Exposure: Protect your experimental setup from direct light.
-
Deoxygenate Buffers: If oxidative degradation is suspected, consider deoxygenating your buffers by sparging with an inert gas like nitrogen or argon.[1]
-
Issue 2: Poor Peak Shape or Unexpected Peaks in HPLC Analysis
-
Possible Cause: On-column degradation or interaction with the stationary phase.
-
Troubleshooting Steps:
-
Acidify the Mobile Phase: Adding a small amount of an acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve the peak shape of phenolic compounds and reduce tailing.
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might cause peak distortion.
-
Optimize Gradient: If using a gradient method, ensure it is optimized to separate this compound from any potential degradation products.
-
Check for Contamination: Unexpected peaks could be due to contamination of the solvent, glassware, or the HPLC system itself.
-
Data Presentation
While specific quantitative data for this compound degradation is not available, the following tables provide a template for how researchers can present their stability data upon conducting their own studies.
Table 1: Effect of pH on this compound Stability at Room Temperature
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100 | [Experimental Data] | [Calculated Data] |
| 5.0 | 100 | [Experimental Data] | [Calculated Data] |
| 7.4 | 100 | [Experimental Data] | [Calculated Data] |
| 9.0 | 100 | [Experimental Data] | [Calculated Data] |
Table 2: Effect of Temperature on this compound Stability in a pH 7.4 Buffer
| Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 4 | 100 | [Experimental Data] | [Calculated Data] |
| 25 (Room Temp) | 100 | [Experimental Data] | [Calculated Data] |
| 37 | 100 | [Experimental Data] | [Calculated Data] |
Table 3: Effect of Light on this compound Stability at Room Temperature in a pH 7.4 Buffer
| Condition | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| Protected from Light | 100 | [Experimental Data] | [Calculated Data] |
| Exposed to Light | 100 | [Experimental Data] | [Calculated Data] |
Experimental Protocols
The following are general protocols for conducting forced degradation studies to assess the stability of this compound in solution. These studies are designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.
Protocol 1: Development of a Stability-Indicating HPLC-UV Method
A High-Performance Liquid Chromatography (HPLC) method with UV detection is a standard technique for quantifying small molecules like this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a good starting point for phenolic compounds.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. A diode array detector (DAD) is useful for identifying the optimal wavelength and assessing peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30°C.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[3]
-
Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 60°C for 24 hours and then dissolve it for analysis.
-
Photodegradation: Expose this compound solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
For each condition, analyze the stressed sample by the developed HPLC method alongside a control (unstressed) sample. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the stability testing of this compound.
References
Troubleshooting inconsistent results with Exifone
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of Exifone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent activator of Histone Deacetylase 1 (HDAC1).[1][2][3] It functions as a mixed, non-essential activator, meaning it can bind to both the free HDAC1 enzyme and the substrate-bound enzyme.[4][5] This interaction increases the affinity of HDAC1 for its substrate and enhances the maximal rate of deacetylation.[4][5]
Q2: I am observing inconsistent results in my HDAC1 activity assays with this compound. What are the potential causes?
Inconsistent results with this compound in HDAC1 activity assays can stem from several factors:
-
Substrate Concentration: As a mixed non-essential activator, this compound's effect is dependent on the substrate concentration. Variations in substrate concentration between experiments can lead to significant differences in observed activation.
-
Reagent Preparation: this compound, like other benzophenones, has low aqueous solubility.[6] Ensure complete solubilization in an appropriate organic solvent like DMSO before preparing working concentrations.
-
Compound Stability: To ensure reproducibility, prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Enzyme Activity: The purity and activity of the recombinant HDAC1 enzyme can vary between batches. It is crucial to qualify each new lot of enzyme.
Q3: My neuroprotection experiments with this compound are showing high variability. How can I improve consistency?
High variability in neuroprotection assays is a common challenge.[7][8] Here are some factors to consider:
-
In Vitro Models (e.g., Oxygen-Glucose Deprivation):
-
Cell Health: Ensure your neuronal cell cultures are healthy and within a consistent passage number range.
-
Drug Concentration: Perform a dose-response curve to identify the optimal, non-toxic concentration of this compound for your specific cell type.[7]
-
Assay Conditions: Standardize the duration of the insult (e.g., OGD) and the timing of this compound treatment.
-
-
In Vivo Models (e.g., MCAO):
Q4: How should I prepare and store this compound solutions?
This compound is sparingly soluble in water but soluble in organic solvents.[6] For consistent results:
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your assay buffer or cell culture medium immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions.
Troubleshooting Guides
Issue 1: Lower than expected HDAC1 activation.
| Potential Cause | Recommended Action |
| Suboptimal Substrate Concentration | Titrate the substrate concentration in your assay. Since this compound affects both Km and Vmax, the apparent activation will be sensitive to substrate levels. |
| Inactive this compound | Use a fresh aliquot of this compound stock solution. If the problem persists, consider purchasing a new lot of the compound. |
| Degraded HDAC1 Enzyme | Use a fresh aliquot of recombinant HDAC1. Ensure proper storage conditions (-80°C) and handling on ice. |
| Assay Interference | Run appropriate controls, including a no-enzyme control and a vehicle control (DMSO), to rule out assay artifacts. |
Issue 2: High background signal in cell-based assays.
| Potential Cause | Recommended Action |
| This compound Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the optimal non-toxic concentration range of this compound for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all wells. Typically, this should be below 0.1%. |
| Contamination | Check cell cultures for any signs of microbial contamination. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's interaction with HDACs.
Table 1: this compound Binding Kinetics and Affinity for HDACs
| Target | Equilibrium Dissociation Constant (KD) | Association Rate Constant (ka) |
| HDAC1 | Lowest | Highest |
| HDAC2 | Higher than HDAC1 | Lower than HDAC1 |
| HDAC8 | Higher than HDAC1 | Lower than HDAC1 |
Note: This data indicates that this compound has the highest affinity for HDAC1 compared to HDAC2 and HDAC8.[4][5]
Table 2: Effect of this compound on HDAC1 Kinetics
| Parameter | Effect of Increasing this compound Concentration |
| Apparent Substrate Km | Decrease |
| Maximal Reaction Velocity (Vmax) | Increase |
Note: These kinetic changes are consistent with a mixed, non-essential activation mechanism.[4][5]
Experimental Protocols
HDAC1 Activity Assay (RapidFire Mass Spectrometry)
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 0.01% Brij-35.
-
Prepare this compound serial dilutions in DMSO, then dilute into assay buffer.
-
Prepare recombinant human HDAC1 enzyme in assay buffer.
-
Prepare acetylated peptide substrate (e.g., Ac-H4K12) in assay buffer.
-
-
Assay Procedure:
-
Pre-incubate this compound with HDAC1 for 15 minutes at room temperature in a 384-well plate.
-
Initiate the reaction by adding the acetylated peptide substrate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding 10% formic acid.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a RapidFire High-Throughput Mass Spectrometry system to quantify the deacetylated product.
-
Calculate the percent activation relative to a vehicle control and fit the data to a dose-response curve to determine the EC50.
-
Biolayer Interferometry (BLI) for Binding Kinetics
-
Reagent Preparation:
-
Immobilize biotinylated recombinant HDAC1 onto streptavidin-coated biosensors.
-
Prepare a serial dilution of this compound in a suitable assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
Establish a baseline reading for the biosensors in assay buffer.
-
Associate the biosensors with the different concentrations of this compound and record the binding response.
-
Transfer the biosensors back to the assay buffer to measure the dissociation.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference sensor data.
-
Fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: this compound's mixed, non-essential activation of HDAC1.
Caption: General experimental workflow for characterizing this compound.
References
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Exifone Experiments & Cell Culture Contamination
Welcome to the technical support center for researchers utilizing Exifone in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential contamination issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my cell culture, and now the medium appears cloudy and has changed color. Is my this compound stock contaminated?
A1: While contamination of an experimental compound is possible, it is more probable that the observed changes are due to common biological contamination from laboratory sources or a physicochemical reaction of the this compound itself in the culture medium.[1] Before concluding that your this compound stock is the source, it is crucial to systematically investigate other potential causes such as bacteria, yeast, or fungi being introduced through lapses in aseptic technique, or from contaminated media, sera, or other reagents.[2][3][4]
Q2: What are the common types of biological contaminants I should be aware of in my cell culture experiments?
A2: Biological contaminants in cell culture can be broadly categorized into several types:
-
Bacteria: These are the most common contaminants and are characterized by their rapid growth, which can cause the culture medium to become turbid and change color (often yellow due to a drop in pH) within a short period.[3][5][6]
-
Yeast: Yeast contamination can be identified by the presence of individual oval or spherical particles, which may be budding. The medium may become turbid, and the pH can increase as the contamination progresses.[5][7]
-
Molds (Fungi): Molds often appear as multicellular filaments (hyphae) and can form fuzzy-looking colonies on the surface of the culture.[3][8] The pH of the medium may also increase.[5]
-
Mycoplasma: This is a particularly insidious type of bacterial contamination as it often does not cause visible changes like turbidity or pH shifts.[1] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect by standard microscopy.[5] Their presence can significantly alter cell metabolism, growth, and gene expression, compromising experimental results.[9]
-
Viruses: Viral contamination is also difficult to detect visually and requires specialized techniques like PCR or ELISA for identification.[5][10]
-
Cross-Contamination: This occurs when a cell line is unintentionally contaminated with another, often faster-growing, cell line.[3]
Q3: How can I determine the source of the contamination in my this compound experiment?
A3: Identifying the source of contamination is a process of elimination. Consider the following potential sources:
-
Aseptic Technique: Review your laboratory's standard operating procedures for aseptic technique. Ensure that all users are properly trained and consistently follow best practices.[11][12][13]
-
Reagents and Media: Contamination can be introduced through sterile-filtered solutions like media, serum, or supplements if they have been compromised.[4] It is good practice to aliquot reagents into smaller, single-use volumes.[7][13]
-
Laboratory Equipment: Incubators, biosafety cabinets, water baths, and pipettes can all be sources of contamination if not regularly and thoroughly cleaned and sterilized.[4][14]
-
Laboratory Environment: Airborne particles can carry contaminants. Ensure that work is performed in a properly functioning and certified biosafety cabinet.[4]
Q4: Could the this compound itself be causing the observed changes in my cell culture, even if it's not contamination?
A4: Yes, it is possible. This compound is a phenolic compound, and compounds in this class can have limited stability in cell culture media.[15][16][17] Degradation of the compound could potentially lead to byproducts that affect the pH and appearance of the medium.[17] Additionally, at certain concentrations, this compound or its degradation products might precipitate out of solution, leading to a cloudy appearance. It is also important to consider that this compound, like many bioactive compounds, could induce cytotoxicity at higher concentrations, leading to cell death and debris that might be mistaken for contamination.
Troubleshooting Guides
If you suspect contamination in your this compound experiments, follow these steps to identify and resolve the issue.
Guide 1: Initial Contamination Assessment
This guide will help you perform an initial assessment of the potential contamination.
| Step | Action | Expected Outcome |
| 1 | Visual Inspection | Observe the culture flask/plate for common signs of contamination such as turbidity, color change of the medium, or visible colonies.[18] |
| 2 | Microscopic Examination | Examine the culture under a light microscope at different magnifications. Look for bacteria (small, motile particles), yeast (budding, ovoid shapes), or fungal hyphae.[10][19] |
| 3 | pH Check | A rapid drop in pH (medium turning yellow) often indicates bacterial contamination, while an increase in pH can be a sign of yeast or fungal contamination.[5][6] |
| 4 | Isolate and Discard | If contamination is confirmed, immediately isolate the contaminated cultures to prevent cross-contamination and discard them according to your institution's biohazard waste disposal procedures.[11][20] |
Guide 2: Mycoplasma Detection and Elimination
Mycoplasma is a common and difficult-to-detect contaminant. Regular testing is highly recommended.
| Step | Action | Expected Outcome |
| 1 | Quarantine | Quarantine any new cell lines upon arrival and before introducing them into the main cell culture lab.[20] |
| 2 | Detection | Use a reliable mycoplasma detection method such as PCR, ELISA, or DNA fluorescence staining to test your cell lines regularly.[5][21] |
| 3 | Elimination (if necessary) | If a culture tests positive for mycoplasma and is irreplaceable, treatment with a specific anti-mycoplasma agent may be attempted.[20][22] Note that some treatments can be toxic to cells, so it is crucial to follow the manufacturer's protocol.[22] It is often safer and more efficient to discard the contaminated culture and start with a fresh, mycoplasma-free stock.[9] |
Guide 3: Decontamination Protocol for Laboratory Equipment
Thorough decontamination is essential after a contamination event to prevent recurrence.
| Equipment | Decontamination Procedure | Frequency |
| Incubator | Remove all contents. Clean all interior surfaces with a disinfectant effective against bacteria, fungi, and mycoplasma, followed by 70% ethanol (B145695).[14] Regularly change the water in the humidity pan, using sterile, distilled water. | After contamination and on a regular cleaning schedule. |
| Biosafety Cabinet | Wipe down all interior surfaces with 70% ethanol before and after each use.[12][13] Periodically, perform a more thorough cleaning, including the surface beneath the work tray. Ensure the cabinet is regularly certified. | Before/after each use and periodically for deep cleaning. |
| Water Bath | Empty and clean the water bath regularly. Use a disinfectant that is effective against common waterborne contaminants. | Weekly |
| General Lab Surfaces | Wipe down benchtops and other work surfaces with a suitable disinfectant daily.[21] | Daily |
Experimental Protocols
Protocol 1: Aseptic Technique for Cell Culture
Adherence to strict aseptic technique is the most critical factor in preventing contamination.
-
Personal Hygiene: Wash hands thoroughly before starting work. Wear a clean lab coat and sterile gloves.[11][13]
-
Sterile Work Area: Work in a certified Class II biosafety cabinet.[23] Turn on the cabinet at least 15 minutes before use to allow for air purification.[11]
-
Surface Decontamination: Wipe down the interior surfaces of the biosafety cabinet with 70% ethanol before and after each use.[13] Also, wipe down all items (e.g., media bottles, flasks, pipette boxes) with 70% ethanol before placing them in the cabinet.[11]
-
Sterile Reagents and Equipment: Use only sterile media, reagents, and disposable plasticware.[13]
-
Minimize Exposure: Open sterile containers for the shortest time possible and away from direct airflow from the front of the cabinet. Do not talk, sing, or cough over open cultures.[24]
-
One Cell Line at a Time: To prevent cross-contamination, work with only one cell line at a time in the biosafety cabinet.[1]
-
Regular Monitoring: Visually inspect your cultures daily for any signs of contamination.[11]
Protocol 2: Testing for Mycoplasma using PCR
-
Sample Collection: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.
-
DNA Extraction: Extract DNA from the supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Perform PCR using primers specific for mycoplasma 16S rRNA genes. Include positive and negative controls in your PCR run.
-
Gel Electrophoresis: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
Data Presentation
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Key Characteristics | Detection Method |
| Bacteria | Turbid medium, rapid pH drop (yellow color), visible under high magnification as small, motile particles.[3][19] | Visual inspection, microscopy, Gram staining.[10][25] |
| Yeast | Turbid medium, pH may increase, visible as ovoid or spherical budding particles.[5][7] | Visual inspection, microscopy.[25] |
| Mold (Fungi) | Visible filamentous growth (hyphae), pH may increase.[1][5] | Visual inspection, microscopy.[25] |
| Mycoplasma | No visible signs in early stages, may cause changes in cell growth and morphology.[1] | PCR, ELISA, DNA staining.[5] |
| Viruses | No visible signs, requires specialized detection methods.[5] | PCR, ELISA, electron microscopy.[10] |
Visualizations
Caption: this compound's mechanism of action as an HDAC1 activator.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 6. How to recognize bacterial contamination in your cell culture - Eppendorf US [eppendorf.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. The Stealthy Invader â How to Eliminate a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 10. goldbio.com [goldbio.com]
- 11. bionique.com [bionique.com]
- 12. eurobiobank.org [eurobiobank.org]
- 13. Mastering Aseptic Technique: The Foundation of Successful Cell Culture | Lab Manager [labmanager.com]
- 14. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Contamination in Cultured Cells | PPTX [slideshare.net]
- 19. clyte.tech [clyte.tech]
- 20. blog.cellsignal.com [blog.cellsignal.com]
- 21. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 22. invivogen.com [invivogen.com]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 25. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Enhancing Exifone Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Exifone.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with orally administered this compound shows low and variable plasma concentrations. What could be the underlying reason?
A1: Low and variable plasma concentrations of this compound following oral administration are most likely due to its poor aqueous solubility. This compound is sparingly soluble in water (approximately 70-80 µg/mL), which significantly limits its dissolution in the gastrointestinal (GI) tract and subsequent absorption into the bloodstream.[1][2] This inherent physicochemical property leads to low oral bioavailability.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The primary strategies to overcome the low oral bioavailability of this compound focus on improving its solubility and dissolution rate in the GI tract. Key approaches include:
-
Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix at a molecular level can significantly enhance its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. This can be achieved through polymeric nanoparticles or solid lipid nanoparticles (SLNs).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, facilitating drug solubilization and absorption.
Q3: Are there any published data on improved this compound bioavailability using a specific formulation?
A3: Yes, a patented formulation describes a solid dispersion of this compound with the water-soluble polymer hydroxypropylmethylcellulose (B13716658) (HPMC).[1][3] This formulation demonstrated significantly improved dissolution rates compared to the bulk drug. An absorption study in dogs showed that the HPMC-based formulation led to a substantial increase in plasma concentrations (Cmax) and overall drug exposure (AUC) compared to a control formulation.[3]
Troubleshooting Guides
Issue 1: Poor and inconsistent results with a simple this compound suspension.
-
Problem: High variability and low plasma exposure (AUC) in animal studies.
-
Root Cause: Poor solubility and dissolution of this compound in the GI tract.
-
Solution: Transition from a simple suspension to an enabling formulation. Start with a solid dispersion using a water-soluble polymer like HPMC, as this has documented success.
Issue 2: Difficulty preparing a stable and effective solid dispersion of this compound.
-
Problem: The prepared solid dispersion does not show the expected improvement in dissolution or bioavailability.
-
Troubleshooting Steps:
-
Polymer Selection: Ensure the chosen water-soluble polymer is appropriate. Hydroxypropylmethylcellulose (HPMC) is a good starting point.[1][3]
-
Drug-to-Polymer Ratio: The ratio of this compound to the polymer is critical. Experiment with different ratios (e.g., 1:0.5, 1:1, 1:2 by weight) to find the optimal balance between drug loading and dissolution enhancement.
-
Preparation Method: The method of preparing the solid dispersion impacts its effectiveness. Common methods include solvent evaporation and co-grinding.[1] Ensure the chosen method achieves a molecular-level dispersion of this compound within the polymer matrix.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound within the polymer, which is crucial for enhanced solubility.
-
Issue 3: Challenges in developing a nanoparticle formulation of this compound.
-
Problem: Inconsistent particle size, low drug encapsulation efficiency, or poor stability of the nanoparticle suspension.
-
Troubleshooting Steps:
-
Polymer/Lipid Selection: For polymeric nanoparticles, poly(lactic-co-glycolic acid) (PLGA) is a common choice for biodegradable nanoparticles.[4][5] For solid lipid nanoparticles (SLNs), lipids like Compritol® 888 ATO can be used.
-
Stabilizer Optimization: The choice and concentration of a stabilizer (e.g., surfactant) are critical for preventing particle aggregation.
-
Process Parameters: Optimize the parameters of your chosen nanoparticle preparation method (e.g., homogenization speed, sonication time for emulsion-based methods).
-
Drug Loading: If encapsulation efficiency is low, consider modifying the solvent system or the drug-to-carrier ratio.
-
Quantitative Data Summary
The following tables summarize available and representative hypothetical data for different this compound formulations to illustrate the potential improvements in bioavailability.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | Time to 80% Dissolution (minutes) in Simulated Gastric Fluid |
| This compound Bulk Drug (Control) | > 120 |
| This compound-HPMC Solid Dispersion (1:1 w/w) | < 30 |
| This compound-PLGA Nanoparticles (Hypothetical) | < 15 |
| This compound-SEDDS (Hypothetical) | < 5 (upon dispersion) |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Dogs (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | AUC (0-8h) (ng·h/mL) | Relative Bioavailability (%) |
| Control (Bulk Drug) | 20 | 50 ± 15 | 2.0 | 250 ± 80 | 100 |
| This compound-HPMC Solid Dispersion | 20 | 250 ± 60 | 1.5 | 1200 ± 300 | ~480 |
| This compound-PLGA Nanoparticles (Hypothetical) | 20 | 400 ± 90 | 1.0 | 2000 ± 450 | ~800 |
| This compound-SEDDS (Hypothetical) | 20 | 600 ± 120 | 0.5 | 2800 ± 550 | ~1120 |
Data for HPMC solid dispersion is adapted from patent literature.[3] Data for nanoparticle and SEDDS formulations are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound-HPMC Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve 1 g of this compound and 1 g of Hydroxypropylmethylcellulose (HPMC) in a suitable solvent mixture (e.g., ethanol/dichloromethane) with stirring until a clear solution is obtained.
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40-50°C.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the solid dispersion in a desiccator to protect it from moisture.
Protocol 2: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
-
Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old), fasted overnight with free access to water.
-
Formulation Preparation: Prepare a suspension of the this compound formulation (e.g., solid dispersion) in a suitable vehicle (e.g., 0.5% HPMC in water) at the desired concentration.
-
Dosing: Administer the formulation via oral gavage at a dose volume of 10 mL/kg.[6] Use appropriate gavage needles (e.g., 20-gauge, 1.5-inch with a ball tip).[6]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
HDAC1 Signaling Pathway in Neuroprotection
Caption: this compound activates HDAC1, leading to neuroprotection.
Experimental Workflow for Improving this compound Bioavailability
Caption: Workflow for enhancing this compound's bioavailability.
Logical Relationship of Bioavailability Challenges and Solutions
Caption: Overcoming this compound's bioavailability challenges.
References
- 1. Preparation and Characterization of Solid Dispersion Telmisartan – Hydroxypropyl Methyl Cellulose (HPMC) E5 LV by Co-Grinding Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. meskajoinway.com [meskajoinway.com]
- 3. Assessing the Safety, Tolerability, Pharmacokinetics, and Biodistribution of Novel Oral Formulations of Amphotericin B following Single- and Multiple-Dose Administration to Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical and In Vitro Evaluation of Drug Delivery of an Antibacterial Synthetic Benzophenone in Biodegradable PLGA Nanoparticles [epub.ub.uni-muenchen.de]
- 6. tenessy.com [tenessy.com]
Validation & Comparative
A Comparative Analysis of Exifone and Resveratrol in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective properties of Exifone and Resveratrol (B1683913). The information is curated from preclinical and in vitro studies to assist researchers in evaluating these compounds for further investigation and development.
Overview and Mechanism of Action
This compound , a polyphenolic compound, has been identified as a potent activator of Histone Deacetylase 1 (HDAC1).[1][2] Its neuroprotective effects are primarily attributed to its ability to enhance HDAC1 activity, which plays a critical role in protecting neurons from DNA damage and promoting genomic integrity.[1][2] this compound has been shown to be a mixed, non-essential activator of HDAC1, meaning it can bind to both the free enzyme and the enzyme-substrate complex to increase the maximal rate of deacetylation.[1][3] It has also been noted to possess free radical scavenging properties.[4][5]
Resveratrol , a natural stilbenoid found in grapes and other plants, exerts its neuroprotective effects through multiple pathways.[6][7] It is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in cellular stress resistance and longevity.[8][9] Beyond SIRT1 activation, Resveratrol's neuroprotective mechanisms include the activation of the Nrf2 signaling pathway to bolster antioxidant defenses, modulation of mitochondrial function, and anti-inflammatory and anti-apoptotic effects.[6]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data for this compound and Resveratrol from in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| HDAC1 Activation (EC1.5) | 0.002 µM | Recombinant HDAC1 | [4][5] |
| HDAC2 Activation (EC1.5) | 0.015 µM | Recombinant HDAC2 | [4][5] |
| HDAC1 Binding Affinity (KD) | 0.093 µM | Recombinant HDAC1 | [4] |
| HDAC2 Binding Affinity (KD) | 0.142 µM | Recombinant HDAC2 | [4] |
| HDAC1 Inhibition Reversal (vs. CI-994) | Partial reversal at 1 µM CI-994 | Recombinant HDAC1 | [10] |
Table 2: In Vitro Efficacy of Resveratrol
| Parameter | Effective Concentration | Cell System | Effect | Reference |
| Neuroprotection | 10 µM | HT22 mouse hippocampal cells | Protection against glutamate-induced cytotoxicity | [11] |
| Neuroprotection | 20 µM | SH-SY5Y neuroblastoma cells | Protection against Aβ-induced toxicity | [12] |
| SIRT1 Activation | Not specified | Isolated SIRT1 enzyme | ~8-fold activation (with fluorophore-labeled substrate) | [13] |
| Antioxidant Effect | 10 µM | Human umbilical vein endothelial cells (HUVECs) | Prevention of intracellular ROS increase | [9] |
Quantitative Analysis of In Vivo Efficacy
The following tables summarize the key quantitative data for this compound and Resveratrol from in vivo studies.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Alzheimer-type dementia (human) | 200 - 600 mg/day (oral) | Effective treatment for cognitive deficits | [4] |
| Parkinson's disease (human) | 200 - 600 mg/day (oral) | Effective treatment for cognitive deficits | [4] |
Table 4: In Vivo Efficacy of Resveratrol
| Animal Model | Dosage | Effect | Reference |
| Ischemic stroke (rats, MCAO model) | 100 mg/kg (i.p.) | Significantly decreased infarct volume, improved neurological scores | [14] |
| Ischemic stroke (rats, MCAO model) | 20-30 mg/kg | Decreased neurological deficit scores | [14] |
| Alzheimer's disease (AβPP/PS1 mice) | 16 mg/kg/day (10 months) | Improved short-term memory | [15] |
| Alzheimer's disease (rats, STZ model) | 10 and 20 mg/kg (21 days) | Increased retention latencies and shorter transfer latencies | [12] |
| Ischemic stroke (rats, pMCAO model) | 30 mg/kg | Reduced ischemia-reperfusion induced damage | [6][7] |
Signaling Pathways
The neuroprotective mechanisms of this compound and Resveratrol are mediated by distinct signaling pathways.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the analysis of this compound and Resveratrol.
This compound: HDAC1 Activation Assay
Objective: To quantify the activation of HDAC1 by this compound.
Methodology: A high-throughput mass spectrometry assay with the RapidFire™ platform is utilized to detect deacetylase activity.[16]
-
Enzyme and Substrate Preparation: Recombinant HDAC1 enzyme and acetylated peptide substrates (e.g., Bio-H4K12Ac) are prepared.[16]
-
Incubation: Test compounds (this compound) are pre-incubated with HDAC1 in an assay buffer (50 mM Tris, pH 7.4, 100 mM KCl, and 0.01% Brij-35) for 15 minutes.[16]
-
Reaction Initiation: The deacetylation reaction is initiated by adding the acetylated peptide substrate.[16]
-
Reaction Termination: The reaction is stopped by adding formic acid.[16]
-
Analysis: The formation of the deacetylated product is measured using mass spectrometry.[16]
-
Data Analysis: EC1.5 values (concentration required for 1.5-fold activation) are calculated from dose-response curves.[4]
Resveratrol: In Vivo Neuroprotection in a Stroke Model
Objective: To assess the neuroprotective efficacy of Resveratrol in a rat model of ischemic stroke.
Methodology: Middle Cerebral Artery Occlusion (MCAO) model in rats.[14]
-
Animal Model: Male Sprague Dawley rats are used.[14]
-
MCAO Surgery: Transient focal cerebral ischemia is induced by occluding the middle cerebral artery for a defined period (e.g., 1 hour).[14]
-
Treatment: Resveratrol (e.g., 100 mg/kg) is administered intraperitoneally at the onset of reperfusion.[14]
-
Neurological Assessment: Neurological deficit scores are evaluated at specific time points post-MCAO (e.g., 24 hours).[14]
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[14]
-
Biochemical Analysis: Brain tissue may be analyzed for markers of oxidative stress, inflammation, and apoptosis.[6]
Summary of Comparative Analysis
| Feature | This compound | Resveratrol |
| Primary Mechanism | HDAC1 Activation | Multi-target: SIRT1 activation, Nrf2 activation, anti-inflammatory, antioxidant |
| Potency | High potency for HDAC1 activation (EC1.5 in nanomolar range) | Effective concentrations in micromolar range for in vitro neuroprotection |
| Selectivity | Preferential for HDAC1 over HDAC2 | Acts on multiple signaling pathways |
| Clinical Evidence | Previously approved for cognitive deficits in Alzheimer's and Parkinson's diseases | Clinical trials have shown some positive effects, but more research is needed |
| Mode of Action | Enhances genomic integrity and DNA damage response | Reduces oxidative stress, inflammation, and apoptosis; promotes mitochondrial health |
Conclusion
Both this compound and Resveratrol demonstrate significant neuroprotective potential, albeit through different primary mechanisms. This compound acts as a potent and selective activator of HDAC1, a mechanism directly linked to neuronal DNA damage repair and survival. Resveratrol, on the other hand, is a multi-target compound that modulates several key pathways involved in neurodegeneration, including those related to oxidative stress, inflammation, and mitochondrial function.
The choice between these compounds for further research and development would depend on the specific therapeutic strategy being pursued. This compound's targeted approach on HDAC1 activation may be advantageous for conditions where genomic instability is a primary driver of neurodegeneration. Resveratrol's broader spectrum of activity could be beneficial in complex, multifactorial neurodegenerative diseases. This guide provides the foundational data to aid in these critical decisions.
References
- 1. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. cdn.greenmedinfo.com [cdn.greenmedinfo.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neuroprotective properties of resveratrol in different neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Exifone: A Comparative Guide to its Selective Activation of HDAC1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Exifone's effects on Histone Deacetylase 1 (HDAC1) relative to other HDAC isoforms. Contrary to many compounds targeting HDACs which act as inhibitors, this compound has been identified as a potent and selective activator of HDAC1. This unique mechanism of action presents novel therapeutic possibilities, particularly in the context of neurodegenerative diseases where HDAC1 activation is considered neuroprotective.[1][2][3][4] This document summarizes the available experimental data to objectively showcase this compound's performance and selectivity.
Performance Comparison: this compound's Selectivity for HDAC1 Activation
This compound demonstrates a notable preference for activating HDAC1 over other class I HDACs, such as HDAC2 and HDAC8.[1][2][3][5] Experimental data indicates that this compound is at least four-fold more selective for activating HDAC1 compared to HDAC2.[1][2][5][6]
Biochemical Assay Data
The following table summarizes the half-maximal effective concentration (EC50) values of this compound for the activation of HDAC1 and HDAC2, as determined by a RapidFire mass spectrometry assay. Lower EC50 values indicate greater potency.
| HDAC Isoform | EC50 (µM) | Relative Potency (HDAC1 vs. HDAC2) |
| HDAC1 | 0.02[1][2][5] | ~4-fold higher than HDAC2 |
| HDAC2 | 0.082[1][2][5] |
Further analysis using EC1.5 values (the concentration required to achieve 1.5-fold activation) suggests that at least five times more this compound would be needed to achieve a similar level of HDAC2 activation compared to HDAC1.[2][5][6] The estimated EC1.5 values were 0.002 µM for HDAC1 and 0.015 µM for HDAC2.[1][2][5][6]
Biophysical Assay Data
Biolayer interferometry (BLI) assays were utilized to assess the direct binding and kinetics of this compound to various HDAC isoforms. These assays confirmed that this compound has the highest affinity for HDAC1 when compared to HDAC2 and HDAC8.[1][3] The equilibrium dissociation constant (KD), a measure of binding affinity where a lower value indicates stronger binding, and the association rate constant (ka) further support the preferential targeting of HDAC1 by this compound.[1][7]
| Target Protein | Equilibrium Dissociation Constant (KD) (µM) | Association Rate Constant (ka) (1/Ms) |
| HDAC1 | Lowest value among tested isoforms[1][7] | Highest value among tested isoforms[1][7] |
| HDAC2 | Higher than HDAC1[1] | Lower than HDAC1[1] |
| HDAC8 | Higher than HDAC1[1] | Lower than HDAC1[1] |
| CDK5/p25 | 0.24[7] | Lower than HDAC1[1] |
Specific quantitative KD and ka values for HDAC1, HDAC2, and HDAC8 were not consistently reported across the search results, but the qualitative comparison was consistently emphasized.
Mechanism of Action
This compound acts as a mixed, non-essential activator of HDAC1.[1][2][8][9] This means that this compound can bind to both the free HDAC1 enzyme and the substrate-bound enzyme, resulting in an increased maximal rate of deacetylation.[1][4][9] This mechanism involves an increase in the apparent Vmax and a decrease in the apparent Km of the substrate.[1][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound's selectivity.
RapidFire Mass Spectrometry Assay for HDAC Activity
This biochemical assay quantifies the deacetylase activity of HDAC enzymes.
-
Reaction Setup : The assay is performed with recombinant HDAC1 or HDAC2 enzyme and a synthetic substrate, such as Bio-H4K12Ac peptide.[1][5]
-
Compound Addition : Varying concentrations of this compound are added to the reaction mixture.
-
Incubation : The reaction is allowed to proceed, during which the HDAC enzyme removes the acetyl group from the substrate.
-
Quenching : The reaction is stopped.
-
Detection : The reaction products are analyzed using a RapidFire high-throughput mass spectrometry system to measure the amount of deacetylated substrate.
-
Data Analysis : The percentage of HDAC activation is calculated relative to a control without this compound. EC50 values are determined by fitting the data to a sigmoidal dose-response curve.[1][2][5][6]
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is used to measure the direct binding affinity and kinetics between this compound and HDAC isoforms.
-
Immobilization : Biotinylated recombinant HDAC1, HDAC2, or HDAC8 is immobilized on a streptavidin-coated biosensor tip.[1][8]
-
Baseline : The biosensor is dipped in buffer to establish a baseline reading.
-
Association : The biosensor is then dipped into a solution containing this compound, and the binding of this compound to the immobilized HDAC is measured in real-time as a change in the interference pattern of light.
-
Dissociation : The biosensor is moved back into the buffer, and the dissociation of this compound from the HDAC is measured.
-
Data Analysis : The resulting sensorgrams are analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[1][7]
Visualizations
Experimental Workflow for Determining HDAC1 Activation
Caption: Workflow for determining HDAC1 activation by this compound using a mass spectrometry-based assay.
Signaling Pathway of HDAC1 Activation by this compound
Caption: this compound's mixed, non-essential activation of HDAC1, binding both free enzyme and substrate complex.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Exifone's Neuroprotective Capabilities: A Comparative Analysis in Diverse Neuronal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Exifone's neuroprotective performance against other agents, supported by experimental data. We delve into its efficacy in various neuronal models relevant to neurodegenerative diseases, offering detailed methodologies for key experiments and visualizing complex biological pathways.
This compound, a benzophenone (B1666685) derivative, has demonstrated neuroprotective properties in several preclinical models and was previously approved in France for treating cognitive deficits in elderly patients with Alzheimer's and Parkinson's disease.[1] Its primary mechanism of action is the potent and selective activation of Histone Deacetylase 1 (HDAC1), an enzyme critical for protecting neurons from DNA damage.[2][3] This guide synthesizes available data to compare this compound's neuroprotective effects with other relevant compounds, namely Donepezil (B133215) and Riluzole (B1680632), in different neuronal systems.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative effects of this compound and its comparators on key markers of neuronal health and survival across various in vitro models of neurodegenerative diseases.
Table 1: Alzheimer's Disease and Tauopathy Models
| Compound | Neuronal Model | Neurotoxic Insult | Concentration | Outcome | Key Findings |
| This compound | Human iPSC-derived neurons (Tau-A152T variant) | Rotenone (oxidative stress) | 1 µM, 10 µM | ↑ Cell Viability | Rescued cell viability to almost 80% in a dose-dependent manner.[4] |
| Donepezil | PC12 cells | Amyloid-β (Aβ) 25-35 | 5, 10, 20, 50 µM | ↑ Cell Viability | Dose-dependently antagonized Aβ-induced neurotoxicity.[2] |
| Donepezil | Rat septal neurons | Amyloid-β (Aβ) 1-42 | 0.1, 1, 10 µM | ↓ LDH Release | Attenuated mean LDH efflux by 9.4%, 17.4%, and 22.5% respectively.[4] |
| Riluzole | rTg(TauP301L)4510 mouse model | P301L tau expression | ~12.5 mg/kg/day | ↓ Tau Pathology | Reduced total tau levels and pathological phosphorylation.[5] |
Table 2: Parkinson's Disease Models
| Compound | Neuronal Model | Neurotoxic Insult | Concentration | Outcome | Key Findings |
| This compound | PC12 cells | β-amyloid peptides | Not specified | Prevents toxicity | Reduces the association of toxic peptides with cell membranes.[2] |
| Donepezil | PC12 cells | Nerve Growth Factor (NGF) | 10 µM | ↑ Neurite Outgrowth | Significantly potentiated NGF-induced neurite outgrowth.[6] |
| Alternative Compound (Artemisinin) | PC12 cells | 6-hydroxydopamine (6-OHDA) | 6.25 µM | ↑ Cell Viability, ↓ LDH Release | Significantly attenuated cell viability loss and reduced LDH release.[7] |
Table 3: Amyotrophic Lateral Sclerosis (ALS) and General Neuroprotection Models
| Compound | Neuronal Model | Neurotoxic Insult | Concentration | Outcome | Key Findings |
| This compound | General mechanism | Genotoxic stress | Not applicable | Activates HDAC1 | Potently activates the deacetylase activity of HDAC1.[3] |
| Riluzole | SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | 1-10 µM | ↑ Cell Viability, ↓ ROS | Counteracted H₂O₂-induced cell death and reduced reactive oxygen species.[8] |
| Riluzole | Cortical neuron culture | Amyotrophic Lateral Sclerosis Cerebrospinal Fluid (ALS CSF) | 5 x 10⁻⁷ M | ↑ Neuronal Survival | Partially prevented neuronal degeneration induced by ALS CSF.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
Neuroprotection Assay in Human iPSC-derived Neurons (Tauopathy Model)
-
Cell Culture:
-
Human iPSC-derived neural progenitor cells (NPCs) from a patient with a tau-A152T variant are cultured on poly-ornithine and laminin-coated plates.
-
Differentiation into cortical-like glutamatergic neurons is induced using inducible expression of the pro-neural transcription factor Neurogenin 2 (Ngn2).
-
-
Compound Treatment:
-
Differentiated neurons are pre-treated with this compound (1 µM or 10 µM) for 8 hours.
-
-
Induction of Oxidative Stress:
-
The neurotoxin Rotenone is added to the culture medium at a final concentration of 0.5 µM or 1 µM for a total of 24 hours to induce oxidative stress.
-
-
Assessment of Cell Viability:
-
Cell viability is quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells relative to control cultures.
-
Neuroprotection Assay in PC12 Cells (Alzheimer's Disease Model)
-
Cell Culture:
-
PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
-
Compound Treatment:
-
Cells are pre-treated with Donepezil at various concentrations (e.g., 5, 10, 20, 50 µM) for a specified duration.
-
-
Induction of Neurotoxicity:
-
Amyloid-β peptide (25-35 fragment) is added to the culture medium at a concentration of 20 µM for 24 hours to induce neurotoxicity.[2]
-
-
Assessment of Cell Viability:
-
Cell viability is determined using the MTT assay.
-
Neuroprotection Assay in PC12 Cells (Parkinson's Disease Model)
-
Cell Culture:
-
PC12 cells are cultured as described above.
-
-
Compound Treatment:
-
Cells are pre-treated with the test compound at various concentrations for 2 hours.
-
-
Induction of Neurotoxicity:
-
6-hydroxydopamine (6-OHDA) is added to the culture medium at a concentration of 100 µM for 24 hours to mimic dopaminergic neuron degeneration.[7]
-
-
Assessment of Cytotoxicity:
-
Lactate dehydrogenase (LDH) release into the culture medium is measured using a commercially available kit to quantify cell death.
-
Conclusion
This compound demonstrates significant neuroprotective effects in various in vitro models, primarily through its mechanism as a potent HDAC1 activator. In a human iPSC-derived model of tauopathy, this compound effectively rescues neurons from oxidative stress-induced cell death. When compared to other neuroprotective agents like Donepezil and Riluzole, this compound presents a distinct mechanistic profile. While Donepezil shows efficacy against amyloid-beta toxicity, and Riluzole exhibits broader anti-excitotoxic and antioxidant properties, this compound's targeted activation of HDAC1 offers a novel therapeutic avenue for neurodegenerative diseases characterized by genomic instability and DNA damage. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these compounds in various neurodegenerative contexts.
References
- 1. scispace.com [scispace.com]
- 2. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-content image-based analysis and proteomic profiling identifies Tau phosphorylation inhibitors in a human iPSC-derived glutamatergic neuronal model of tauopathy [scholarworks.indianapolis.iu.edu]
- 4. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole rescues glutamate alterations, cognitive deficits, and tau pathology associated with P301L tau expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil potentiates nerve growth factor-induced neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of riluzole in ALS CSF toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Exifone and Newer Neuroprotective Compounds
For researchers, scientists, and drug development professionals, the landscape of neuroprotective agents is in a constant state of evolution. While older compounds like Exifone have demonstrated clinical utility, a new generation of neuroprotective agents with diverse mechanisms of action is emerging. This guide provides an objective comparison of the efficacy of this compound against newer compounds, supported by experimental data, detailed methodologies, and visualizations of key signaling pathways to aid in the selection of promising candidates for further investigation.
Overview of Neuroprotective Mechanisms
Neuroprotective strategies aim to mitigate the neuronal damage caused by acute injuries like stroke or chronic neurodegenerative diseases such as Alzheimer's and Parkinson's. These strategies target various aspects of the neurodegenerative cascade, including excitotoxicity, oxidative stress, inflammation, and apoptosis.
-
This compound , a potent activator of Histone Deacetylase 1 (HDAC1), represents a unique approach by modulating gene expression to enhance neuronal survival and protect against genotoxic stress.[1][2][3][4][5]
-
Newer compounds often employ multi-targeted approaches or highly specific molecular interactions. These include direct scavenging of free radicals, modulation of specific receptor pathways, and broad anti-inflammatory and anti-apoptotic effects.
Comparative Efficacy: A Data-Driven Analysis
Direct comparative clinical trials between this compound and newer neuroprotective compounds are scarce. However, by examining their performance in preclinical and clinical studies using similar models and endpoints, we can draw objective comparisons.
This compound: A Focus on HDAC1 Activation
This compound's neuroprotective effects are primarily attributed to its potent activation of HDAC1.[1][2][3][4] This activation is believed to protect genomic integrity in the context of neurodegeneration.[1][2][3][4]
Table 1: Quantitative Data on this compound's HDAC1 Activation
| Parameter | Value | Cell/Enzyme System | Reference |
| HDAC1 EC50 | 0.02 µM | Recombinant HDAC1 | [1] |
| HDAC2 EC50 | 0.082 µM | Recombinant HDAC2 | [1] |
| HDAC1 EC1.5 | 0.002 µM | Recombinant HDAC1 | [1] |
| HDAC2 EC1.5 | 0.015 µM | Recombinant HDAC2 | [1] |
| HDAC1 Binding (KD) | 0.093 µM | Biolayer Interferometry | [5][6] |
| HDAC2 Binding (KD) | 0.142 µM | Biolayer Interferometry | [5][6] |
Neuroprotective Activity: In a tauopathy patient-derived iPSC neuronal model subjected to oxidative stress, this compound treatment was shown to be neuroprotective.[2][4]
Newer Neuroprotective Compounds: Diverse Mechanisms and Efficacy
A host of newer compounds have shown promise in preclinical and clinical settings, each with a distinct mechanistic profile.
LM11A-31 is a small molecule that selectively activates survival pathways and inhibits degenerative signaling through the p75 neurotrophin receptor (p75NTR).[7][8] This modulation has shown therapeutic potential in models of Alzheimer's disease and other neurodegenerative conditions.[8]
Table 2: Preclinical and Clinical Efficacy Data for LM11A-31
| Experimental Model | Key Quantitative Findings | Reference |
| Alzheimer's Disease (Phase 2a) | Significantly slowed increases in CSF levels of SNAP25 and neurogranin (B1177982) compared to placebo. | [7] |
| Alzheimer's Disease (Mouse Model) | Prevented tau phosphorylation and misfolding, and cognitive decline. | [8] |
| Huntington's Disease (Mouse Model) | Normalized aberrant p75NTR signaling. | [9] |
Edaravone (B1671096) is an antioxidant that mitigates oxidative stress, a key contributor to neuronal damage in acute ischemic stroke.[10] It is approved for the treatment of stroke in Japan and has shown efficacy in improving functional outcomes.
Table 3: Clinical Efficacy Data for Edaravone in Acute Ischemic Stroke
| Clinical Endpoint (at 90 days) | Edaravone Group | Placebo Group | P-value | Reference |
| Favorable Outcome (mRS ≤ 2) | 72% of patients | 40% of patients | < 0.005 | [10][11] |
| Mean Barthel Index | 82.40 ± 18.32 | 68.20 ± 21.30 | < 0.005 | [10][11] |
| Reduced Mortality (Meta-analysis) | - | - | < 0.01 | [12] |
Derived from celery seeds, Butylphthalide (B1668128) (NBP) has been approved in China for the treatment of acute ischemic stroke.[13] Its neuroprotective effects are multifaceted, involving the inhibition of inflammation, reduction of oxidative stress, and regulation of apoptosis.[13][14][15]
Table 4: Overview of Butylphthalide (NBP) Neuroprotective Effects
| Mechanism | Key Effect | Reference |
| Anti-inflammatory | Inhibits NLRP3 inflammasome activation in microglia. | [13] |
| Anti-oxidative Stress | Reduces mitochondrial oxidative stress. | [13] |
| Anti-apoptotic | Inhibits the mitochondrial apoptotic pathway. | [13] |
| Vascular | Improves cerebral blood flow and microcirculation. | [14][16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection and the experimental designs used to evaluate these compounds is crucial for a deeper understanding.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the key experimental methodologies.
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This is a widely used preclinical model of ischemic stroke.
-
Anesthesia and Surgical Preparation: Rats are anesthetized, and a midline incision is made in the neck to expose the common carotid artery (CCA).[17][18]
-
Artery Occlusion: The external carotid artery (ECA) and its branches are isolated and coagulated. A filament is inserted through the ECA into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).[17][18][19]
-
Reperfusion: After a defined period of occlusion (e.g., 60 or 120 minutes), the filament is withdrawn to allow for reperfusion.[17][18]
-
Outcome Assessment: Neurological deficits are scored, and infarct volume is measured using techniques like TTC staining at a specified time point post-reperfusion.
iPSC-Derived Neuronal Models of Neurodegeneration
Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful in vitro platform to model neurodegenerative diseases and screen for neuroprotective compounds.
-
iPSC Generation and Neuronal Differentiation: Somatic cells from patients with a specific neurodegenerative disease (e.g., a tauopathy) are reprogrammed into iPSCs. These iPSCs are then differentiated into specific neuronal lineages.[20][21][22]
-
Induction of Cellular Stress: Differentiated neurons are exposed to stressors to mimic disease pathology, such as rotenone (B1679576) to induce mitochondrial dysfunction and oxidative stress.[4]
-
Compound Treatment and Viability Assessment: Neuronal cultures are treated with the test compound (e.g., this compound) before or during the stress induction. Cell viability is then quantified using assays such as MTT or LDH release.
-
Biochemical and Molecular Analysis: Cellular lysates and conditioned media are collected to analyze disease-specific markers, such as protein aggregation, phosphorylation status, and inflammatory cytokines.
Conclusion
The field of neuroprotection is moving towards a more nuanced understanding of the complex pathologies underlying neuronal death. While this compound presents a compelling mechanism through HDAC1 activation, newer compounds like LM11A-31, Edaravone, and Butylphthalide offer a broader range of therapeutic strategies. LM11A-31's targeted modulation of the p75NTR pathway, Edaravone's potent antioxidant properties, and NBP's multi-target efficacy highlight the diverse and promising avenues for future drug development. The choice of a neuroprotective agent for further research and development will depend on the specific pathological context, with the data and methodologies presented in this guide serving as a valuable resource for making informed decisions. The continued exploration of these and other novel compounds holds the promise of delivering effective treatments for a range of devastating neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. alzforum.org [alzforum.org]
- 9. Neuroimaging, Urinary, and Plasma Biomarkers of Treatment Response in Huntington’s Disease: Preclinical Evidence with the p75NTR Ligand LM11A-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized controlled clinical trial to compare the safety and efficacy of edaravone in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Application and prospects of butylphthalide for the treatment of neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dengyuemed.com [dengyuemed.com]
- 17. Transient Middle Cerebral Artery Occlusion Model of Neonatal Stroke in P10 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Transient Middle Cerebral Artery Occlusion Model of Stroke [jove.com]
- 20. Human iPSC-Derived Neural Models for Studying Alzheimer’s Disease: from Neural Stem Cells to Cerebral Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling Alzheimer’s disease with human induced pluripotent stem (iPS) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iPSC for modeling neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Exifone and the HDAC Inhibitor CI-994: Mechanisms and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular effects of Exifone and the well-characterized histone deacetylase (HDAC) inhibitor, CI-994. The following sections detail their distinct mechanisms of action, supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of their molecular interactions and experimental workflows.
Contrasting Mechanisms of Action: Activation vs. Inhibition
This compound and CI-994 represent two opposing approaches to modulating the activity of histone deacetylases, a class of enzymes crucial for the epigenetic regulation of gene expression. While both compounds ultimately influence histone acetylation, their direct effects on HDAC enzymes are fundamentally different.
This compound: A Potent Activator of HDAC1
This compound has been identified as a potent activator of HDAC1.[1][2][3][4][5] Its mechanism is described as mixed, non-essential activation, meaning it can bind to both the free HDAC1 enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation.[1][2][4][5] This activation results in a decrease in histone acetylation levels in cellular models.[1][3][4][5][6] Notably, this compound demonstrates a preferential activation of HDAC1 over other class I HDACs, such as HDAC2.[1][7] Beyond its effects on histone deacetylation, this compound has been shown to possess neuroprotective properties and can scavenge free radicals.[1][2]
CI-994: A Class I HDAC Inhibitor
In contrast, CI-994 (Tacedinaline) is a well-established inhibitor of class I histone deacetylases, with particular activity against HDAC1, HDAC2, and HDAC3.[8][9][10] By blocking the active site of these enzymes, CI-994 leads to an accumulation of acetylated histones (hyperacetylation), which is generally associated with a more open chromatin structure and increased gene transcription.[11][12] This activity underlies its investigation as an anti-cancer agent and a potential cognitive enhancer.[8][11][13]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and CI-994 based on available experimental data.
| Compound | Target(s) | Mechanism | Parameter | Value | Reference |
| This compound | HDAC1, HDAC2 | Mixed, non-essential activator | EC50 (HDAC1) | 0.02 µM | [1][7] |
| EC50 (HDAC2) | 0.08 µM | [1][7] | |||
| EC1.5 (HDAC1) | 0.002 µM | [1][7] | |||
| EC1.5 (HDAC2) | 0.015 µM | [1] | |||
| CI-994 | HDAC1, HDAC2, HDAC3 | Inhibitor | IC50 (HDAC1) | 0.9 µM | [9] |
| IC50 (HDAC2) | 0.9 µM | [9] | |||
| IC50 (HDAC3) | 1.2 µM | [9] | |||
| IC50 (in vitro vs HDAC1) | 0.037 µM | [1] |
Signaling Pathways and Mechanisms of Action
The opposing actions of this compound and CI-994 on HDAC1 lead to distinct downstream cellular effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
HDAC Activity Assays
RapidFire Mass Spectrometry Assay (for this compound and CI-994):
This high-throughput assay was used to measure the enzymatic activity of HDAC1. The reaction mixture typically contained recombinant HDAC1 enzyme and a synthetic acetylated peptide substrate (e.g., Bio-H4K12Ac). The reaction was initiated and allowed to proceed for a specific time before being quenched. The reaction products (deacetylated peptide) were then detected and quantified using a RapidFire mass spectrometry system, which allows for rapid sample processing. For this compound, dose-response curves were generated by measuring HDAC1 activity across a range of this compound concentrations to determine the EC50 value.[8][14] For CI-994, a similar approach was used to determine its inhibitory effect and calculate the IC50 value.[1][7]
Binding Kinetics
Biolayer Interferometry (BLI) (for this compound):
BLI was employed to measure the direct binding of this compound to HDAC1 and other related proteins. In this assay, biotinylated recombinant HDAC1 was immobilized on a streptavidin-coated biosensor. The biosensor was then dipped into solutions containing varying concentrations of this compound. The binding and dissociation of this compound to the immobilized HDAC1 were monitored in real-time by measuring changes in the interference pattern of light reflected from the biosensor surface. This data was used to calculate kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1][4][5]
Cellular Assays
Neuronal Cell Viability Assay (for this compound):
To assess the neuroprotective effects of this compound, human induced pluripotent stem cell (iPSC)-derived neurons were used. Neuronal cultures were pre-treated with this compound at various concentrations for a specified period (e.g., 8 hours). Subsequently, a neurotoxin such as rotenone (B1679576) was added to induce cellular stress and damage. After a further incubation period (e.g., 24 hours), cell viability was measured using a standard method like the MTT assay or a luminescence-based assay that quantifies ATP levels. The results indicated that this compound pre-treatment could rescue neuronal viability in a dose-dependent manner.[1]
Chromatin Immunoprecipitation (ChIP) (General for HDAC modulators):
ChIP assays are used to determine the association of specific proteins with specific genomic regions. For studying the effects of HDAC modulators like this compound or CI-994, cells would be treated with the compound or a vehicle control. The cells are then treated with formaldehyde (B43269) to crosslink proteins to DNA. The chromatin is extracted and sheared into smaller fragments. An antibody specific to an acetylated histone mark (e.g., H3K9Ac) is used to immunoprecipitate the chromatin fragments. The crosslinks are then reversed, and the associated DNA is purified. The amount of specific DNA sequences is quantified using quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq) to assess changes in histone acetylation at specific gene loci.[11]
Conclusion
This compound and CI-994 provide valuable and contrasting tools for investigating the roles of histone deacetylation in health and disease. This compound's unique mechanism as an HDAC1 activator opens new avenues for therapeutic strategies, particularly in neurodegenerative disorders where enhancing HDAC1 activity may be beneficial. Conversely, CI-994's established role as a class I HDAC inhibitor continues to be explored for its potential in oncology and cognitive enhancement. The data and protocols presented here offer a comprehensive resource for researchers to understand and further investigate the distinct biological consequences of these two important modulators of epigenetic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitor-based chromatin precipitation for identification of targeted genomic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class I HDAC imaging using [3H]CI-994 autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 6. Rotenone Induction of Hydrogen Peroxide Inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E Pathways, Leading to Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effect of Neuronal CoQ10 Deficiency and Mitochondrial Dysfunction on a Rotenone-Induced Neuronal Cell Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound Is a Potent HDAC1 Activator with Neuroprotective Activity in Human Neuronal Models of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Identifying Protein Interactions with Histone Peptides Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Exifone as a Modulator of HDAC1: A Review of Preclinical Evidence
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the experimental data surrounding Exifone, a small molecule identified as a potent activator of Histone Deacetylase 1 (HDAC1). Due to a lack of extensive cross-validation in multiple independent laboratories, this guide will focus on the primary findings from a key research group and contextualize this compound's potential within the broader landscape of HDAC modulation for neurodegenerative diseases.
Introduction to this compound
This compound, a benzophenone (B1666685) derivative, was previously marketed in France for cognitive disorders but was later withdrawn due to instances of hepatotoxicity.[1] More recent research has revitalized interest in this compound by identifying its mechanism of action as a potent activator of HDAC1, an enzyme implicated in neuroprotection and DNA damage repair.[1][2][3] This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with this compound's effects on HDAC1.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound's interaction with HDAC1 and related enzymes. These data are primarily derived from a series of publications by a single research consortium.
Table 1: Enzymatic Activity of this compound on HDAC1
| Parameter | Value | Substrate | Assay Method | Reference |
| HDAC1 Activation | ||||
| EC50 | 0.02 µM | Bio-H4K12Ac (1 µM) | RapidFire Mass Spectrometry | [4][5] |
| Top Fitted Activity | 495.6% | Bio-H4K12Ac (1 µM) | RapidFire Mass Spectrometry | [4] |
| Mechanism of Action | Mixed, Non-essential Activation | Bio-H4K12Ac | RapidFire Mass Spectrometry | [1][2] |
| α (change in Km) | 0.3 | Bio-H4K12Ac | RapidFire Mass Spectrometry | [1][6] |
| β (change in Vmax) | 1.46 | Bio-H4K12Ac | RapidFire Mass Spectrometry | [1][6] |
Table 2: Selectivity Profile of this compound
| Enzyme | EC50 / KD | Fold Selectivity (vs. HDAC1) | Assay Method | Reference |
| HDAC2 | ||||
| EC50 | 0.08 µM | ~4-fold | RapidFire Mass Spectrometry | [4][5] |
| KD | 0.142 µM | ~1.5-fold | Biolayer Interferometry | [4] |
| HDAC1 | ||||
| KD | 0.093 µM | - | Biolayer Interferometry | [4] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
This compound is reported to act as a mixed, non-essential activator of HDAC1.[1][2] This means it can bind to both the free enzyme and the enzyme-substrate complex, leading to an increased affinity of HDAC1 for its substrate (lower Km) and an increased maximal reaction velocity (higher Vmax).[1][6] This is distinct from many other enzyme modulators and suggests a unique allosteric binding site.
Caption: Proposed mixed, non-essential activation of HDAC1 by this compound.
Experimental Workflow for Assessing Neuroprotection
The neuroprotective effects of this compound have been studied using human induced pluripotent stem cell (iPSC)-derived neurons from patients with tauopathy.[1][2] The general workflow involves differentiating iPSCs into neurons, subjecting them to oxidative stress, and then treating them with this compound to measure its protective effects.
Caption: General workflow for evaluating this compound's neuroprotective effects.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and cross-validation. Below are summaries of the protocols as described in the primary literature.
1. RapidFire Mass Spectrometry (MS) Assay for HDAC1 Activity
This high-throughput assay directly measures the formation of the deacetylated product.
-
Enzyme and Substrate: Recombinant human HDAC1 is incubated with a biotinylated peptide substrate (e.g., Bio-H4K12Ac or Bio-p53K382Ac).[7]
-
Reaction Buffer: A typical buffer consists of 20 mM HEPES (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 0.1 mg/mL BSA.[3]
-
Procedure:
-
HDAC1 enzyme is pre-incubated with varying concentrations of this compound (or a vehicle control) in an assay buffer.
-
The enzymatic reaction is initiated by the addition of the acetylated peptide substrate.
-
The reaction is allowed to proceed for a specific time at room temperature.
-
The reaction is quenched, and the sample is injected into the RapidFire MS system.
-
The system rapidly separates the substrate from the product, and the amount of deacetylated product is quantified by mass spectrometry.[7]
-
-
Data Analysis: The rate of product formation is used to determine enzyme activity. EC50 values are calculated from dose-response curves.
2. Biolayer Interferometry (BLI) for Binding Kinetics
BLI is used to measure the direct binding of this compound to HDAC enzymes in real-time.
-
Immobilization: Biotinylated HDAC1 or HDAC2 is immobilized on streptavidin-coated biosensors.[2][4]
-
Association: The biosensors are dipped into solutions containing various concentrations of this compound, and the association (binding) is measured as a shift in the interference pattern of light.
-
Dissociation: The biosensors are then moved to a buffer-only solution to measure the dissociation of this compound from the enzyme.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined from the binding curves. The equilibrium dissociation constant (KD) is calculated as kd/ka.[4]
3. Neuroprotection Assay in iPSC-derived Neurons
This cell-based assay assesses the ability of this compound to protect neurons from stress-induced death.
-
Cell Culture: Human iPSCs are differentiated into neuronal cultures, often containing a mix of neurons and glial cells.[8]
-
Induction of Stress: Oxidative stress is induced in the neuronal cultures using a toxic agent (e.g., rotenone, which inhibits mitochondrial complex I).[1]
-
Treatment: The stressed cultures are treated with various concentrations of this compound.
-
Assessment of Neuroprotection: Cell viability is assessed using methods such as:
-
Immunocytochemistry to visualize neuronal morphology and count surviving neurons.
-
Measurement of biomarkers for apoptosis (e.g., cleaved caspase-3) or oxidative stress.
-
Assays for cellular health, such as measuring ATP levels.
-
Comparison with Alternatives
As of the current literature, there is a notable lack of other well-characterized, potent, and selective small-molecule activators of HDAC1, making a direct comparison challenging. The primary therapeutic strategy involving HDACs in neurodegeneration has focused on HDAC inhibitors (HDACis) .
-
HDAC Inhibitors vs. Activators: HDACis, such as Vorinostat and Valproic Acid, have shown neuroprotective effects in various preclinical models.[9][10] The proposed mechanism is that by inhibiting HDACs, histone acetylation is increased, leading to a more open chromatin structure and the expression of genes involved in neuronal survival and plasticity.[10]
-
Contrasting Mechanisms: The therapeutic hypothesis for this compound is fundamentally different. It posits that activating HDAC1 is beneficial, particularly in the context of DNA damage, where HDAC1 plays a critical role in repair.[1] This suggests that the roles of different HDAC isoforms are highly context-dependent, and pan-HDAC inhibition may have unintended consequences.
-
Future Directions: The discovery of this compound's mechanism opens a new avenue for therapeutic development. Future research will likely focus on developing novel HDAC1 activators with improved safety profiles (i.e., without the liver toxicity associated with this compound) and on elucidating the specific contexts in which HDAC1 activation is beneficial over inhibition.[11]
Conclusion
The available data, primarily from a single research group, present a compelling case for this compound as a potent and selective activator of HDAC1 with neuroprotective properties in preclinical models. Its unique mechanism of action distinguishes it from the more widely studied HDAC inhibitors. However, the lack of independent cross-validation and the historical concerns over its toxicity highlight the need for further research. The development of new, safer HDAC1 activators, guided by the findings on this compound, represents an exciting and novel therapeutic strategy for neurodegenerative diseases. The detailed protocols provided in this guide are intended to facilitate such validation and further exploration by the broader scientific community.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. westbioscience.com [westbioscience.com]
- 10. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
The Quest for Safer Neuroprotection: A Comparative Guide to HDAC1 Activators Beyond Exifone
For researchers and drug development professionals, the activation of Histone Deacetylase 1 (HDAC1) presents a promising therapeutic avenue for neurodegenerative diseases. Exifone, a potent HDAC1 activator, demonstrated significant neuroprotective effects but was ultimately withdrawn from the market due to concerns of hepatotoxicity. This guide provides a comparative framework for evaluating safer alternatives to this compound, offering insights into experimental validation and the underlying molecular pathways.
This compound: A Double-Edged Sword in Neuroprotection
This compound, a benzophenone (B1666685) derivative, was shown to be a potent, mixed non-essential activator of HDAC1.[1] It exhibited neuroprotective properties by enhancing the deacetylase activity of HDAC1, which is crucial for protecting neurons from DNA damage and genotoxic stress.[1][2][3] However, continued administration of high doses of this compound led to reversible liver damage in some patients, necessitating the exploration of safer therapeutic alternatives.[4]
Efficacy Profile of this compound
Biochemical assays have characterized this compound's activation of HDAC1, revealing its potency and selectivity.
| Parameter | Value | Substrate | Assay Method |
| EC50 (HDAC1) | 0.045 µM | Bio-H4K12Ac | RapidFire Mass Spectrometry |
| EC50 (HDAC1) | 0.065 µM | Bio-p53K382Ac | RapidFire Mass Spectrometry |
| Selectivity | ~4-fold vs. HDAC2 | Bio-H4K12Ac | RapidFire Mass Spectrometry |
Table 1: In vitro efficacy of this compound in activating HDAC1. Data shows the half-maximal effective concentration (EC50) for HDAC1 activation using different substrates and its selectivity over the closely related HDAC2 isoform.[2]
Safety Profile of this compound
The primary concern with this compound is its potential for liver toxicity. While initial studies showed it to be well-tolerated, long-term, high-dose administration was associated with hepatotoxicity. This underscores the critical need for robust safety profiling of any new HDAC1 activator.
The Landscape of Safer Alternatives
The development of safer HDAC1 activators is an active area of research. While no specific alternatives have been clinically approved as direct replacements for this compound, ongoing efforts focus on modifying the benzophenone scaffold to mitigate toxicity while retaining or enhancing HDAC1 activation. For the purpose of this guide, we will consider two hypothetical next-generation compounds, SA-1 and SA-2 (Safer Alternative-1 and -2), to illustrate a comparative analysis.
Comparative Efficacy of Next-Generation HDAC1 Activators
The initial evaluation of novel compounds involves in vitro assays to determine their potency and selectivity for HDAC1 activation, directly comparing them to this compound.
| Compound | EC50 (HDAC1, µM) | Selectivity (vs. HDAC2) | Mechanism of Activation |
| This compound | 0.045 | ~4-fold | Mixed non-essential |
| SA-1 | 0.030 | >10-fold | Non-essential |
| SA-2 | 0.095 | >15-fold | Allosteric |
Table 2: Hypothetical comparative in vitro efficacy of this compound and two safer alternatives (SA-1 and SA-2). This table highlights key parameters for initial screening and lead selection.
Comparative In Vitro Safety Profile
A crucial step in developing safer alternatives is the early assessment of potential toxicity, particularly hepatotoxicity. A panel of in vitro assays can provide an initial safety assessment.
| Compound | HepG2 Cytotoxicity (CC50, µM) | Primary Human Hepatocyte Cytotoxicity (CC50, µM) | Mitochondrial Toxicity (IC50, µM) |
| This compound | 25 | 15 | 10 |
| SA-1 | >100 | >100 | >50 |
| SA-2 | 80 | 65 | >50 |
Table 3: Hypothetical comparative in vitro safety profiles. CC50 represents the half-maximal cytotoxic concentration. Higher values indicate lower toxicity.
Experimental Protocols for Comparative Analysis
To generate the comparative data presented above, standardized and robust experimental protocols are essential.
HDAC1 Activity Assay (RapidFire Mass Spectrometry)
This high-throughput assay directly measures the enzymatic activity of HDAC1.
-
Reagents and Materials : Recombinant human HDAC1 and HDAC2 enzymes, acetylated peptide substrates (e.g., Bio-H4K12Ac, Bio-p53K382Ac), assay buffer (50 mM Tris-HCl pH 7.5, 100 mM KCl, 0.01% Brij-35), test compounds (this compound, SA-1, SA-2), and a suitable HDAC inhibitor for control (e.g., Trichostatin A).
-
Procedure :
-
Dispense 10 µL of assay buffer containing the test compound at various concentrations into a 384-well plate.
-
Add 10 µL of HDAC1 enzyme solution (final concentration ~0.5 nM) and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the acetylated peptide substrate (final concentration ~1 µM).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 5 µL of 1% formic acid.
-
Analyze the plate on a RapidFire Mass Spectrometry system to quantify the deacetylated product.
-
-
Data Analysis : Calculate the percentage of substrate conversion and plot against the compound concentration to determine the EC50 value using a non-linear regression model.
In Vitro Hepatotoxicity Assay
This assay provides an initial assessment of a compound's potential to cause liver cell damage.
-
Cell Culture : Culture HepG2 cells or primary human hepatocytes in appropriate media and conditions.
-
Compound Treatment : Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compounds for 24-48 hours.
-
Cytotoxicity Measurement : Assess cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis : Normalize the viability data to the vehicle-treated control and plot against the compound concentration to determine the CC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the mechanism of action and the evaluation strategy.
Caption: HDAC1 signaling pathway in neuroprotection.
Caption: Experimental workflow for identifying safer HDAC1 activators.
Caption: Logical relationship for developing safer HDAC1 activators.
Conclusion and Future Directions
The journey to find a safe and effective HDAC1 activator for neurodegenerative diseases continues. While this compound provided a valuable proof-of-concept, its safety profile necessitates the development of next-generation compounds. Through a systematic approach of comparative in vitro efficacy and safety testing, guided by medicinal chemistry and a deep understanding of the underlying biology, the identification of lead candidates with an improved therapeutic index is an achievable goal. Future research should focus on expanding the panel of in vitro safety assays and ultimately validating promising candidates in preclinical in vivo models of neurodegeneration and toxicology.
References
Exifone's Neuroprotective Potential: An In Vivo Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides an objective comparison of Exifone's therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, with alternative strategies. The information is supported by available experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound, a potent activator of Histone Deacetylase 1 (HDAC1), has demonstrated significant neuroprotective effects in preclinical in vivo models of Alzheimer's disease. Its mechanism of action, centered on enhancing the cellular DNA damage response, presents a promising therapeutic avenue. However, a comprehensive evaluation of its potential requires a comparative analysis against other treatment modalities.
Performance Comparison: this compound vs. Alternative Approaches
While direct head-to-head in vivo comparative studies between this compound and other specific drugs are not extensively documented in publicly available literature, a comparison can be drawn based on their distinct mechanisms of action and reported preclinical outcomes.
| Therapeutic Strategy | Mechanism of Action | Reported In Vivo Efficacy (Alzheimer's Models) | Key Limitations & Considerations |
| This compound (HDAC1 Activator) | Activates HDAC1, which in turn activates 8-Oxoguanine DNA Glycosylase (OGG1), a key enzyme in the base excision repair pathway for oxidative DNA damage.[1] | Reduced levels of oxidative DNA damage in the brain. Improved cognitive functions, including memory, in two different mouse models of Alzheimer's and in healthy older mice.[1] | Previously withdrawn from the European market due to instances of liver damage in some patients, highlighting the need for safer analogues.[1] |
| HDAC Inhibitors (e.g., Vorinostat, Sodium Butyrate) | Inhibit the activity of HDACs, leading to hyperacetylation of histones and other proteins, which can modulate gene expression to promote neuroprotective pathways.[2][3] | Have been shown to improve memory and synaptic plasticity in animal models of Alzheimer's disease.[3][4] Some inhibitors can also reduce neuroinflammation.[4] | Lack of isoform specificity can lead to off-target effects. The roles of individual HDACs can be complex and sometimes contradictory in neurodegeneration.[5] |
| Amyloid-Targeting Therapies (e.g., Aducanumab, Lecanemab) | Monoclonal antibodies that target and promote the clearance of amyloid-beta plaques, a hallmark of Alzheimer's disease. | Have demonstrated a reduction in amyloid plaque burden in the brain. Clinical trial results on cognitive improvement have been varied and are a subject of ongoing scientific discussion. | Potential for side effects such as amyloid-related imaging abnormalities (ARIA). The extent to which amyloid plaque removal translates to cognitive benefits is still under investigation. |
| Tau-Targeting Therapies | Aim to prevent the aggregation of tau protein into neurofibrillary tangles or to promote the clearance of existing tangles. | Various approaches are in preclinical and clinical development, with some showing promise in reducing tau pathology in animal models. | The complex nature of tau pathology and its various post-translational modifications present significant challenges for therapeutic development. |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism and its in vivo validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
The following are representative protocols for key experiments cited in the in vivo validation of this compound's therapeutic potential.
Animal Model and Drug Administration
-
Animal Model: Transgenic mouse models of Alzheimer's disease, such as the APP/PS1 or 5xFAD mice, are commonly used.[6] These models overexpress human genes with mutations linked to familial Alzheimer's disease, leading to the development of amyloid plaques and cognitive deficits. Age-matched wild-type littermates serve as controls.
-
Drug Administration: this compound is typically administered orally. A common method is to incorporate the drug into the animal's chow or to administer it daily via oral gavage. The dosage and duration of treatment are critical parameters that need to be optimized based on pharmacokinetic and pharmacodynamic studies. For instance, a study might involve chronic treatment for a period of 3-6 months.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Behavioral Assessment of Cognitive Function
-
Morris Water Maze: This is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform. Each trial starts with the mouse being placed in the water at a different starting position. The time it takes to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
-
Other Behavioral Tests: Other tests such as the Y-maze for spatial working memory or the novel object recognition test for recognition memory can also be employed.
Immunohistochemical and Biochemical Analysis
-
Tissue Preparation:
-
Following the final behavioral tests, mice are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).[7][8]
-
Brains are carefully dissected and post-fixed in the same fixative.[7][8]
-
The brain tissue is then processed for either paraffin (B1166041) embedding or cryosectioning.[7][8]
-
-
Immunohistochemistry for 8-oxoGuanine:
-
Brain sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitope.
-
Sections are incubated with a primary antibody specific for 8-oxoGuanine.
-
A secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) is then applied.
-
Sections are counterstained (e.g., with DAPI to visualize nuclei) and mounted.
-
Images are captured using a fluorescence or light microscope.
-
-
Quantification: The intensity of the 8-oxoGuanine staining is quantified using image analysis software (e.g., ImageJ) in specific brain regions of interest, such as the hippocampus and cortex. This allows for a quantitative comparison of oxidative DNA damage between treatment groups.
Conclusion
This compound's mechanism as an HDAC1 activator, leading to enhanced DNA repair and subsequent neuroprotection, represents a novel and promising strategy for the treatment of neurodegenerative diseases like Alzheimer's. While in vivo studies in mouse models have yielded encouraging results regarding the reduction of oxidative DNA damage and improvement in cognitive function, the historical data on its liver toxicity in humans underscores the critical importance of developing safer and more targeted second-generation HDAC1 activators. Further research, including direct comparative in vivo studies against other therapeutic agents, is essential to fully elucidate the therapeutic potential of this class of compounds and to pave the way for future clinical applications.
References
- 1. Study finds that aging neurons accumulate DNA damage | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Acetylation Modifiers in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Complex neuroprotective and neurotoxic effects of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Exifone and Other Polyphenols in the Management of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Polyphenols, a class of naturally occurring compounds, have garnered significant attention for their neuroprotective properties. This guide provides a comparative overview of Exifone, a benzophenone (B1666685) derivative with a newly elucidated mechanism of action, against other well-researched polyphenols—Resveratrol, Curcumin, and Epigallocatechin-3-gallate (EGCG)—in the context of neurodegeneration. This analysis is based on available experimental data to facilitate an objective comparison of their performance and underlying mechanisms.
Introduction to Neuroprotective Polyphenols
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Key pathological mechanisms include oxidative stress, neuroinflammation, protein misfolding and aggregation, and synaptic dysfunction. Polyphenols are believed to exert their neuroprotective effects by targeting these pathways.
This compound , initially recognized for its free radical scavenging properties, has recently been identified as a potent activator of Histone Deacetylase 1 (HDAC1). Activation of HDAC1 is an emerging strategy to protect neurons from DNA damage and cell cycle re-entry, critical factors in the progression of diseases like Alzheimer's and Parkinson's.
Resveratrol , a stilbenoid found in grapes and red wine, is known to activate Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and longevity. Its neuroprotective effects are also attributed to its antioxidant and anti-inflammatory activities.
Curcumin , the active component of turmeric, exhibits a broad range of biological activities, including potent antioxidant and anti-inflammatory effects. A key mechanism of its neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
Epigallocatechin-3-gallate (EGCG) , the most abundant catechin (B1668976) in green tea, is a powerful antioxidant and has been shown to modulate various signaling pathways involved in neuroprotection. It can also chelate metal ions, which are implicated in oxidative stress and protein aggregation.
Comparative Analysis of Efficacy and Mechanism
To provide a clear comparison, the following tables summarize the quantitative data available for this compound and the other selected polyphenols. It is important to note that the data are compiled from various studies and experimental conditions may differ, warranting cautious interpretation.
Table 1: Comparison of Primary Mechanism of Action and Efficacy
| Compound | Primary Mechanism | Target | Efficacy (EC50/IC50) | Cell/Assay System | Reference |
| This compound | HDAC1 Activation | HDAC1 | EC50: 0.02 µM | RapidFire Mass Spectrometry (Bio-H4K12Ac substrate) | |
| HDAC1 | EC50: 0.045 µM | RapidFire Mass Spectrometry (Bio-H4K12Ac substrate) | |||
| HDAC2 Activation | HDAC2 | EC50: 0.082 µM | RapidFire Mass Spectrometry (Bio-H4K12Ac substrate |
Safety Operating Guide
Essential Guide to the Proper Disposal of Exifone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Exifone, based on available safety data. Given the variability in regulatory guidelines, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Hazard Identification and Safety Precautions
Conflicting information exists regarding the hazard classification of this compound. While one safety data sheet (SDS) classifies it as "Not a hazardous substance or mixture," another indicates it is harmful if swallowed and causes skin and serious eye irritation.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles. In case of eye contact, rinse immediately with plenty of water and seek medical advice.[3]
-
Skin Protection: Wear suitable protective clothing and gloves.[3] In case of skin contact, wash immediately with soap and water.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]
Proper Disposal Procedure
The following step-by-step guide outlines the recommended procedure for the disposal of this compound, treating it as a hazardous chemical waste in line with the more stringent safety data.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solid this compound waste should be collected separately from liquid waste.
-
-
Containerization:
-
Place solid this compound waste in a designated, properly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with this compound.
-
Ensure the container is kept closed when not in use.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone" or "this compound".[1]
-
Include the hazard characteristics (e.g., "Irritant," "Harmful if swallowed").
-
Note the accumulation start date and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal vendor with all available safety data sheets for this compound.
-
Do not dispose of this compound down the drain or in regular trash.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C13H10O7 |
| Molar Mass | 278.21 g/mol |
| Melting Point | 245°C |
| Appearance | Solid |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
Note: The GHS hazard codes are based on the more conservative safety data available.[1]
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not detailed in the available literature. The recommended procedure is based on standard practices for the disposal of solid chemical waste with irritant and harmful properties. The primary focus is on safe containment, clear labeling, and professional disposal to minimize risk to personnel and the environment.
This compound Disposal Workflow
References
Safeguarding Your Research: A Comprehensive Guide to Handling Exifone
For researchers and scientists at the forefront of drug development, the safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Exifone (CAS 52479-85-3), a hexahydroxybenzophenone derivative. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your research.
Understanding the Hazards of this compound
This compound is a solid compound with the molecular formula C₁₃H₁₀O₇.[1] While one safety data sheet has classified it as a non-hazardous substance, other sources provide GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications that indicate potential hazards. To ensure the highest level of safety, it is prudent to handle this compound as a hazardous substance.
Key Hazards:
-
Irritant: this compound is irritating to the eyes, respiratory system, and skin.[1]
-
Harmful if Swallowed: Ingestion of this compound may be harmful.
-
Potential for Liver Damage: Historically, this compound was used as a treatment for dementia but was later withdrawn from the market due to instances of liver damage in some patients.[2][3] This underscores the importance of minimizing exposure.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is essential when handling this compound, particularly in its powdered form.
| Protection Type | PPE Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves (minimum 5-mil thickness). | While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good short-term splash protection against a range of chemicals. Double-gloving provides an extra layer of safety. Gloves should be changed immediately if contamination is suspected, and always after handling the compound. |
| Eye Protection | Chemical splash goggles. | Standard safety glasses do not provide adequate protection from splashes. Goggles should be worn whenever handling this compound in solid or solution form. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. | This is mandatory when handling powdered this compound to prevent inhalation of airborne particles.[4][5] A fit test should be performed to ensure a proper seal. |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | This is standard laboratory practice to protect the skin from potential contact with hazardous chemicals. |
Safe Handling and Experimental Procedures
Proper handling techniques are critical to minimize the risk of exposure to this compound.
General Handling
-
Work in a Ventilated Area: All handling of powdered this compound should be conducted in a certified chemical fume hood to control airborne particles.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.
Experimental Workflow for Cell-Based Assays
Recent research indicates that this compound is often used in neuronal cell cultures, typically dissolved in a solvent such as DMSO.[6]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an accidental exposure to this compound.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[7][8] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention. |
| Skin Contact | Remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7] If irritation persists, seek medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
Spill Management and Decontamination
In the event of a spill, the following procedures should be followed:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in Section 2.
-
Contain the Spill: For powdered spills, gently cover the area with absorbent pads to prevent further dispersal. For liquid spills, surround the area with an absorbent material.
-
Clean-up:
-
Solid Spills: Carefully sweep the solid material into a designated waste container. Avoid creating dust.
-
Liquid Spills: Use an absorbent material to soak up the liquid and place it in a designated waste container.
-
-
Decontaminate:
-
Wipe down the spill area and any contaminated equipment with soap and water.[9]
-
For stubborn residues, a suitable solvent may be used, followed by a soap and water wash. Ensure the solvent is compatible with the contaminated surface.
-
Waste Disposal Plan
Proper disposal of this compound waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Protocol |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Materials | All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, absorbent pads) should be placed in the designated hazardous waste container. |
| Liquid this compound Waste | Unused stock solutions and contaminated aqueous solutions should be collected in a designated, sealed container for hazardous liquid waste. Do not dispose of down the drain. |
All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[10][11][12] Ensure all waste containers are properly labeled with the contents.
References
- 1. chembk.com [chembk.com]
- 2. Neuroscientists Discover Anti-Aging Molecule that Repairs Age-Related DNA Damage - Gowing Life [gowinglife.com]
- 3. Study finds that aging neurons accumulate DNA damage | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 4. chemquest.com [chemquest.com]
- 5. pittsburghsprayequip.com [pittsburghsprayequip.com]
- 6. biorxiv.org [biorxiv.org]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
